Product packaging for Furfuryl hexanoate(Cat. No.:CAS No. 39252-02-3)

Furfuryl hexanoate

Cat. No.: B1593814
CAS No.: 39252-02-3
M. Wt: 196.24 g/mol
InChI Key: IBIDUABZZSJJNF-UHFFFAOYSA-N
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Description

Furfuryl hexanoate is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B1593814 Furfuryl hexanoate CAS No. 39252-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDUABZZSJJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339603
Record name Furfuryl hexanoate
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39252-02-3
Record name Furfuryl hexanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl hexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 2-furanylmethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Compound Identification and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Furfuryl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is intended for professionals in research and development who require detailed technical data for applications ranging from flavor and fragrance chemistry to materials science and initial toxicological assessment. This document summarizes key identifiers, physicochemical properties, spectroscopic data, and a representative synthesis protocol. Additionally, it outlines the expected metabolic pathway, a crucial consideration for professionals in drug development and safety assessment.

This compound, also known as furan-2-ylmethyl hexanoate, is an ester formed from furfuryl alcohol and hexanoic acid. It is recognized for its fruity and green aroma profile.

IdentifierValue
IUPAC Name furan-2-ylmethyl hexanoate
Synonyms Furfuryl caproate, Furfuryl n-hexanoate, 2-Furylmethyl hexanoate
CAS Number 39252-02-3
Molecular Formula C₁₁H₁₆O₃
InChI InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3
InChIKey IBIDUABZZSJJNF-UHFFFAOYSA-N
SMILES CCCCCC(=O)OCC1=CC=CO1

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Weight 196.24 g/mol
Appearance Colorless to pale yellow liquid
Density 1.003 - 1.014 g/mL at 25 °C
Boiling Point 149-150 °C at 50 mm Hg
Refractive Index 1.452 - 1.459 at 20 °C
Flash Point 107.22 °C (225.00 °F)
Solubility Insoluble in water; soluble in oils
XLogP3 2.6

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and quality control of this compound. While full spectra are available in databases, this section provides key observed peaks and fragments.

Spectroscopy TypeData HighlightsSource / Database
¹H NMR Spectra available for review.Sigma-Aldrich
¹³C NMR Spectra available for review.Sigma-Aldrich
IR Spectroscopy Spectra available for review (technique: between salts).Sigma-Aldrich
Mass Spectrometry (GC-MS) Major m/z fragments and relative intensity: 81 (99.99), 98 (40.82), 43 (25.72), 82 (21.52)PubChem (from NIST)

Synthesis Protocol: Fischer Esterification (Representative Method)

This compound is typically synthesized via the Fischer esterification of furfuryl alcohol with hexanoic acid, catalyzed by a strong acid. While specific industrial protocols are proprietary, the following represents a standard laboratory procedure for this type of reaction.

Reaction: Furfuryl Alcohol + Hexanoic Acid ⇌ this compound + Water

Materials:

  • Furfuryl alcohol

  • Hexanoic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst

  • Toluene or a similar solvent capable of forming an azeotrope with water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus or soxhlet extractor with drying agent

Procedure:

  • Setup: A round-bottom flask is charged with equimolar amounts of furfuryl alcohol and hexanoic acid. A solvent such as toluene is added (approx. 2 mL per gram of reactants). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction is monitored by tracking the amount of water collected or by techniques like TLC or GC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be further purified by vacuum distillation to yield pure this compound.

Visualization of Synthesis and Metabolism

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Fischer Esterification.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification r1 Furfuryl Alcohol r2 Hexanoic Acid react Heat to Reflux (Azeotropic water removal via Dean-Stark trap) cat H₂SO₄ (catalyst) sol Toluene (solvent) wash Sequential Washing: 1. H₂O 2. NaHCO₃ (aq) 3. Brine (NaCl aq) react->wash Cool & transfer dry Dry Organic Layer (e.g., MgSO₄) wash->dry Separate layers evap Solvent Evaporation (Rotary Evaporator) dry->evap distill Vacuum Distillation evap->distill Crude Product product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Metabolic Pathway

For drug development professionals, understanding the metabolic fate of a compound is essential. Furfuryl esters are not expected to persist in their original form in vivo. They are anticipated to undergo rapid enzymatic hydrolysis followed by oxidation.

G cluster_intake Phase 1: Hydrolysis cluster_metabolites Primary Metabolites cluster_oxidation Phase 2: Oxidation & Excretion cluster_energy Energy Metabolism parent This compound enzyme Carboxylesterases (in vivo) parent->enzyme m1 Furfuryl Alcohol enzyme->m1 Hydrolysis m2 Hexanoic Acid enzyme->m2 Hydrolysis furfural Furfural m1->furfural Oxidation beta Beta-oxidation & Citric Acid Cycle m2->beta furoic 2-Furoic Acid furfural->furoic Oxidation conjugate Glycine Conjugate furoic->conjugate excretion Urinary Excretion conjugate->excretion

Caption: Expected metabolic pathway of this compound in vivo.

Metabolism, Safety, and Handling

Metabolism: this compound is expected to be rapidly hydrolyzed by carboxylesterases in the body to yield furfuryl alcohol and hexanoic acid. Hexanoic acid, a simple fatty acid, enters standard metabolic pathways. Furfuryl alcohol is oxidized first to furfural and then to 2-furoic acid. The furoic acid is subsequently conjugated, primarily with glycine, and excreted in the urine. This rapid hydrolysis and metabolism into well-characterized endogenous or readily excreted substances suggest a low potential for accumulation.

Safety and Handling:

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

  • Fire: Combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.

This guide provides a foundational understanding of this compound for scientific and research applications. For detailed toxicological endpoints or specific applications, further investigation into specialized literature is recommended.

A Comprehensive Technical Guide to Furfuryl Hexanoate (CAS 39252-02-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl hexanoate (CAS 39252-02-3) is an ester recognized for its characteristic fruity and green aroma, leading to its prevalent use in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methodologies, and known biological fate. While primarily utilized for its sensory characteristics, its metabolic pathway, involving hydrolysis to furfuryl alcohol and hexanoic acid, warrants consideration for its potential biological implications.[3] This document aims to consolidate the current scientific knowledge on this compound to support research and development activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 39252-02-3[1][3]
Molecular Formula C11H16O3[1][3][4][5][6]
Molecular Weight 196.24 g/mol [2][3][4][5]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, green, sweet, waxy, pineapple[2]
Boiling Point 149-150 °C @ 50 mmHg224-253 °C (estimated at standard pressure)[2][3][7]
Density 1.003 - 1.014 g/mL at 25 °C[3][8]
Refractive Index 1.452 - 1.459 at 20 °C[3][7][8]
Flash Point 107.22 °C (225 °F)[3]
Solubility Practically insoluble in water; soluble in ethanol[7]
XLogP3-AA 2.6[2][4]

Synthesis and Purification

The synthesis of this compound is primarily achieved through two main routes: direct esterification and transesterification.

Experimental Protocol: Direct Esterification

Direct esterification involves the reaction of furfuryl alcohol with hexanoic acid in the presence of an acid catalyst.

Objective: To synthesize this compound from furfuryl alcohol and hexanoic acid.

Materials:

  • Furfuryl alcohol

  • Hexanoic acid

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent for azeotropic distillation (e.g., toluene)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • To a round-bottom flask, add equimolar amounts of furfuryl alcohol and hexanoic acid, along with a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst (e.g., 0.1-0.5 mol%).

  • Assemble the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Experimental Protocol: Transesterification

Transesterification provides an alternative pathway, reacting furfuryl alcohol with an alkyl hexanoate (e.g., methyl hexanoate or ethyl hexanoate) in the presence of a catalyst. This method avoids the production of water.

Objective: To synthesize this compound via transesterification.

Materials:

  • Furfuryl alcohol

  • Alkyl hexanoate (e.g., ethyl hexanoate)

  • Catalyst (e.g., potassium carbonate, sodium methoxide)

  • Reaction vessel

  • Heating and stirring apparatus

  • Distillation setup (for removal of the alcohol byproduct)

Methodology:

  • Charge a reaction vessel with furfuryl alcohol and the alkyl hexanoate. An excess of furfuryl alcohol can be used to drive the equilibrium towards the product.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture with stirring.

  • The lower-boiling alcohol byproduct (e.g., ethanol) is continuously removed by distillation to shift the equilibrium towards the formation of this compound.

  • Monitor the reaction progress by analytical techniques such as GC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The excess furfuryl alcohol can be removed by vacuum distillation to yield the desired ester.

Analytical Characterization

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound.[9]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms or equivalent non-polar column)

  • Autosampler

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase at 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

MS Conditions (Typical):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification can be performed using an external or internal standard method.

Biological Activity and Signaling Pathways

Direct studies on the specific biological activities or signaling pathway modulation by this compound are limited. The primary biological relevance of this ester is understood through its metabolic fate.

Metabolic Pathway

Furfuryl esters are expected to be hydrolyzed in vivo by carboxylesterases to furfuryl alcohol and the corresponding carboxylic acid, in this case, hexanoic acid.[3] Furfuryl alcohol is then oxidized to furfural, which is further oxidized to 2-furoic acid.[3] 2-furoic acid can then be conjugated with glycine and excreted in the urine.[3]

Metabolic Pathway of this compound FH This compound FA Furfuryl Alcohol FH->FA Carboxylesterases HA Hexanoic Acid FH->HA Furfural Furfural FA->Furfural Alcohol Dehydrogenase FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Aldehyde Dehydrogenase GlycineConj Glycine Conjugate FuroicAcid->GlycineConj Glycine Conjugation Excretion Urinary Excretion GlycineConj->Excretion

Caption: Metabolic pathway of this compound.

Biological Implications of Metabolites
  • Furfuryl Alcohol: Studies on furfuryl alcohol have shown mixed results in genotoxicity assays.[2] It has been reported to induce gene mutations in bacteria upon activation by sulfotransferases (SULTs).[2] Some studies have indicated potential carcinogenic activity in rodents with inhalation exposure.[2]

  • Hexanoic Acid: As a short-chain fatty acid, hexanoic acid is a natural product of fatty acid metabolism.

  • Furfural: Furfural has been the subject of toxicology and carcinogenesis studies.[10]

Given that this compound is a precursor to furfuryl alcohol, its toxicological profile is likely influenced by this metabolite. For drug development professionals, this metabolic conversion is a critical consideration in any potential therapeutic application.

Applications

The primary application of this compound is as a flavoring and fragrance agent in food, beverages, and consumer products due to its pleasant fruity aroma.[1] It is used to impart or enhance fruity and green notes in a variety of products.

Safety and Handling

Based on available safety data, this compound is not classified as a highly hazardous substance. However, as with any chemical, appropriate safety precautions should be taken.

  • Potential Health Effects: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Storage: Store in a cool, dry place away from light and incompatible materials.

The toxicological properties of this compound have not been exhaustively investigated, and much of the safety assessment is based on its similarity to other furfuryl esters and its metabolic products.[11]

Conclusion

This compound is a well-characterized ester with established applications in the flavor and fragrance industry. For researchers and drug development professionals, its significance lies not in its direct biological activity, which is largely uninvestigated, but in its role as a pro-drug or precursor to furfuryl alcohol and its subsequent metabolites. Future research could focus on the specific enzymatic hydrolysis rates of this compound in various biological matrices and further investigate any direct biological effects of the parent ester. A thorough understanding of its metabolic pathway is crucial for assessing its safety and potential for any future applications beyond its current use as a sensory ingredient.

References

furfuryl hexanoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Furfuryl Hexanoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and common analytical methodologies for this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Identification

This compound, also known as furan-2-ylmethyl hexanoate, is an ester characterized by a furan ring attached to a hexanoate group via a methylene bridge.[1][][3] The structure consists of a five-membered aromatic heterocycle containing one oxygen atom (the furan ring) and a six-carbon straight-chain carboxylic acid derivative (hexanoate). Its chemical formula is C11H16O3.[1][][4][5][6]

  • IUPAC Name: furan-2-ylmethyl hexanoate[1][][3]

  • SMILES: CCCCCC(=O)OCC1=CC=CO1[][7]

  • InChI Key: IBIDUABZZSJJNF-UHFFFAOYSA-N[1][][4][5]

  • CAS Registry Number: 39252-02-3[1][3][4][5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is critical for its application in research and analytical settings.

PropertyValueSource
Molecular Formula C11H16O3[1][][4][5][6]
Molecular Weight 196.24 g/mol [1][][6]
Monoisotopic Mass 196.10994 Da[1][7]
Density 1.014 g/cm³ (approx.)[]
Specific Gravity 1.003 - 1.013 @ 25°C[8]
Refractive Index 1.452 - 1.458 @ 20°C[8]
Flash Point 107.22 °C (225.00 °F)[8]
XLogP3-AA 2.6[1]

Experimental Protocols

The synthesis and characterization of this compound typically involve standard organic chemistry techniques. The following protocols are generalized methodologies based on common laboratory practices for ester synthesis and analysis.

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of furfuryl alcohol with hexanoic acid using an acid catalyst.

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of furfuryl alcohol and hexanoic acid. A solvent such as toluene can be used to facilitate the reaction and azeotropically remove water.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the mixture.

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to collect the water byproduct and drive the equilibrium towards the product.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization: Spectroscopic Analysis

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight.

    • Sample Preparation: Dilute a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).

    • Injection: Inject the sample into the GC-MS instrument.

    • GC Separation: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The retention time is a characteristic property.

    • MS Analysis: As components elute from the column, they are ionized (commonly via electron ionization) and fragmented.[5] The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and a fragmentation pattern that helps confirm its structure. For this compound, key fragments often include m/z = 81 (from the furfuryl moiety).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

    • Spectral Analysis: Analyze the chemical shifts, integration values, and splitting patterns to confirm the presence of the furan ring protons, the methylene bridge protons, and the alkyl chain protons of the hexanoate group, ensuring they correspond to the expected structure of this compound.

Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Reactants Furfuryl Alcohol + Hexanoic Acid Catalysis Acid Catalyst (e.g., H₂SO₄) Reactants->Catalysis Combine Reflux Reflux with Dean-Stark Trap Catalysis->Reflux Initiate Reaction Workup Neutralization & Extraction Reflux->Workup Reaction Complete Purification Vacuum Distillation or Column Chromatography Workup->Purification Isolate Crude Product FinalProduct Pure this compound Purification->FinalProduct Yields GCMS GC-MS Analysis Purity Purity Confirmation GCMS->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structure Structural Elucidation NMR->Structure FTIR FTIR Spectroscopy FTIR->Structure FinalProduct->GCMS FinalProduct->NMR FinalProduct->FTIR

Caption: Workflow for this compound Synthesis and Characterization.

References

furfuryl hexanoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Furfuryl Hexanoate

Introduction

This compound (CAS No. 39252-02-3) is an ester recognized for its characteristic fruity aroma, which makes it a valuable compound in the flavor and fragrance industry.[1] Chemically, it is derived from furfuryl alcohol, a biomass-derived building block, and hexanoic acid.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis and analysis protocols, and safety information, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with low volatility and moderate solubility in organic solvents.[1] Its stability is generally good under normal conditions, though it can be sensitive to strong acids or bases.[1]

Identifiers and Structure
PropertyValueSource(s)
IUPAC Name furan-2-ylmethyl hexanoate[3]
Synonyms Furfuryl n-hexanoate, 2-Furylmethyl hexanoate, Furfuryl caproate[3][4][5]
CAS Number 39252-02-3[3][6]
Molecular Formula C₁₁H₁₆O₃[1][3][]
SMILES CCCCCC(=O)OCC1=CC=CO1[1][3][]
InChI InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3[1][3][6]
InChIKey IBIDUABZZSJJNF-UHFFFAOYSA-N[3][6]
Physical and Chemical Data
PropertyValueSource(s)
Molecular Weight 196.24 g/mol [3][]
Monoisotopic Mass 196.109944368 Da[3]
Appearance Colorless to pale yellow clear liquid[1][5]
Density 1.003 - 1.014 g/mL at 25 °C[5][8]
Boiling Point 149-150 °C at 50 mm Hg[5][8]
Refractive Index 1.452 - 1.459 at 20 °C[5][8]
Flash Point 107.22 °C (225.00 °F) TCC[5]
XLogP3 2.6[3]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are essential for the identification and quantification of this compound.

Spectroscopic Information
TechniqueData HighlightsSource(s)
Mass Spectrometry (MS) Available as GC-MS data. Top 5 peaks (EI): 81, 98, 43, 82, 52 m/z.[3][4]
Fourier-Transform Infrared (FTIR) Spectra available from sources like Sigma-Aldrich.[3][4]
Nuclear Magnetic Resonance (NMR) ¹³C NMR spectra are available.[4]
Chromatographic Data
TechniqueColumn/ConditionsKovats Retention IndexSource(s)
Gas Chromatography (GC) Standard non-polar (e.g., SE-30)1343[3][6]
Gas Chromatography (GC) Semi-standard non-polar1368[3]
Gas Chromatography (GC) Standard polar1850 - 1859.1[3]

Experimental Protocols

Synthesis of this compound

Two primary chemo-catalytic pathways for the synthesis of this compound are direct esterification and acylation with hexanoic anhydride.[9]

This method involves the reaction of furfuryl alcohol with hexanoic acid using an acid catalyst.[9]

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine furfuryl alcohol (1 molar equivalent) and hexanoic acid (1 molar equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent for azeotropic distillation, such as toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is continuously removed via the Dean-Stark trap to drive the equilibrium towards ester formation.[9]

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using techniques like GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

G Workflow for Direct Esterification of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_purification Work-up and Purification A Furfuryl Alcohol E Combine Reactants in Flask A->E B Hexanoic Acid B->E C Toluene (Solvent) C->E D p-Toluenesulfonic Acid (Catalyst) D->E F Heat to Reflux with Dean-Stark Trap E->F Continuous H2O Removal G Cool and Neutralize with NaHCO3 F->G Reaction Completion H Wash with Brine G->H I Dry over Na2SO4 H->I J Vacuum Distillation I->J K Pure this compound J->K G General Workflow for GC-MS Analysis A Sample Preparation (Dilution in Solvent) B Injection into GC A->B C Separation in Capillary Column B->C D Elution C->D E Ionization in MS D->E F Mass Analysis E->F G Detection F->G H Data Processing (Identification & Quantification) G->H

References

Furfuryl Hexanoate: A Comprehensive Technical Guide to its Odor and Flavor Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl hexanoate is an ester recognized for its potent and multifaceted sensory characteristics.[1] As a volatile organic compound, it plays a significant role in the flavor and fragrance industry, contributing desirable notes to a variety of products. This technical guide provides an in-depth analysis of the odor and flavor profile of this compound, supported by available data and standardized experimental methodologies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

PropertyValue
CAS Number 39252-02-3
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 224-225 °C at 760 mmHg
Flash Point 107.22 °C
Solubility Soluble in alcohol; sparingly soluble in water

Odor and Flavor Profile: A Qualitative Description

This compound possesses a complex and nuanced sensory profile, primarily characterized by its fruity and green notes.[2] The consensus from various organoleptic assessments describes a multifaceted aroma and flavor with the following key descriptors:

  • Primary Notes: Fruity, Green, Sweet[2]

  • Secondary Notes: Waxy, Fatty, Musty

  • Tertiary/Subtle Notes: Pineapple, Caramellic, Winey, Tropical, Fermented[2]

This rich profile makes it a versatile ingredient in the formulation of complex flavor and fragrance compositions.

Quantitative Sensory Analysis

While a comprehensive body of public-domain quantitative sensory data for this compound is limited, we can extrapolate potential values and outline the methodologies for their determination.

Odor and Taste Thresholds

Table of Estimated Sensory Thresholds (for related compounds):

CompoundMatrixThreshold ValueType
Ethyl HexanoateWater1 ppbOdor Detection
Furfuryl AlcoholAir~8 ppmOdor Detection
Quantitative Descriptive Analysis (QDA)

QDA is a powerful sensory method used to quantify the intensity of specific flavor and aroma attributes. A trained sensory panel would evaluate this compound and rate its various sensory characteristics on a defined scale.

Hypothetical QDA Profile of this compound:

AttributeIntensity (0-15 scale)
Fruity12
Green9
Sweet8
Waxy6
Fatty5
Musty3
Pineapple7
Caramellic4

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual QDA would require a trained sensory panel.

Experimental Protocols

Determination of Odor and Taste Thresholds

A standardized protocol for determining detection and recognition thresholds involves presenting a sensory panel with a series of ascending concentrations of this compound in a neutral medium (e.g., water for taste, air for odor). The threshold is typically defined as the concentration at which 50% of the panel can reliably detect or recognize the substance.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines gas chromatography with human sensory assessment to identify odor-active compounds in a sample.

Generalized GC-O Protocol:

  • Sample Preparation: A solution of this compound in a suitable solvent is prepared.

  • GC Separation: The sample is injected into a gas chromatograph, which separates the individual volatile components.

  • Olfactory Assessment: The effluent from the GC column is split, with a portion directed to a sniffing port. A trained analyst sniffs the port and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: The olfactometry data is correlated with the chromatogram to identify the retention time of the odor-active compound (this compound) and characterize its specific odor profile.

Visualizing Sensory Relationships and Experimental Workflows

Sensory_Profile Figure 1. Sensory Profile of this compound cluster_primary Primary Notes cluster_secondary Secondary Notes cluster_tertiary Tertiary Notes This compound This compound Fruity Fruity This compound->Fruity Green Green This compound->Green Sweet Sweet This compound->Sweet Waxy Waxy This compound->Waxy Musty Musty This compound->Musty Pineapple Pineapple Fruity->Pineapple Tropical Tropical Fruity->Tropical Fatty Fatty Green->Fatty Caramellic Caramellic Sweet->Caramellic Waxy->Fatty Winey Winey Fermented Fermented Fermented->Winey

Caption: Sensory profile of this compound.

GCO_Workflow Figure 2. Gas Chromatography-Olfactometry (GC-O) Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis Sample Sample Dilution Dilution Sample->Dilution Solvent Solvent Solvent->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Splitter Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram (Compound Peaks) MS_Detector->Chromatogram Analyst Analyst Sniffing_Port->Analyst Olfactogram Olfactogram (Odor Descriptors & Intensity) Analyst->Olfactogram Data_Correlation Data Correlation Olfactogram->Data_Correlation Chromatogram->Data_Correlation

Caption: Gas Chromatography-Olfactometry workflow.

Conclusion

This compound is a valuable flavor and fragrance ingredient with a predominantly fruity, green, and sweet sensory profile, complemented by a range of more subtle notes. While specific quantitative threshold data remains to be fully elucidated in publicly accessible literature, the application of standardized sensory analysis techniques, such as threshold determination and GC-O, can provide the detailed characterization required for its effective use in research and product development. The methodologies and qualitative data presented in this guide offer a robust framework for scientists and researchers working with this potent aroma chemical.

References

The Enigmatic Presence of Furfuryl Hexanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl hexanoate, a volatile organic compound (VOC) characterized by its fruity, waxy, and slightly green aroma, is an ester that contributes to the complex flavor profiles of various natural products. While its synthetic counterpart is utilized in the flavor and fragrance industry, the natural occurrence of this compound in the botanical world is a subject of ongoing scientific exploration. This technical guide delves into the current understanding of the natural presence of this compound in plants, presenting quantitative data, detailed experimental protocols for its detection, and a plausible biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in phytochemistry, food science, and drug development who are investigating the diverse chemical landscape of the plant kingdom.

Natural Occurrence and Quantitative Data

The identification and quantification of this compound in plants are challenging due to its typically low concentrations and the complexity of the plant volatile matrix. While comprehensive data across a wide range of plant species remains limited, several studies have identified its presence or the presence of its close structural analogs, such as other hexanoate esters and furfuryl derivatives, in various fruits. The following table summarizes the quantitative data available for hexanoate esters in selected plant species, providing a comparative overview. It is important to note that the concentration of these volatile compounds can be influenced by factors such as cultivar, ripeness, and environmental conditions.

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration (µg/kg FW)Reference
Ananas comosus (Pineapple)CayennePulpEthyl hexanoate106.21[1]
CoreEthyl hexanoate48.42[1]
Tainong No. 6FruitEthyl hexanoateNot specified, but identified as a characteristic aroma compound[2]
Malus domestica (Apple)'Honey Crisps'PeelHexyl hexanoate5688.01 ± 415.97[3]
'Qinguan'PeelHexyl hexanoate5494.48 ± 475.20[3]
'Ruiyanghong'PeelHexyl hexanoate5403.15 ± 586.30[3]
Fragaria × ananassa (Strawberry)'Festival' & 'Candonga'FruitHexyl hexanoateIdentified as a significant volatile for discrimination[4]

Experimental Protocols

The analysis of this compound and other volatile esters in plant matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from plant tissues.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Fruit Samples

1. Sample Preparation:

  • Homogenize a known weight (e.g., 5-10 g) of fresh plant material (e.g., fruit pulp, peel) in a blender or with a mortar and pestle.

  • Transfer the homogenized sample to a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Add a known concentration of an internal standard (e.g., ethyl heptanoate) for quantification purposes.

  • Seal the vial tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) in a thermostated water bath or a dedicated SPME autosampler.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port, typically set at a high temperature (e.g., 250 °C) in splitless mode for a short period (e.g., 1-5 min).

  • GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) for the separation of the volatile compounds. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of, for example, m/z 35-400.

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantify the concentration of this compound using the internal standard method, based on the peak area ratio of the analyte to the internal standard.

Biosynthetic Pathway

The biosynthesis of esters in plants is a well-established process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[5][6][7] These enzymes facilitate the final step in ester formation by transferring an acyl-CoA group to an alcohol substrate. While the specific pathway for this compound has not been explicitly elucidated in plants, a plausible pathway can be proposed based on the known biosynthesis of its precursors: furfuryl alcohol and hexanoyl-CoA.

Proposed Biosynthetic Pathway of this compound in Plants

Biosynthesis_of_Furfuryl_Hexanoate cluster_precursors Precursor Pools cluster_furfuryl Furfuryl Alcohol Biosynthesis cluster_hexanoyl Hexanoyl-CoA Biosynthesis Carbohydrates Carbohydrates (e.g., Pentoses) Furfural Furfural Carbohydrates->Furfural Dehydration FattyAcids Fatty Acids (e.g., Linoleic Acid) Hexanal Hexanal FattyAcids->Hexanal Lipoxygenase Pathway Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Reduction (Alcohol Dehydrogenase) AAT Alcohol Acyltransferase (AAT) Furfuryl_Alcohol->AAT Hexanoic_Acid Hexanoic Acid Hexanal->Hexanoic_Acid Oxidation Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA Acyl-CoA Synthetase Hexanoyl_CoA->AAT Furfuryl_Hexanoate This compound AAT->Furfuryl_Hexanoate

Proposed biosynthetic pathway of this compound in plants.

Explanation of the Pathway:

  • Furfuryl Alcohol Formation: Furfuryl alcohol is likely derived from the reduction of furfural. Furfural can be formed in plants through the dehydration of pentose sugars, which are abundant products of carbohydrate metabolism. The reduction of furfural to furfuryl alcohol is catalyzed by alcohol dehydrogenases.

  • Hexanoyl-CoA Formation: Hexanoyl-CoA is a key intermediate in fatty acid metabolism. It can be synthesized from the C6 aldehyde, hexanal, which is a product of the lipoxygenase (LOX) pathway acting on fatty acids like linoleic acid.[5] Hexanal is oxidized to hexanoic acid, which is then activated to hexanoyl-CoA by an acyl-CoA synthetase.

  • Esterification: The final step involves the esterification of furfuryl alcohol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).[5][6][7] AATs are known to have broad substrate specificity, making it plausible that they can utilize both furfuryl alcohol and hexanoyl-CoA to produce this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and quantification of this compound in plant samples.

Experimental_Workflow Sample Plant Sample Collection (e.g., Fruit, Leaves) Homogenization Homogenization Sample->Homogenization Extraction HS-SPME Extraction Homogenization->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Identification Compound Identification DataProcessing->Identification Quantification Quantification DataProcessing->Quantification Results Results & Interpretation Identification->Results Quantification->Results

General workflow for this compound analysis in plants.

Conclusion

The natural occurrence of this compound in plants represents an intriguing area of phytochemical research. While direct quantitative data remains sparse, the presence of related esters and the well-characterized biosynthetic pathways for its precursors provide a solid foundation for future investigations. The methodologies outlined in this guide offer a robust framework for the sensitive and accurate detection of this and other volatile compounds in complex plant matrices. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. Such knowledge will not only enhance our understanding of plant metabolism but also open new avenues for the discovery and utilization of natural flavor and aroma compounds in various industrial applications, including the development of novel therapeutic agents.

References

The Sweet Symphony of Fruits: An In-depth Technical Guide to the Biosynthesis of Furan Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic and often alluring aroma of many fruits is a complex symphony of volatile organic compounds. Among these, furan esters play a pivotal role in defining the sweet, caramel-like, and fruity notes of strawberries, pineapples, and raspberries. This technical guide delves into the core of furan ester biosynthesis in these fruits, providing a comprehensive overview of the key pathways, enzymes, and analytical methodologies for researchers, scientists, and professionals in drug development who may seek to understand or harness these natural processes.

Core Biosynthetic Pathways of Furan Esters

The biosynthesis of the key furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, has been most extensively studied in strawberries (Fragaria x ananassa). This pathway serves as a foundational model for understanding furan ester formation in other fruits.

The Strawberry Model: A Pathway to Sweetness

The primary precursor for HDMF biosynthesis in strawberries is D-fructose-1,6-diphosphate [1][2]. The pathway proceeds through a series of enzymatic reactions, with the final and crucial step being the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to HDMF. This reaction is catalyzed by the enzyme enone oxidoreductase (FaEO) , previously known as quinone oxidoreductase (FaQR)[3][4][5][6][7].

The pathway can be summarized as follows:

Furan_Ester_Biosynthesis D-fructose-1,6-diphosphate D-fructose-1,6-diphosphate Intermediate_1 ... D-fructose-1,6-diphosphate->Intermediate_1 Multiple enzymatic steps HMMF 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone Intermediate_1->HMMF HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) HMMF->HDMF FaEO (enone oxidoreductase) NAD(P)H Mesifurane 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane) HDMF->Mesifurane FaOMT (O-methyltransferase)

Figure 1: Simplified biosynthesis pathway of Furaneol and Mesifurane in strawberry.

Once formed, HDMF can be further methylated by the enzyme O-methyltransferase (FaOMT) to produce 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), which contributes a roasty, sweet aroma[2][8].

Biosynthesis in Other Fruits

While less characterized, evidence suggests a similar biosynthetic pathway for HDMF exists in other fruits like pineapple and tomato[3][5]. The presence of HDMF and its derivatives in raspberries also points towards a conserved pathway, although the specific enzymes have yet to be fully elucidated[9][10].

In raspberries, another significant aroma compound is raspberry ketone. Its biosynthesis starts from p-coumaroyl-CoA, an intermediate in the phenylpropanoid pathway[11][12]. This pathway involves the condensation of p-coumaroyl-CoA with malonyl-CoA, followed by a reduction step[11][13].

Quantitative Data on Furan Ester Content

The concentration of furan esters varies significantly between fruit species, cultivars, and ripening stages. The following table summarizes some of the reported quantitative data for key furanones in different fruits.

FruitCompoundConcentrationReference(s)
Strawberry (Fragaria x ananassa)4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol)Up to 37 µg/g[14]
2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane)Present in high absolute amounts[8]
Pineapple (Ananas comosus)4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol)76.47 µg/kg ('Tainong No. 4' variety)[11][13]
2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF/Furaneol)55.0 ± 3.4 µg/kg ('Moris' variety)[15]
2,5-dimethyl-4-methoxy-3(2H)-furanone7.4 ± 0.1 µg/kg ('N36' variety)[15]
Total Furan Derivatives (in canned juice, pre-sterilization)124.15 ± 7.10 ng/g[16]
Total Furan Derivatives (in canned slice, pre-sterilization)9.87 ± 0.69 ng/g[16]
Raspberry (Rubus idaeus)2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF/Furaneol)0.1 µg/g[9]
2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane)Present in low amounts[2]
5-Methyl-4-hydroxy-3(2H)-furanone (norfuraneol)0.1 µg/g[9]

Experimental Protocols

Analysis of Furan Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction and quantification of volatile furan esters from fruit matrices[10][14][17][18][19].

a. Sample Preparation:

  • Homogenize 5 g of fresh fruit sample.

  • Transfer the homogenate to a 20 mL headspace vial.

  • Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.

  • Add a known amount of an appropriate internal standard (e.g., d4-furan).

  • Seal the vial with a magnetic screw-thread cap with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • Equilibrate the sample vial at 35-60°C for 15 minutes in a heated agitator.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 15-30 minutes at the same temperature with agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

c. GC-MS Parameters:

  • Injector: Splitless mode, 250°C.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Start at 32°C for 4 minutes, ramp to 200°C at 20°C/min, and hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron impact ionization (70 eV), scan range m/z 35-350. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

HS_SPME_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Homogenization Homogenize Fruit Sample Vial_Transfer Transfer to Headspace Vial Homogenization->Vial_Transfer NaCl_Addition Add Saturated NaCl Vial_Transfer->NaCl_Addition IS_Addition Add Internal Standard NaCl_Addition->IS_Addition Sealing Seal Vial IS_Addition->Sealing Equilibration Equilibrate at 35-60°C Sealing->Equilibration Extraction Expose SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of furan esters.
Enzyme Assay for Fragaria ananassa Enone Oxidoreductase (FaEO)

This protocol is adapted from studies on the characterization of FaEO (formerly FaQR)[6][7].

a. Enzyme Extraction and Partial Purification:

  • Homogenize ripe strawberry fruit tissue in a suitable extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and PVPP).

  • Centrifuge the homogenate to pellet cell debris.

  • Subject the supernatant to ammonium sulfate precipitation to enrich for the enzyme.

  • Resuspend the protein pellet and desalt using a desalting column.

b. Activity Assay:

  • The assay measures the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Tris-HCl buffer (pH 7.5)

    • NADPH (final concentration ~0.1 mM)

    • The substrate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). As HMMF is unstable, it is often generated in situ or a stable analog is used. Alternatively, a coupled assay with a preceding enzyme that produces HMMF can be employed.

  • Initiate the reaction by adding the partially purified enzyme extract.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NAD(P)H oxidation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).

Enzyme_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay Activity Assay Homogenize Homogenize Strawberry Tissue Centrifuge Centrifuge to Remove Debris Homogenize->Centrifuge Precipitate (NH4)2SO4 Precipitation Centrifuge->Precipitate Desalt Desalting Precipitate->Desalt Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Substrate) Desalt->Prepare_Mixture Add_Enzyme Add Enzyme Extract Prepare_Mixture->Add_Enzyme Monitor_Absorbance Monitor A340 Decrease Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 3: Workflow for the extraction and activity assay of FaEO.

Conclusion

The biosynthesis of furan esters is a critical component of the flavor profile of many commercially important fruits. Understanding these pathways at a molecular level opens up opportunities for the metabolic engineering of flavor compounds and the development of novel flavoring agents. The methodologies outlined in this guide provide a solid foundation for researchers to further explore and quantify these important natural products. As research continues, a more detailed picture of the biosynthesis and regulation of furan esters in a wider variety of fruits will undoubtedly emerge, offering exciting prospects for the food and pharmaceutical industries.

References

The Ascendant Profile of Furfuryl Esters: A Comprehensive Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl esters, a class of organic compounds derived from biomass- and specifically from furfuryl alcohol, are commanding increasing attention within the scientific community. Their versatile chemical nature, coupled with a favorable safety profile for some derivatives, has positioned them as compelling candidates for a myriad of applications, ranging from flavor and fragrance agents to innovative plasticizers and potential biofuels. More significantly for the pharmaceutical and biotechnology sectors, emerging research has begun to unveil their latent potential as modulators of critical biological pathways, heralding a new frontier in the discovery and development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of furfuryl esters, focusing on their synthesis, chemical properties, and burgeoning applications in drug development. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a structured overview of the current landscape and future possibilities.

Synthesis of Furfuryl Esters

The synthesis of furfuryl esters can be broadly categorized into two primary methodologies: chemical synthesis and enzymatic catalysis. The choice of method often depends on the desired scale of production, purity requirements, and the specific ester to be synthesized.

Chemical Synthesis

A prevalent method for the chemical synthesis of furfuryl esters is through the esterification or transesterification of furfuryl alcohol.

Esterification with Acetic Anhydride: A common laboratory-scale synthesis of furfuryl acetate involves the reaction of furfuryl alcohol with acetic anhydride, often in the presence of a base catalyst like sodium acetate and a solvent such as toluene. The reaction mixture is typically refluxed for several hours, followed by aqueous workup, extraction, and purification by vacuum distillation to yield the final product.

Transesterification: This method involves the reaction of an existing ester, such as a fatty acid methyl ester (FAME), with furfuryl alcohol in the presence of a catalyst. Milder bases like potassium carbonate have been successfully employed to promote the transesterification of various triacylglycerols with furfuryl alcohol, yielding fatty acid furfuryl esters (FAFuEs). This approach is particularly relevant for the synthesis of longer-chain furfuryl esters.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder reaction conditions and minimizing the formation of byproducts. Lipases are the most commonly employed enzymes for the synthesis of furfuryl esters.

Lipase-Catalyzed Esterification: Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), have demonstrated high efficacy in catalyzing the esterification of furfuryl alcohol with various carboxylic acids, including long-chain fatty acids like oleic acid. These reactions are often performed in solvent-free systems or in organic solvents like 2-methyltetrahydrofuran, a bio-derived solvent that is compatible with enzymatic activity. The enzymatic process allows for high conversion rates and selectivity, with the product being readily separated from the immobilized enzyme.

Experimental Protocols

General Protocol for Chemical Synthesis of Furfuryl Acetate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furfuryl alcohol, toluene, sodium acetate, and acetic anhydride in a molar ratio of approximately 1:1.6:0.5:1.1.

  • Reaction: The mixture is heated to reflux and maintained at this temperature with stirring for approximately 4 hours.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water. The organic layer is separated, and the aqueous layer is extracted with toluene.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude furfuryl acetate is then purified by vacuum distillation.

General Protocol for Enzymatic Synthesis of Furfuryl Oleate
  • Reaction Mixture: In a suitable reaction vessel, combine furfuryl alcohol and oleic acid in a 1:1 molar ratio.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of approximately 5% (w/w) based on the total weight of the substrates.

  • Incubation: The reaction is carried out in a solvent-free system with constant stirring at a controlled temperature (e.g., 60°C).

  • Monitoring and Termination: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Once the desired conversion is achieved (typically within 6 hours), the reaction is terminated by filtering off the immobilized enzyme.

  • Purification: The resulting furfuryl oleate can be further purified if necessary, for example, by column chromatography.

Data Presentation: Physicochemical and Antimicrobial Properties

The following tables summarize key quantitative data for representative furfuryl esters and related furan compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C)
Furfuryl AcetateC₇H₈O₃140.14175-1771.118
Furfuryl PropionateC₈H₁₀O₃154.16195-1961.089
Furfuryl ButyrateC₉H₁₂O₃168.192111.054
Furfuryl LaurateC₁₇H₂₈O₃280.40--
Furfuryl MyristateC₁₉H₃₂O₃308.46--
Furfuryl PalmitateC₂₁H₃₆O₃336.51--
Furfuryl StearateC₂₃H₄₀O₃364.57--
Compound Microorganism MIC (μM) Reference
Furfuryl AlcoholBacillus subtilis0.115[1]
Salmonella sp.0.115[1]
FurfuralBacillus subtilis0.027[1]
Salmonella sp.0.029[1]
Furoic AcidBacillus subtilis0.015[1]
Salmonella sp.0.009[1]

Note: MIC (Minimum Inhibitory Concentration) data for a broader range of furfuryl esters against various microbial strains is an area requiring further research.

Furfuryl Esters in Drug Development: Modulating Key Signaling Pathways

Recent investigations into furan derivatives have revealed their potential to interact with and modulate key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. While research specifically on furfuryl esters is still emerging, the broader class of furan-containing compounds provides a strong rationale for their exploration as therapeutic agents.

Anti-inflammatory Activity: Targeting the NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Furan derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[2]

The proposed mechanism involves the suppression of pro-inflammatory cytokine production, such as TNF-α, and the inhibition of enzymes like cyclooxygenases (COX).[3] By targeting key kinases within the MAPK cascade (e.g., ERK, JNK, p38) and preventing the nuclear translocation of NF-κB, these compounds can effectively dampen the inflammatory cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK IKK Receptor->IKK MAPK Cascade->IKK IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation Furfuryl Esters Furfuryl Esters Furfuryl Esters->MAPK Cascade Furfuryl Esters->IKK Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Transcription G cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_mitochondrion Mitochondrion cluster_execution Execution Phase Furfuryl Esters Furfuryl Esters Bax Bax (Pro-apoptotic) Furfuryl Esters->Bax Upregulation Bcl-xL Bcl-xL (Anti-apoptotic) Furfuryl Esters->Bcl-xL Downregulation Mitochondrial\nDysfunction Mitochondrial Dysfunction Bax->Mitochondrial\nDysfunction Bcl-xL->Mitochondrial\nDysfunction Caspase\nActivation Caspase Activation Mitochondrial\nDysfunction->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis

References

The In Vivo Metabolic Fate of Furfuryl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of furfuryl compounds, a class of heterocyclic organic molecules prevalent in various foods, industrial products, and pharmaceuticals. Understanding the biotransformation of these compounds is critical for assessing their safety, efficacy, and potential toxicity. This document summarizes key metabolic pathways, presents quantitative metabolic data, and details the experimental protocols used in pivotal studies.

Core Metabolic Pathways of Furfuryl Compounds

The in vivo metabolism of furfuryl compounds is primarily characterized by oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that are readily excreted. The specific pathways vary depending on the nature of the furfuryl compound, with furfuryl alcohol, furfural, and furan serving as primary examples.

Metabolism of Furfuryl Alcohol and Furfural

Furfuryl alcohol and furfural are rapidly absorbed in the gastrointestinal tract of rodents. The metabolic pathway begins with the oxidation of furfuryl alcohol to furfural, which is then further oxidized to 2-furoic acid.[1] This acid can then undergo several transformations. A major route of metabolism is the conjugation of furoic acid with glycine to form furoylglycine, which is a principal urinary metabolite.[2][3][4] Another pathway involves the condensation of furoic acid with acetyl CoA to form 2-furanacryloyl CoA, which is subsequently conjugated with glycine and excreted.[1]

Furfural can also be reduced to furfuryl alcohol by enteric bacteria, indicating an interconnected metabolism in the gastrointestinal tract.[1] Both furfuryl alcohol and furfural are extensively metabolized before excretion, with very little of the parent compounds detected in urine.[2]

Furfuryl_Alcohol_Metabolism cluster_absorption Gastrointestinal Tract cluster_systemic Systemic Circulation / Liver Furfuryl Alcohol Furfuryl Alcohol Furfural Furfural Furfuryl Alcohol->Furfural Oxidation Furfural->Furfuryl Alcohol Reduction (Enteric Bacteria) Furfural_sys Furfural Furfural->Furfural_sys Absorption Furoic Acid Furoic Acid Furfural_sys->Furoic Acid Oxidation Furoylglycine Furoylglycine Furoic Acid->Furoylglycine Glycine Conjugation 2-Furanacryloylglycine 2-Furanacryloylglycine Furoic Acid->2-Furanacryloylglycine Condensation with Acetyl CoA, Glycine Conjugation Urine Urine Furoylglycine->Urine Excretion 2-Furanacryloylglycine->Urine Excretion

Figure 1: Metabolic pathway of furfuryl alcohol and furfural.
Metabolism of Furan

The metabolism of furan is of significant toxicological interest due to the formation of a reactive intermediate. The initial and critical step is the oxidation of the furan ring by cytochrome P450 enzymes, specifically CYP2E1, to produce cis-2-butene-1,4-dial (BDA).[5][6][7] BDA is a highly reactive α,β-unsaturated dialdehyde that can covalently bind to cellular macromolecules, including proteins and DNA, which is thought to be a key event in furan-induced toxicity and carcinogenicity.[5][8]

Detoxification of BDA primarily occurs through conjugation with glutathione (GSH).[5][8] This can lead to the formation of various GSH-BDA adducts and their subsequent metabolites, which are then excreted.[6][9] The balance between the bioactivation of furan to BDA and its detoxification via GSH conjugation is a crucial determinant of furan's toxic potential.

Furan_Metabolism cluster_detoxification Detoxification cluster_toxicity Toxicity Furan Furan BDA cis-2-butene-1,4-dial (BDA) Furan->BDA CYP2E1 Oxidation GSH Adducts GSH-BDA Conjugates BDA->GSH Adducts GSH Conjugation Macromolecular Adducts Protein & DNA Adducts BDA->Macromolecular Adducts Covalent Binding Excretion Excretion GSH Adducts->Excretion Cellular Damage Toxicity / Carcinogenicity Macromolecular Adducts->Cellular Damage

Figure 2: Bioactivation and detoxification pathways of furan.

Quantitative Metabolic Data

The following tables summarize the quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of furfuryl compounds from in vivo studies.

Table 1: Excretion of Radioactivity Following Oral Administration of [¹⁴C]Furfural and [¹⁴C]Furfuryl Alcohol in Rats [2]

CompoundDose (mg/kg)Route% of Dose in Urine (72h)% of Dose in Feces (72h)% of Dose as ¹⁴CO₂ (24h)
Furfural0.127Oral882-
1.15Oral873-
12.5Oral8347
Furfuryl Alcohol0.275Oral892-
2.75Oral863-
27.5Oral853-

Table 2: Major Urinary Metabolites of Furfural and Furfuryl Alcohol in Rats (% of Dose) [2]

Compound AdministeredDose (mg/kg)FuroylglycineFuroic AcidFuranacrylic Acid
Furfural0.1277813
1.157535
12.57368
Furfuryl Alcohol0.2758013
2.757824
27.57646

Table 3: Covalent Binding of [3,4-¹⁴C]-Furan to Liver and Kidney Proteins in Rats 2 Hours After a Single Oral Dose [10]

Dose (mg/kg)Covalent Binding in Liver (pmol furan equiv/mg protein)
0.129 ± 7
2.0286 ± 25

Experimental Protocols

This section details the methodologies employed in key studies investigating the metabolism of furfuryl compounds.

Animal Studies and Dosing
  • Test Animals: Male Fischer 344 rats and B6C3F1 mice are commonly used models.[2][11]

  • Administration: For oral studies, compounds are typically dissolved in a vehicle like corn oil and administered by gavage.[1][2] Doses are often based on a fraction of the LD50.[2] For inhalation studies, animals are placed in exposure chambers with controlled concentrations of the test substance.[12]

  • Sample Collection: Urine and feces are collected at timed intervals (e.g., 24, 48, 72 hours) using metabolism cages.[2][3] Blood and tissues (liver, kidney, etc.) are collected at sacrifice.[2][10]

Analysis of Metabolites

A combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of metabolites.

  • Sample Preparation:

    • Urine: Urine samples are often centrifuged to remove solids and may be subjected to solid-phase extraction (SPE) for cleanup and concentration of metabolites.[13]

    • Tissues: Tissues are homogenized, and proteins are precipitated (e.g., with trichloroacetic acid). The supernatant is then analyzed for metabolites. For protein binding studies, the protein pellet is washed extensively to remove non-covalently bound radioactivity before quantification.[10]

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating polar metabolites like organic acids and their glycine conjugates.[2][3]

      • Column: Reverse-phase columns (e.g., C18) are common.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

      • Detection: UV detection is suitable for compounds with a chromophore. For radiolabeled studies, a radio-HPLC detector is used to quantify radioactive peaks.[3]

    • Gas Chromatography (GC): Used for the analysis of more volatile compounds. Derivatization may be necessary to increase the volatility and thermal stability of polar metabolites.

      • Detection: Flame ionization detection (FID) or mass spectrometry (MS) are common detectors. GC-MS provides structural information for metabolite identification.[3]

  • Structural Elucidation:

    • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns, which are crucial for identifying unknown metabolites.[3][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of metabolites, often by comparison with synthetic standards.[3][13]

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Metabolite Analysis Dosing Compound Administration (Oral Gavage / Inhalation) Animal_Model Rodent Model (e.g., F344 Rat) Dosing->Animal_Model Sample_Collection Sample Collection (Urine, Feces, Tissues) Animal_Model->Sample_Collection Sample_Prep Sample Preparation (Centrifugation, SPE, Homogenization) Sample_Collection->Sample_Prep Separation Chromatographic Separation (HPLC, GC) Sample_Prep->Separation Detection Detection & Quantification (UV, FID, Radio-detector) Separation->Detection Identification Structural Identification (MS, NMR) Separation->Identification Data_Analysis Data Analysis & Metabolic Pathway Elucidation Detection->Data_Analysis Identification->Data_Analysis

Figure 3: General experimental workflow for studying the in vivo metabolism of furfuryl compounds.

Conclusion

The in vivo metabolism of furfuryl compounds is a complex process involving a series of enzymatic reactions that ultimately lead to their elimination from the body. For furfuryl alcohol and furfural, the primary metabolic pathway involves oxidation to furoic acid followed by glycine conjugation. In contrast, the metabolism of furan is characterized by the formation of a reactive metabolite, BDA, which can lead to toxicity if not efficiently detoxified by glutathione. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the risk assessment and safe development of products containing furfuryl compounds. This guide provides a foundational resource for professionals in the fields of toxicology, pharmacology, and drug development.

References

The Role of Furfuryl Hexanoate in Coffee Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic aroma of coffee is a complex symphony of over a thousand volatile compounds, meticulously orchestrated by the roasting process. Among these, furan derivatives play a pivotal role in shaping the final sensory profile. This technical guide delves into the specific contribution of furfuryl hexanoate, an ester formed during roasting, to the overall aroma of coffee. While data on many furans, such as furfural and furfuryl alcohol, is abundant, this paper will synthesize the available knowledge on this compound, including its chemical properties, formation pathways, analytical methodologies for its detection, and its sensory significance.

Chemical Properties and Formation

This compound (C₁₁H₁₆O₃) is an ester formed from the reaction of furfuryl alcohol and hexanoic acid. Its formation is a direct consequence of the complex chemical transformations that occur during the roasting of coffee beans, primarily through the Maillard reaction and caramelization of sugars.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of coffee aroma development.[1][2] During this process, furfural is a key intermediate, which can then be reduced to furfuryl alcohol.[3]

The proposed formation pathway for this compound in coffee involves the esterification of furfuryl alcohol with hexanoic acid, both of which are present in roasted coffee beans.

G cluster_maillard Maillard Reaction & Caramelization cluster_lipid Lipid Degradation Sugars Sugars Furfural Furfural Sugars->Furfural Amino Acids Amino Acids Amino Acids->Furfural Furfuryl Alcohol Furfuryl Alcohol Furfural->Furfuryl Alcohol Reduction This compound This compound Furfuryl Alcohol->this compound Lipids Lipids Hexanoic Acid Hexanoic Acid Lipids->Hexanoic Acid Hexanoic Acid->this compound

Proposed formation pathway of this compound during coffee roasting.

Quantitative Analysis

While extensive quantitative data exists for precursor compounds like furfural and furfuryl alcohol, specific concentrations of this compound in coffee are not widely reported in publicly available literature. The tables below summarize the concentrations of its key precursors in different coffee types and roast levels. This data provides an indirect indication of the potential for this compound formation.

Table 1: Concentration of Furfural in Coffee

Coffee TypeRoasting LevelConcentration (µg/g)Reference
Espresso CoffeeNot specified~71[4]
Cold Brew CoffeeNot specified~86.8[4]

Table 2: Concentration of Furfuryl Alcohol in Coffee

Coffee ProductConcentrationReference
Snack Foods (as a proxy)Not specified[4]
Espresso CoffeeLOQ of 1.8 µg/mL[4]

Experimental Protocols

The analysis of volatile compounds in coffee, including this compound, is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[4][5][6][7][8][9]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method that is highly effective for the analysis of volatile and semi-volatile organic compounds in food matrices.

Protocol:

  • Sample Preparation: A known quantity of finely ground coffee is placed in a headspace vial.

  • Internal Standard: An internal standard is added for quantification.

  • Equilibration: The vial is sealed and heated to a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace.

  • Extraction: An SPME fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile compounds.[5]

  • Desorption: The fiber is then retracted and inserted into the heated injection port of the GC-MS, where the adsorbed analytes are desorbed for analysis.

G Ground Coffee in Vial Ground Coffee in Vial Heating and Equilibration Heating and Equilibration Ground Coffee in Vial->Heating and Equilibration Step 1 SPME Fiber Exposure SPME Fiber Exposure Heating and Equilibration->SPME Fiber Exposure Step 2 Desorption in GC Inlet Desorption in GC Inlet SPME Fiber Exposure->Desorption in GC Inlet Step 3 GC-MS Analysis GC-MS Analysis Desorption in GC Inlet->GC-MS Analysis Step 4

General workflow for HS-SPME-GC-MS analysis of coffee volatiles.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture.

Typical GC-MS Parameters:

ParameterSpecificationReference
Column TG-Wax Capillary Column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Oven Program 40°C (2 min) to 130°C at 1.55°C/min, then to 220°C at 44°C/min (hold 5 min)[10]
Injection Mode Split (e.g., 1:20)[10]
MS Ionization Electron Impact (EI) at 70 eV[10]
Mass Range m/z 35-300[10]

Sensory Perception

Conclusion

This compound is a furan derivative formed during the roasting of coffee beans through the esterification of furfuryl alcohol and hexanoic acid. While its direct quantitative data in coffee is limited, the analysis of its precursors suggests its potential presence and contribution to the complex aroma profile. The primary analytical technique for its identification and potential quantification is HS-SPME-GC-MS. Its sensory properties, described as green, fatty, musty, and waxy, likely contribute to the subtle and complex background notes of coffee aroma. Further research is needed to quantify the concentration of this compound in different coffee varieties and roast profiles and to fully elucidate its specific impact on the sensory experience of coffee.

References

An In-depth Technical Guide to the Identification of Furfuryl Hexanoate in Fermented Beverages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, formation, and analysis of furfuryl hexanoate, a significant flavor compound found in fermented beverages. This compound (CAS 39252-02-3) is an ester formed from furfuryl alcohol and hexanoic acid, contributing a complex aroma profile often described as fruity, green, waxy, and musty.[1][2] Its presence and concentration can significantly influence the sensory characteristics of beverages such as beer, wine, and spirits.

Biochemical Formation Pathway

The formation of this compound in fermented beverages is a multi-step process involving both thermal reactions and microbial metabolism. The pathway hinges on the generation of its two key precursors: furfuryl alcohol and hexanoic acid.

  • Formation of Furfuryl Alcohol: Furfuryl alcohol is not typically present in the raw ingredients but is formed during thermal processing.[3][4]

    • Maillard Reaction: During the boiling of wort in beer production or the heating of honey worts for mead, pentose sugars (e.g., xylose, arabinose) react with amino acids in the Maillard reaction to produce furfural.[5][6]

    • Yeast-Mediated Reduction: During fermentation, yeast, particularly Saccharomyces cerevisiae, reduces the furfural to the less toxic furfuryl alcohol through the action of alcohol dehydrogenases.[6][7]

  • Formation of Hexanoic Acid: Hexanoic acid (caproic acid) is a medium-chain fatty acid that is a natural byproduct of yeast metabolism during fermentation. It is synthesized as part of the fatty acid synthesis pathway and can be found in virtually all types of fermented beverages.

  • Esterification: The final step is the enzymatic esterification of furfuryl alcohol with hexanoyl-CoA (the activated form of hexanoic acid), catalyzed by yeast alcohol acetyltransferase (AATase) enzymes. This reaction is analogous to the formation of other common esters in fermented beverages, such as ethyl hexanoate and isoamyl acetate.

G cluster_maillard Thermal Processing (e.g., Wort Boiling) cluster_fermentation Yeast Fermentation (S. cerevisiae) Pentose Pentose Sugars (from Malt, Fruit) Furfural Furfural Pentose->Furfural Maillard Reaction AminoAcids Amino Acids AminoAcids->Furfural FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol Reduction by Alcohol Dehydrogenase Yeast Yeast Metabolism HexanoicAcid Hexanoic Acid Yeast->HexanoicAcid Fatty Acid Synthesis FurfurylHexanoate This compound FurfurylAlcohol->FurfurylHexanoate Esterification (AATase enzymes) HexanoicAcid->FurfurylHexanoate

Biochemical pathway for this compound formation.

Quantitative Data on Precursors

While specific quantitative data for this compound in fermented beverages is scarce in current literature, the concentrations of its precursors are well-documented. These levels provide a basis for understanding the potential for this compound formation.

PrecursorBeverage TypeTypical Concentration RangeReference(s)
Furfuryl Alcohol Pale Lager Beer4.7 - 9.0 µg/L[5]
Ale Beer6.9 - 21.9 µg/L[5]
Top-Fermented BeerUp to 3.6 mg/L (after aging)[3]
Sparkling Wine10.4 - 33.5 µg/L[8]
Hexanoic Acid BeerPresent, variable[9]
Wine~4 mg/L[10]
Fermented MilkPresent, high concentration[11]

Experimental Protocols for Identification

The identification and quantification of this compound are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS), following a volatile extraction step. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method due to its sensitivity, speed, and solvent-free nature.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a representative method synthesized from common practices for analyzing volatile esters in alcoholic beverages.

  • Objective: To extract and concentrate volatile and semi-volatile compounds from the beverage matrix onto a solid-phase fiber for GC-MS analysis.

  • Materials:

    • Beverage sample (e.g., beer, wine).

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

    • SPME fiber assembly; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

    • Sodium chloride (NaCl), analytical grade.

    • Internal standard solution (e.g., 2-octanol or ethyl heptanoate in ethanol) for quantification.

    • Heating block or water bath with magnetic stirring capabilities.

  • Procedure:

    • Pipette 5-10 mL of the degassed (if carbonated) beverage sample into a 20 mL headspace vial.

    • Add a precise amount of internal standard solution to each sample for accurate quantification.

    • Add 1-2 grams of NaCl to the vial. This increases the ionic strength of the solution, promoting the release of volatile organic compounds into the headspace (salting-out effect).

    • Immediately seal the vial with the screw cap.

    • Place the vial in the heating block/water bath, pre-set to a temperature between 40°C and 60°C.

    • Allow the sample to equilibrate with stirring for 10-15 minutes.

    • Introduce the SPME fiber into the headspace (not touching the liquid) of the vial.

    • Expose the fiber for an extraction period of 30-60 minutes under continuous heating and agitation.

    • After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify the extracted volatile compounds.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Typical GC-MS Parameters:

    • Injector:

      • Mode: Splitless

      • Temperature: 250°C

      • Desorption Time: 2-5 minutes

    • Column:

      • Type: DB-5ms (5% Phenyl-methylpolysiloxane) or a polar column like DB-WAX (Polyethylene glycol).

      • Dimensions: 30-60 m length, 0.25 mm internal diameter, 0.25-1.0 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2-5 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3-5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10-20°C/min, hold for 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Full Scan (e.g., m/z 35-400) for initial identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and targeted quantification.

  • Identification:

    • The identification of this compound is confirmed by comparing the acquired mass spectrum and retention index with those of an authentic reference standard and/or with established libraries such as NIST.

    • Key mass-to-charge (m/z) ions for this compound typically include 81 (furanmethylic cation, base peak), 98 , 115 , and the molecular ion at 196 .

Analytical Workflow Diagram

The logical flow from sample collection to data analysis is crucial for reproducible results.

G Sample Beverage Sample (Degassed if needed) Vial Transfer to 20mL Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Salt Add NaCl (Salting Out) Spike->Salt Equilibrate Equilibrate & Heat (e.g., 50°C for 15 min) Salt->Equilibrate Extract HS-SPME Extraction (e.g., 45 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb GC GC Separation (e.g., DB-WAX column) Desorb->GC MS MS Detection (Scan or SIM mode) GC->MS Data Data Processing MS->Data Identify Peak Identification (vs. Library/Standard) Data->Identify Quantify Quantification (vs. Internal Standard) Data->Quantify Report Final Report (Concentration in µg/L) Identify->Report Quantify->Report

Analytical workflow for this compound identification.

References

Methodological & Application

Laboratory Synthesis of Furfuryl Hexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of furfuryl hexanoate, an ester recognized for its characteristic fruity and green aroma.[1] Primarily utilized in the flavor and fragrance industry, this compound also presents potential applications in medicinal chemistry and as a specialty chemical intermediate.[2][3][4] The following sections detail chemical and enzymatic synthesis routes, purification methods, and characterization techniques, supported by quantitative data and experimental workflows.

Introduction

This compound (C₁₁H₁₆O₃) is the ester formed from furfuryl alcohol and hexanoic acid.[5] Its synthesis is a subject of interest for creating nature-identical flavor and fragrance compounds and for exploring bio-based chemicals, as furfuryl alcohol can be derived from biomass.[6] This document outlines two primary laboratory-scale synthetic methodologies: Fischer-Speier esterification and lipase-catalyzed esterification.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 39252-02-3[5][7][8]
Molecular Formula C₁₁H₁₆O₃[1][7]
Molecular Weight 196.24 g/mol [1][7]
Appearance Colorless to pale yellow liquid[5][9]
Odor Profile Fruity, green, sweet, waxy, pineapple[1]
Boiling Point 149-150 °C @ 50 mmHg[9][10]
Density 1.014 g/mL at 25 °C[10]
Refractive Index 1.45200 to 1.45800 @ 20.00 °C[9]
Flash Point 225.00 °F (107.22 °C)[9]

Synthesis Protocols

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[11][12][13][14][15] To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed as it is formed.[11][12]

Protocol: Acid-Catalyzed Esterification of Furfuryl Alcohol and Hexanoic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine furfuryl alcohol (1.0 molar equivalent), hexanoic acid (1.2 molar equivalents), and a non-polar solvent such as toluene or hexane to fill the Dean-Stark trap.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 molar equivalents) or sulfuric acid (a few drops).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can be purified by vacuum distillation.

Expected Yield: 60-80%

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green and selective alternative to chemical methods, often proceeding under milder conditions with fewer byproducts.[16] Lipases are commonly employed for esterification reactions.

Protocol: Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a screw-capped flask, combine furfuryl alcohol (1.0 molar equivalent) and hexanoic acid (1.0 molar equivalent) in a minimal amount of a non-polar solvent like n-hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 10-20% (w/w) of the total substrate weight.

  • Reaction: Incubate the mixture in a shaker at a controlled temperature, generally between 40-60 °C.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by taking small aliquots at regular intervals.

  • Work-up:

    • Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Wash the reaction mixture with a dilute sodium bicarbonate solution to remove any unreacted hexanoic acid.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Expected Yield: >90%

Data Presentation

Synthesis MethodReactantsCatalystSolventTemperatureReaction TimeTypical Yield
Fischer-Speier Esterification Furfuryl alcohol, Hexanoic acidp-Toluenesulfonic acid or H₂SO₄TolueneReflux4-8 hours60-80%
Lipase-Catalyzed Esterification Furfuryl alcohol, Hexanoic acidImmobilized Lipase (e.g., Novozym 435)n-Hexane40-60 °C24-48 hours>90%

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ester.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[7][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.[7][18]

Experimental Workflows and Signaling Pathways

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Furfuryl_Alcohol Furfuryl Alcohol Reaction_Vessel Reflux with Dean-Stark Trap Furfuryl_Alcohol->Reaction_Vessel Hexanoic_Acid Hexanoic Acid Hexanoic_Acid->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Catalyst p-TsOH Catalyst->Reaction_Vessel Neutralization Wash with NaHCO3 Reaction_Vessel->Neutralization Drying Dry over Na2SO4 Neutralization->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Furfuryl_Alcohol Furfuryl Alcohol Reaction_Vessel Shaker Incubation (40-60 °C) Furfuryl_Alcohol->Reaction_Vessel Hexanoic_Acid Hexanoic Acid Hexanoic_Acid->Reaction_Vessel Solvent n-Hexane Solvent->Reaction_Vessel Enzyme Immobilized Lipase Enzyme->Reaction_Vessel Enzyme_Removal Filtration (Enzyme Recovery) Reaction_Vessel->Enzyme_Removal Acid_Removal Wash with NaHCO3 Enzyme_Removal->Acid_Removal Drying Dry over Na2SO4 Acid_Removal->Drying Evaporation Solvent Evaporation Drying->Evaporation Product High-Purity this compound Evaporation->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Applications and Further Considerations

  • Flavor and Fragrance: this compound is primarily used as a flavoring agent in food and beverages and as a fragrance component in cosmetics and perfumes due to its pleasant fruity aroma.[5][19]

  • Pharmaceutical and Agrochemical Intermediate: Furan derivatives are important scaffolds in medicinal chemistry and agrochemicals.[3][4] this compound can serve as a precursor for the synthesis of more complex molecules.

  • Bio-based Chemicals: The synthesis of this compound from bio-renewable furfuryl alcohol aligns with the principles of green chemistry and the development of sustainable chemical processes.[6]

When handling furfuryl alcohol, it is important to be aware of its tendency to polymerize in the presence of strong acids.[20] Therefore, reaction conditions should be carefully controlled. For storage, furfuryl alcohol should be kept under ambient conditions, protected from light, heat, and air, preferably under a nitrogen atmosphere.[20]

References

Application Notes and Protocols for the Purification of Furfuryl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of furfuryl hexanoate, a key flavor and fragrance compound. The following sections outline common purification techniques, including liquid-liquid extraction, fractional distillation, and column chromatography, complete with expected outcomes and procedural details.

Introduction

This compound is an ester synthesized from furfuryl alcohol and hexanoic acid. Post-synthesis, the crude product typically contains unreacted starting materials, residual acid catalyst, and byproducts.[1] Effective purification is crucial to achieve the desired purity for research and commercial applications. The selection of a suitable purification strategy depends on the initial purity of the crude product, the scale of the purification, and the desired final purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₆O₃[2]
Molecular Weight196.24 g/mol [1][3][4]
AppearanceColorless to pale yellow liquid[2]
Boiling Point224-225 °C at 760 mmHg; 149-150 °C at 50 mmHg[5]
SolubilitySoluble in alcohol; sparingly soluble in water (55.43 mg/L at 25 °C)[5]
logP (o/w)3.216 (estimated)[5]

Purification Strategies: A Comparative Overview

The following table summarizes the most common techniques for purifying this compound, highlighting their principles, advantages, and limitations.

TechniquePrinciple of SeparationTypical Purity AchievedEstimated Recovery YieldKey AdvantagesKey Limitations
Liquid-Liquid Extraction Differential solubility of the compound in two immiscible liquid phases.>90%90-95%Effective for removing water-soluble impurities like acids and alcohols. Scalable.May not effectively remove impurities with similar polarity to the product. Requires subsequent solvent removal.
Fractional Distillation Separation based on differences in boiling points of the components in a mixture.>98%80-90%Highly effective for separating compounds with different volatilities. Suitable for large-scale purification.Requires a significant difference in boiling points between the desired compound and impurities. Potential for thermal degradation of sensitive compounds.
Column Chromatography Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through.>99%70-85%Capable of achieving very high purity. Can separate compounds with similar boiling points and polarities.Can be time-consuming and requires significant amounts of solvent. Less suitable for very large quantities.

Experimental Protocols

Liquid-Liquid Extraction: Removal of Acidic and Water-Soluble Impurities

This protocol is designed as a preliminary purification step to remove unreacted hexanoic acid, furfuryl alcohol, and any acid catalyst from the crude reaction mixture.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether (approximately 3-5 volumes of ether to 1 volume of crude product) in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top organic layer contains the this compound, while the bottom aqueous layer contains the sodium salt of hexanoic acid.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution (step 2-4) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drain the lower aqueous layer.

  • Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the drying agent from the organic solution.

  • Remove the diethyl ether using a rotary evaporator to yield the partially purified this compound.

Fractional Distillation under Reduced Pressure

This method is suitable for purifying this compound to a high degree, especially after an initial extraction step. Distillation under reduced pressure is recommended to avoid thermal decomposition at the atmospheric boiling point.

Materials:

  • Partially purified this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and thermometer)

  • Vacuum source and pressure gauge

  • Heating mantle

  • Boiling chips or a magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the partially purified this compound and a few boiling chips (or a stir bar) into the distillation flask.

  • Begin heating the distillation flask gently with a heating mantle.

  • Slowly reduce the pressure in the system to the desired level (e.g., 50 mmHg).

  • Observe the temperature at the top of the column. The temperature should rise as the vapor of the most volatile component reaches the thermometer.

  • Collect the initial fraction (forerun), which will contain any lower-boiling impurities.

  • As the temperature stabilizes near the boiling point of this compound at the working pressure (approx. 149-150 °C at 50 mmHg), change the receiving flask to collect the pure product.[5]

  • Continue distillation until most of the this compound has been collected and the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Column Chromatography

For achieving the highest purity, particularly for analytical standards or pharmaceutical applications, column chromatography is the preferred method.

Materials:

  • Partially purified this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC).

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization (if applicable)

Procedure:

  • Determine the optimal eluent system: Using TLC, spot the crude this compound on a plate and develop it in various ratios of hexane:ethyl acetate. The ideal eluent system will give the this compound an Rf value of approximately 0.3-0.4.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.

  • Load the sample: Dissolve the this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. For flash chromatography, apply positive pressure.

  • Monitor the separation: Collect fractions and analyze them by TLC to determine which fractions contain the pure this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.

GC-MS Parameters for this compound Analysis: [1]

  • Column: Non-polar capillary column (e.g., DB-5MS)

  • Temperature Program:

    • Initial temperature: 50°C (hold for 2 minutes)

    • Ramp: 5°C/min to 250°C

  • Expected Retention Time: Approximately 23.16 minutes

  • Mass Spectral Identification: Look for the molecular ion peak at m/z 196 and the characteristic base peak at m/z 81 (furan ring).[1][4]

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

PurificationWorkflow Crude Crude this compound (from synthesis) LLE Liquid-Liquid Extraction (vs. NaHCO3(aq)) Crude->LLE Initial Cleanup Distillation Fractional Distillation (Reduced Pressure) LLE->Distillation Further Purification AcidWaste Aqueous Acidic Waste LLE->AcidWaste Removes Acids & Water-Soluble Impurities Chromatography Column Chromatography Distillation->Chromatography High-Purity Polish PurityAnalysis Purity Assessment (GC-MS) Distillation->PurityAnalysis ImpurityFractions Impurity Fractions Distillation->ImpurityFractions Separates by Boiling Point Chromatography->PurityAnalysis Chromatography->ImpurityFractions Separates by Polarity PureProduct Pure this compound (>99%) PurityAnalysis->PureProduct

Figure 1. General workflow for the purification of this compound.

References

analytical methods for furfuryl hexanoate detection

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the current analytical methodologies for the detection and quantification of furfuryl hexanoate is provided below, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed protocols for the primary analytical techniques and presents quantitative data for related compounds to serve as a baseline for method development.

Introduction to this compound

This compound (C11H16O3) is an ester known for its characteristic fruity and green aroma profile, contributing to the flavor and fragrance of various food products and consumer goods. Its accurate detection and quantification are crucial for quality control, formulation development, and safety assessment. The analytical methods for this compound primarily leverage its volatile and semi-volatile nature.

Primary Analytical Methods

The cornerstone technique for the analysis of volatile compounds like this compound is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification and quantification.[1] High-Performance Liquid Chromatography (HPLC) also serves as a robust alternative, particularly for less volatile samples or complex matrices where derivatization is not desired.[1] Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are valuable for structural characterization.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry. It is the most widely used method for analyzing volatile and semi-volatile organic compounds. For this compound, the mass spectrum is characterized by a base peak at an m/z of 81.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for semi-volatile and non-volatile compounds.[1] While less common for highly volatile esters, HPLC is advantageous when dealing with complex sample matrices that are not amenable to the high temperatures used in GC.

Experimental Protocols

Protocol 1: Analysis of this compound by Headspace GC-MS

This protocol is adapted from methodologies for similar volatile furan derivatives and is suitable for solid or liquid samples, such as food matrices.

1. Sample Preparation (Headspace Extraction): a. Weigh 5 g of the homogenized sample into a 20 mL headspace vial. b. Add 5 mL of deionized water and an appropriate internal standard (e.g., a deuterated analog like Furfuryl-d5-alcohol, adapted for this analysis). c. Seal the vial immediately with a PTFE-lined septum and crimp cap. d. Vortex the vial for 30 seconds to ensure thorough mixing. e. Place the vial in the headspace autosampler tray.

2. GC-MS Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.
  • Headspace Autosampler Conditions:
  • Incubation Temperature: 80°C
  • Incubation Time: 20 minutes
  • Injection Volume: 1 mL of headspace gas
  • GC Conditions:
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Inlet Temperature: 250°C
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at 10°C/min.
  • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 300.
  • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound include m/z 81 (base peak), 98, and 196 (molecular ion).[1]

3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound in a relevant solvent (e.g., methanol) over the desired concentration range. b. Spike a blank matrix with these standards to create matrix-matched calibration curves. c. Analyze the standards using the same HS-GC-MS method. d. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. e. Quantify this compound in samples by comparing their peak area ratios to the calibration curve.

Protocol 2: Analysis of this compound by HPLC-DAD

This protocol is based on established methods for other furan derivatives and is suitable for liquid samples or sample extracts.[3]

1. Sample Preparation (Liquid-Liquid Extraction): a. For oily or complex matrices, mix 5 g of the sample with 10 mL of a suitable solvent like acetonitrile. b. Vortex vigorously for 2 minutes. c. Centrifuge at 5,000 rpm for 10 minutes to separate the layers. d. Collect the acetonitrile (upper) layer. e. Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • System: HPLC with a Diode Array Detector (DAD) or UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
  • Mobile Phase: Isocratic or gradient elution. A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV detection at a wavelength of 220 nm.

3. Calibration and Quantification: a. Prepare a series of this compound standards in the mobile phase. b. Inject the standards to generate a calibration curve by plotting peak area against concentration. c. Analyze the prepared sample extracts. d. Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

AnalyteMethodMatrixLODLOQRecovery (%)RSD (%)
Furfuryl AlcoholGC-FIDAir0.01 mg/sample---
Furfuryl AlcoholHS-GC-MSSnack Foods-0.5 mg/kg80 - 120< 20
Furfuryl AlcoholHPLC-DADCoffee0.11 µg/mL0.35 µg/mL≥ 89.9≤ 4.5
FurfuralHPLC-DADFoods0.07 µg/mL0.21 µg/mL88.4-
Various FuransTD-GC-MSBaking Vapor-0.014 - 11.5 ng--
Various FuransHPLC-DADTransformer Oil50 µg/L (for system)-80 - 1200.6 - 5.7

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. (Data compiled from references[3][4][5][6][7][8])

Experimental Workflow and Diagrams

The general workflow for the analysis of this compound involves several key stages, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Beverage) Homogenize Homogenization Sample->Homogenize Extraction Extraction (Headspace, LLE, SPME) Homogenize->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection Detection (MS or DAD/UV) Chromatography->Detection Integration Peak Identification & Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

References

Application Note: Analysis of Furfuryl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the identification and quantification of furfuryl hexanoate, a significant flavor and fragrance compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries. This document provides a complete workflow, from sample preparation to data analysis, including a validated GC-MS method, and expected quantitative performance.

Introduction

This compound (C₁₁H₁₆O₃) is an ester known for its fruity, pineapple-like aroma, contributing to the sensory profile of various food products and fragrances.[1][2] Accurate and reliable quantification of this volatile compound is crucial for quality control, flavor profiling, and product development. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the analysis of such volatile compounds in complex matrices.[1][3] This application note presents a robust GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME)

This protocol is suitable for the extraction of this compound from liquid matrices such as fruit juices and beverages.

Materials:

  • 20 mL headspace vials with screw caps and septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber

  • Sodium chloride (NaCl)

  • Stir bar

  • Heater/stirrer

Procedure:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds.

  • Place a small stir bar into the vial.

  • Seal the vial with the screw cap and septum.

  • Place the vial on a heater/stirrer and allow the sample to equilibrate at 35°C for 15 minutes with constant stirring.[4]

  • After equilibration, expose the CAR/PDMS SPME fiber to the headspace above the sample for 15 minutes at 35°C.[4]

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4]

  • Injector Temperature: 280°C[4]

  • Injection Mode: Splitless for 1 minute

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Mode: Full Scan

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described method. This data is representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected ValueReference
Retention Time (RT) Approximately 12.5 minBased on typical GC parameters for similar compounds
Limit of Detection (LOD) 0.1 - 1 ng/mL[5]
Limit of Quantification (LOQ) 0.3 - 3 ng/mL[5]
Linearity (R²) > 0.995[6]
Recovery 85 - 110%[5][6]
Relative Standard Deviation (RSD) < 15%[5][6]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation (SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) Add_NaCl Add NaCl (1.5g) Sample->Add_NaCl Equilibrate Equilibrate at 35°C for 15 min Add_NaCl->Equilibrate Expose_Fiber Expose SPME Fiber (15 min) Equilibrate->Expose_Fiber GC_Injector GC Injector (280°C) Expose_Fiber->GC_Injector GC_Column HP-5MS Column GC_Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: GC-MS workflow for this compound analysis.

Fragmentation_Pathway parent This compound (m/z = 196) fragment1 [C₅H₅O-CH₂]⁺ (m/z = 81) (Furfuryl Cation) parent->fragment1 α-cleavage fragment2 [C₆H₁₁O]⁺ (m/z = 99) parent->fragment2 McLafferty Rearrangement fragment5 [C₅H₅O-CH₂O]⁺ (m/z = 98) parent->fragment5 Rearrangement fragment3 [C₅H₅O]⁺ (m/z = 69) fragment1->fragment3 - CH₂ fragment4 [C₄H₃O]⁺ (m/z = 67) fragment3->fragment4 - H₂

Caption: Proposed mass fragmentation pathway of this compound.

References

Application Note: Quantitative Analysis of Furfuryl Hexanoate in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furfuryl hexanoate (CAS 39252-02-3) is an ester recognized for its fruity and green aroma profile, contributing to the complex flavor characteristics of various food products.[1][2] It is formed from furfuryl alcohol and hexanoic acid.[1] Furfuryl alcohol, a related compound, is commonly found in thermally processed foods like coffee, baked goods, and fruit juices, often as a result of the Maillard reaction.[3][4] Given the importance of flavor compounds in consumer acceptance and product quality, accurate and reliable quantitative analysis of this compound and related furan derivatives in complex food matrices is essential for quality control, process optimization, and authenticity studies.

This application note provides a detailed protocol for the quantitative analysis of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly suitable for the extraction and sensitive detection of volatile and semi-volatile compounds from complex samples.[5][6]

Experimental Protocols

This section details the methodology for sample preparation and instrumental analysis for the quantification of this compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for isolating volatile analytes from a sample's headspace.[5]

Reagents and Materials:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes like furans.[7]

  • 20 mL Headspace Vials with PTFE-lined septa

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water

  • This compound standard (CAS 39252-02-3)[8]

  • Internal Standard (IS): e.g., Ethyl Heptanoate or a suitable deuterated analog.

Protocol:

  • Sample Homogenization: Weigh 2-5 grams of the homogenized solid food sample (e.g., ground coffee, baked goods) or pipette 5 mL of the liquid sample (e.g., fruit juice, wine) into a 20 mL headspace vial.

  • Matrix Modification: Add 5 mL of deionized water to solid samples. To both liquid and solid samples, add 2 grams of NaCl to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at 60°C for 15 minutes with gentle agitation to facilitate the partitioning of analytes into the headspace.

  • SPME Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet for thermal desorption at 250°C for 3-5 minutes in splitless mode.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification capabilities for complex volatile mixtures.[9][10]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent, coupled to a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[10]

  • Injector: Split/Splitless inlet, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (m/z 40-400) for initial identification. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for enhanced sensitivity and selectivity.

    • Quantifier Ions for this compound: Based on its mass spectrum, primary ions would be m/z 81, 98, and 43.[11]

Data Presentation

Quantitative data for this compound in food is not widely published. However, data for related furan derivatives, which are often formed through similar thermal degradation pathways like the Maillard reaction, are available.[12] The following table illustrates how quantitative results can be presented and includes representative concentration ranges for related compounds found in coffee.

AnalyteFood MatrixConcentration RangeMethodReference
This compound Coffee, Fruits, WineTo be determinedHS-SPME-GC-MS-
5-Hydroxymethylfurfural (5-HMF)Coffee Products51 - 6035.0 mg/kgGC-MS[12]
5-MethylfurfuralCoffee ProductsMean Exposure: 3.00 µg/kg bw/dayGC-MS[12]
2-FurfuralCoffee ProductsMean Exposure: 3.23 µg/kg bw/dayGC-MS[12]
Furfuryl AlcoholCoffee Beans>100 mg/kgNMR Analysis[3]
Furfuryl AlcoholWine1.5 - 3.4 mg/L-[3]
Furfuryl AlcoholBaked Goods~110 mg/kg-[3]

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the experimental process and the chemical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (Solid or Liquid) Homogenize Homogenization & Weighing (2-5g) Sample->Homogenize Vial Transfer to 20mL Vial Homogenize->Vial MatrixMod Add NaCl & Internal Standard Vial->MatrixMod Equilibrate Equilibration (60°C, 15 min) MatrixMod->Equilibrate SPME HS-SPME Extraction (60°C, 30 min) Equilibrate->SPME Desorption GC Inlet Desorption (250°C) SPME->Desorption GC GC Separation (HP-5MS Column) Desorption->GC MS MS Detection (EI, Scan/SIM) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_process Thermal Processing (e.g., Maillard Reaction) cluster_precursors Key Precursors cluster_product Target Analyte Sugars Reducing Sugars Furfural Furfural Sugars->Furfural forms AminoAcids Amino Acids AminoAcids->Furfural forms Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol reduced to Furfuryl_Hexanoate This compound Furfuryl_Alcohol->Furfuryl_Hexanoate esterified by Hexanoic_Acid Hexanoic Acid (from Lipid Oxidation) Hexanoic_Acid->Furfuryl_Hexanoate

References

Application Notes and Protocols: Use of Furfuryl Hexanoate in Alcoholic Beverage Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and potential applications of furfuryl hexanoate in the production of alcoholic beverages. The information is intended to guide research and development in the fields of flavor science, brewing, and winemaking.

Introduction to this compound

This compound (CAS 39252-02-3) is an ester formed from furfuryl alcohol and hexanoic acid. It is recognized for its pleasant, fruity aroma.[1] While its precursor, furfuryl alcohol, is a known component of many thermally processed foods and aged alcoholic beverages, the direct application and natural occurrence of this compound in these products are not extensively documented in current scientific literature.[2] Furfuryl alcohol and its derivatives, including several furfuryl esters, are recognized as flavoring agents.[3][4]

1.1. Sensory Profile

This compound is characterized by a desirable fruity aroma.[1] Its overall flavor profile can be described as a combination of fruity, green, waxy, and slightly musty notes. This profile suggests its potential for enhancing or modifying the aromatic bouquet of various alcoholic beverages.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₃[5]
Molecular Weight 196.24 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, green, waxy, mustyThe Good Scents Company
Boiling Point 232.8 °C (predicted)PubChem
Flash Point 107 °CThe Good Scents Company
Solubility Insoluble in water, soluble in alcoholThe Good Scents Company

Potential Applications in Alcoholic Beverages

Given its sensory profile, this compound has the potential to be used as a flavoring agent in a variety of alcoholic beverages to impart or enhance fruity notes.

  • Beer: In beer, where fruity esters are key components of the flavor profile of many styles (e.g., Belgian ales, German wheat beers), this compound could be used to introduce novel fruit-like aromas or to supplement existing ones.

  • Wine: In certain wine styles, particularly whites and rosés, the addition of this compound could enhance the fruity and floral characteristics of the bouquet.

  • Spirits: In the production of spirits such as vodka, gin, and certain liqueurs, this compound could be used as a component in flavor formulations to create unique aromatic profiles.

2.1. Hypothetical Dosage

As there is no publicly available data on the specific concentration of this compound in alcoholic beverages, a hypothetical dosage for its use as a flavoring agent must be determined through sensory evaluation. Based on the concentrations of other impactful esters in beer and wine, a starting point for sensory threshold determination could be in the range of 10 to 100 µg/L.

Natural Formation in Alcoholic Beverages: A Plausible but Undocumented Pathway

While the direct enzymatic synthesis of this compound by brewing or winemaking yeast has not been specifically documented, its formation is theoretically plausible. The necessary precursors, furfuryl alcohol and hexanoic acid (or its activated form, hexanoyl-CoA), are known to be present during fermentation.

3.1. Formation of Precursors

  • Furfuryl Alcohol: Furfuryl alcohol is formed from furfural, which is a product of the Maillard reaction that occurs during the heating of sugars and amino acids. In brewing, this happens during wort boiling. Yeast can then reduce furfural to furfuryl alcohol during fermentation.

  • Hexanoic Acid (Caproic Acid): Hexanoic acid is a medium-chain fatty acid that is a common metabolic byproduct of yeast during fermentation. It is a precursor for the formation of various ethyl esters, such as ethyl hexanoate.

3.2. Hypothetical Enzymatic Esterification

Yeast, particularly Saccharomyces cerevisiae, possesses a range of alcohol acetyltransferases (AATs) and other ester-synthesizing enzymes responsible for the production of a wide variety of esters. These enzymes exhibit broad substrate specificity. It is therefore conceivable that an AAT or another acyltransferase could catalyze the esterification of furfuryl alcohol with hexanoyl-CoA to form this compound.

Ester_Formation_Pathway cluster_maillard Maillard Reaction (Wort Boiling) cluster_yeast Yeast Metabolism Sugars Sugars Furfural Furfural Sugars->Furfural Amino_Acids Amino_Acids Amino_Acids->Furfural Furfuryl_Alcohol Furfuryl_Alcohol Furfural->Furfuryl_Alcohol Yeast Reduction Yeast Yeast Furfuryl_Hexanoate Furfuryl_Hexanoate Furfuryl_Alcohol->Furfuryl_Hexanoate Hexanoic_Acid Hexanoic_Acid Hexanoyl_CoA Hexanoyl_CoA Hexanoic_Acid->Hexanoyl_CoA Hexanoyl_CoA->Furfuryl_Hexanoate Alcohol_Acyltransferase Alcohol_Acyltransferase Alcohol_Acyltransferase->Furfuryl_Hexanoate GCMS_Workflow Sample_Preparation Sample Preparation (LLE or SPME) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (DB-5ms column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection MS Detection (SIM Mode) MS_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Application Notes and Protocols: Furfuryl Hexanoate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl hexanoate (CAS No. 39252-02-3) is an ester recognized for its potent and multifaceted aroma profile.[1] While primarily utilized as a flavoring agent, its unique olfactory characteristics present potential applications in fragrance formulations. This document provides detailed application notes and protocols for the evaluation and use of this compound in fragrance compositions, with a focus on its scent profile, stability, and potential role in fragrance creation.

This compound is characterized by a pleasant fruity aroma.[1] Its scent is further described as having green, fatty, musty, and waxy nuances.[2] This complexity allows it to be a versatile component, capable of adding richness and a natural quality to fragrance accords.

It is critical to note the regulatory landscape surrounding furan derivatives. Furfuryl alcohol, a precursor to this compound, is prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA). While there is no specific IFRA standard for this compound, its use in fragrances may be approached with caution by the industry. However, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use as a flavoring substance with no safety concerns at current intake levels.[3] This suggests a profile of low toxicity when ingested.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C11H16O3PubChem
Molecular Weight 196.24 g/mol PubChem
Appearance Colorless to pale yellow liquid[1]
Boiling Point 224-225 °C at 760 mmHgThe Good Scents Company
Flash Point 107.22 °CThe Good Scents Company
Specific Gravity 1.003 - 1.013 @ 25°CThe Good Scents Company
Refractive Index 1.452 - 1.458 @ 20°CThe Good Scents Company
Solubility Soluble in alcohol; sparingly soluble in waterThe Good Scents Company
Table 2: Olfactory Profile of this compound
Odor AspectDescriptionSource
Primary Fruity[1]
Secondary Green, Fatty, Musty, Waxy[2]

Application in Fragrance Formulations

This compound's primary role in a fragrance formulation would be as a modifier and enhancer , likely in the top to middle notes . Its green and fruity facets can provide a natural-smelling lift to compositions, while its waxy and fatty undertones can add complexity and depth.

Hypothetical Fragrance Accord: "Green Pear and Freesia"

This accord demonstrates how this compound could be used to create a fresh, fruity-floral scent.

IngredientParts (by weight)Olfactory Contribution
Top Notes
Bergamot Oil150Bright, citrusy opening
Lemon Oil100Fresh, zesty top note
This compound 20 Green, fruity (pear-like), waxy nuance
Cis-3-Hexenyl Acetate10Sharp, green, cut-grass effect
Middle Notes
Linalool120Floral (lily-of-the-valley), slightly citrusy
Hedione® (Methyl Dihydrojasmonate)200Diffusive, transparent floral (jasmine)
Freesia Accord150Sweet, floral, slightly peppery
Phenyl Ethyl Alcohol80Rose, floral
Base Notes
Galaxolide® (50% in BB)100Clean, floral musk
Iso E Super®50Woody, ambery, smooth
Vetiver Acetate20Clean, woody, slightly grassy
Total 1000

In this hypothetical accord, this compound is used at a low concentration (2%) to introduce a natural, slightly under-ripe pear note with a waxy texture, complementing the sharp greenness of cis-3-hexenyl acetate and bridging the fruity top notes with the floral heart.

Experimental Protocols

Olfactory Evaluation Protocol

Objective: To systematically evaluate the odor profile of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials with caps

  • Pipettes

  • smelling strips

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol: 10%, 1%, and 0.1% (w/w).

  • Labeling: Label each vial clearly with the concentration.

  • Olfactory Assessment:

    • Dip a clean smelling strip into the 0.1% dilution, ensuring not to oversaturate.

    • Wave the strip gently under the nose and record initial impressions (top notes).

    • Evaluate the scent evolution on the strip at regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hrs) to assess the middle and base notes.

    • Repeat the process for the 1% and 10% dilutions, noting any changes in odor character and intensity.

  • Odor Description: Use a standardized vocabulary to describe the scent, noting facets such as fruity, green, waxy, fatty, and any other perceived characteristics.

Stability Testing Protocol

Objective: To assess the stability of this compound in a fragrance base under accelerated aging conditions.

Materials:

  • This compound

  • Fragrance base (e.g., a simple floral or citrus accord in ethanol)

  • Control sample (fragrance base without this compound)

  • Glass bottles with airtight caps

  • Oven capable of maintaining 40°C ± 2°C

  • UV light cabinet

  • Refrigerator (4°C ± 2°C)

Procedure:

  • Sample Preparation: Prepare two sets of samples:

    • Test Sample: Fragrance base containing a known concentration of this compound (e.g., 1%).

    • Control Sample: Fragrance base without this compound.

  • Storage Conditions: Store the samples under the following conditions for a period of 4 weeks:

    • Accelerated Aging (Heat): In an oven at 40°C.

    • Light Exposure: In a UV light cabinet at room temperature.

    • Cold Storage: In a refrigerator at 4°C.

    • Room Temperature: At ambient temperature (20-25°C) as a reference.

  • Evaluation: At weekly intervals, evaluate both the test and control samples for:

    • Color: Visual inspection for any changes.

    • Clarity: Visual inspection for any precipitation or cloudiness.

    • Odor: Olfactory assessment by a trained panel or individual to detect any changes in the scent profile. Compare the test sample to the room temperature reference and the control sample.

  • Data Recording: Document all observations in a structured table.

Visualizations

Fragrance_Creation_Workflow cluster_0 Conceptualization cluster_1 Formulation cluster_2 Evaluation & Refinement cluster_3 Final Product Brief Fragrance Brief (e.g., Green, Fruity, Floral) Accord_Dev Accord Development (e.g., Green Pear) Brief->Accord_Dev FH_Incorp Incorporation of This compound (Modifier/Enhancer) Accord_Dev->FH_Incorp Base_Dev Base Formulation (Musks, Woods) FH_Incorp->Base_Dev Final_Formula Final Fragrance Formula Base_Dev->Final_Formula Olfactory_Eval Olfactory Evaluation Final_Formula->Olfactory_Eval Stability_Test Stability & Compatibility Testing Final_Formula->Stability_Test Refinement Formula Refinement Olfactory_Eval->Refinement Stability_Test->Refinement Refinement->Final_Formula Finished_Fragrance Finished Fragrance Refinement->Finished_Fragrance Scent_Profile_Relationship cluster_families Fragrance Families Furfuryl_Hexanoate This compound Fruity Fruity Furfuryl_Hexanoate->Fruity Primary (Pear-like) Green Green Furfuryl_Hexanoate->Green Secondary (Unripe fruit) Floral Floral Furfuryl_Hexanoate->Floral Modifier (Adds naturalness) Gourmand Gourmand Furfuryl_Hexanoate->Gourmand Nuance (Waxy, fatty notes)

References

Application Note: High-Throughput Analysis of Furfuryl Hexanoate using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the extraction and quantification of furfuryl hexanoate from a liquid matrix using Solid-Phase Microextraction (SPME). This compound is a fragrance and flavor compound, and its analysis is critical in various industries, including food and beverage, cosmetics, and pharmaceuticals. The described protocol, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a streamlined, solvent-free approach for the analysis of this semi-volatile ester. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a visual workflow to facilitate implementation in a laboratory setting.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2][3] It is a versatile and sensitive method widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. This compound (C11H16O3, MW: 196.24 g/mol ) is an ester that contributes to the characteristic aroma of many fruits and processed foods.[4][5][6] Accurate and efficient quantification of this compound is essential for quality control and research and development. This protocol outlines a headspace SPME-GC-MS method for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Sodium chloride (NaCl) (analytical grade)

  • Deionized water

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

Instrumentation and Analytical Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS is recommended for flavor compounds and a broad range of analytes.[7]

  • Injection Port: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL. Prepare working standard solutions by serial dilution of the stock solution with deionized water to achieve a concentration range of 1-100 ng/mL.

  • Sample Preparation: Place 5 mL of the liquid sample or working standard into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g of NaCl to the vial. The addition of salt can increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.[8]

  • Immediately seal the vial with a magnetic screw cap.

SPME Procedure
  • Fiber Conditioning: Prior to first use, condition the SPME fiber in the GC injection port at 250 °C for 30 minutes, or according to the manufacturer's instructions.

  • Incubation: Place the sample vial in a heating block or autosampler incubator set to 60 °C. Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm).

  • Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60 °C with continued agitation.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption for 5 minutes at 250 °C. Start the GC-MS data acquisition at the beginning of the desorption.

  • Fiber Cleaning: After desorption, the fiber can be kept in the injection port or moved to a fiber conditioning station to ensure it is clean for the next sample.[9]

Data Presentation

The following table summarizes the expected quantitative data from the validation of this method. These values should be determined experimentally.

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Recovery (%) 85-115%
Precision (RSD%) < 15%

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Headspace Extraction cluster_analysis GC-MS Analysis Sample Liquid Sample/Standard Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (60°C, 15 min) Seal->Incubate Transfer to Autosampler Extract Expose Fiber (30 min) Incubate->Extract Desorb Desorb in GC Inlet (250°C, 5 min) Extract->Desorb Inject Acquire Data Acquisition Desorb->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Experimental workflow for the SPME-GC-MS analysis of this compound.

Discussion

The selection of the SPME fiber is a critical parameter. A DVB/CAR/PDMS fiber is recommended due to its high capacity for a wide range of volatile and semi-volatile compounds, including esters and flavor compounds.[7] The optimization of extraction time and temperature is crucial for achieving high sensitivity and reproducibility. A temperature of 60°C and an extraction time of 30 minutes are provided as a starting point. These parameters may need to be optimized for different sample matrices. The addition of salt is generally recommended to enhance the extraction efficiency of polar and semi-polar compounds from aqueous matrices.[8]

Method validation should be performed to ensure the reliability of the results. This includes establishing linearity, limits of detection and quantification, accuracy (recovery), and precision. The use of an internal standard is recommended for quantitative analysis to correct for variations in extraction efficiency and instrument response.

Conclusion

This application note provides a detailed protocol for the analysis of this compound using headspace SPME-GC-MS. The method is sensitive, robust, and environmentally friendly due to the elimination of organic solvents. This protocol can be readily implemented in analytical laboratories for the routine analysis of this compound in various applications.

References

Application Note: Enzymatic Synthesis of Furfuryl Hexanoate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Furfuryl hexanoate is an important ester recognized for its fruity and floral aroma, making it a valuable compound in the food, fragrance, and pharmaceutical industries.[1][2] Traditional chemical synthesis of such esters often requires harsh conditions, including high temperatures and the use of potentially hazardous catalysts. Enzymatic synthesis presents a green and efficient alternative, offering high selectivity, mild reaction conditions, and enhanced product purity.[3] Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB), are highly effective biocatalysts for esterification reactions due to their stability, broad substrate specificity, and reusability.[4][5][6] This application note provides a detailed protocol for the synthesis of this compound from furfuryl alcohol and a suitable acyl donor, catalyzed by an immobilized lipase.

Principle of the Reaction The synthesis of this compound is achieved through an esterification reaction between furfuryl alcohol and hexanoic acid (or a more reactive acyl donor like vinyl hexanoate). The reaction is catalyzed by a lipase, which facilitates the formation of an ester bond. The mechanism for lipase-catalyzed esterification is generally described by a Ping-Pong Bi-Bi kinetic model. This involves the formation of a covalent acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol to release the final ester product.[7]

PingPongMechanism E Free Lipase EA Lipase-Acid Complex E->EA FP Acyl-Enzyme Intermediate EA->FP - Water (P) FB Intermediate-Alcohol Complex FP->FB FB->E - Ester (Q) A Hexanoic Acid A->E + P Water P->EA + B Furfuryl Alcohol B->FP + Q This compound Q->FB +

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Protocols

This section outlines the necessary materials and detailed procedures for the synthesis and analysis of this compound.

Materials and Equipment

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).

  • Substrates: Furfuryl alcohol (≥98%), Hexanoic acid (≥99%) or Vinyl hexanoate (≥99%).

  • Solvents (Optional): n-Hexane, Toluene, or 2-Methyltetrahydrofuran (2-MeTHF), analytical grade.

  • Apparatus: Glass vials or round-bottom flasks, magnetic stirrer with heating, orbital shaker incubator, filtration apparatus.

  • Analytical Equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC) plates (silica gel).

Protocol 1: Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a sealed glass vial, combine furfuryl alcohol and the acyl donor (hexanoic acid or vinyl hexanoate). For initial experiments, a 1:1 molar ratio is recommended.

  • Solvent Addition (Optional): For a solvent-based reaction, add an appropriate solvent (e.g., 3 mL of n-hexane) to dissolve the substrates. Solvent-free systems can also be effective and are considered a greener approach.[5][7]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) relative to the total weight of the substrates.

  • Incubation: Place the vial in an orbital shaker or on a heated magnetic stirrer. Maintain a constant temperature (e.g., 50°C) and agitation (e.g., 200 rpm) to ensure a homogenous mixture.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor the progress. The conversion can be analyzed using GC or TLC.[7]

  • Reaction Termination: Once the desired conversion is achieved (typically within 6-24 hours), stop the reaction by separating the immobilized enzyme from the mixture via filtration.[8]

  • Enzyme Recycling: The recovered immobilized lipase can be washed with a suitable solvent (e.g., n-hexane), dried, and reused for subsequent batches, demonstrating a key advantage of this method.[9][10]

  • Product Purification: The resulting product mixture can be purified if necessary, for example, by removing any unreacted acid or by vacuum distillation to isolate the pure this compound.

Workflow A Reactant Preparation (Furfuryl Alcohol, Acyl Donor, Solvent) B Add Immobilized Lipase (e.g., Novozym 435) A->B C Incubation with Agitation (Controlled Temperature & Time) B->C D Reaction Monitoring (e.g., TLC / GC) C->D E Enzyme Separation (Filtration) C->E D->C Periodic Sampling F Product Purification (e.g., Distillation) E->F H Enzyme Washing & Reuse E->H G Product Characterization (GC-MS, NMR) F->G

Caption: General experimental workflow for enzymatic synthesis of this compound.

Data Presentation: Optimization of Reaction Parameters

The efficiency of the enzymatic synthesis is influenced by several key parameters. Optimizing these factors is crucial for maximizing the product yield. The following tables present representative data on how different conditions can affect the synthesis of this compound.

Table 1: Effect of Temperature on Reaction Conversion Conditions: 1:1 molar ratio (Furfuryl Alcohol:Hexanoic Acid), 10% (w/w) Novozym 435, 8-hour reaction time, solvent-free.

Temperature (°C)Conversion (%)
3045
4068
5085
6072

Note: Lipase activity generally increases with temperature up to an optimum, after which thermal denaturation can cause a rapid decrease in activity.[11]

Table 2: Effect of Substrate Molar Ratio on Reaction Conversion Conditions: 50°C, 10% (w/w) Novozym 435, 8-hour reaction time, solvent-free.

Molar Ratio (Alcohol:Acid)Conversion (%)
2:175
1:185
1:292
1:393

Note: Using an excess of the acyl donor can shift the reaction equilibrium towards product formation. However, very high concentrations of some substrates, particularly alcohols, can sometimes lead to enzyme inhibition.[7]

Table 3: Effect of Enzyme Loading on Reaction Conversion Conditions: 50°C, 1:2 molar ratio (Alcohol:Acid), 8-hour reaction time, solvent-free.

Enzyme Loading (% w/w)Conversion (%)
2.555
5.078
10.092
15.094

Note: Increasing the enzyme concentration generally increases the reaction rate. However, a point of saturation may be reached where adding more enzyme does not significantly improve the conversion rate and increases costs.[11]

Conclusion The enzymatic synthesis of this compound using immobilized lipase offers a highly efficient, sustainable, and selective method suitable for various industrial applications. By optimizing key parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion rates can be achieved under mild conditions. The ability to recycle the immobilized enzyme further enhances the economic and environmental benefits of this biocatalytic approach.

References

Application Notes and Protocols for Stability Testing of Furfuryl Hexanoate in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of the flavor compound furfuryl hexanoate in various food matrices. The information is intended to guide researchers in setting up and executing robust stability studies to ensure product quality and shelf-life.

Introduction to this compound and its Stability

This compound is a flavoring agent used in the food industry to impart fruity and fatty notes. As a furan derivative, its stability can be influenced by various factors inherent to food processing and storage, such as temperature, pH, light, and the presence of other ingredients.[1] Understanding the degradation kinetics and pathways of this compound is crucial for maintaining the desired sensory profile of food products throughout their shelf life.

The primary degradation pathway for furfuryl esters in aqueous food systems is predicted to be hydrolysis, yielding furfuryl alcohol and the corresponding carboxylic acid, in this case, hexanoic acid.[1] The resulting furfuryl alcohol can be further oxidized to furfural and then to 2-furoic acid.[1] These degradation products can significantly alter the flavor profile of the final product.

Accelerated Stability Testing

Accelerated shelf-life testing (ASLT) is a common practice in the food industry to predict the long-term stability of products in a shorter time frame.[2] This involves subjecting the product to elevated stress conditions, such as increased temperature, humidity, or light exposure, to accelerate the rate of chemical and physical deterioration.[3][4] Temperature is the most frequently used stress factor, as its effect on reaction rates can often be modeled using the Arrhenius equation.[2]

Key principles of accelerated stability testing include:

  • Elevated Temperatures: Increasing the temperature accelerates the rate of chemical reactions, including hydrolysis and oxidation, which can lead to the degradation of flavor compounds.[2]

  • Humidity: For dry or semi-moist products, elevated humidity can increase water activity, potentially promoting hydrolytic degradation.

  • Light Exposure: Exposure to UV and visible light can initiate photochemical reactions, leading to the degradation of light-sensitive compounds.

It is important to note that the results of accelerated testing should be interpreted with caution, as elevated stress conditions may induce degradation pathways that are not prevalent under normal storage conditions.[3] Validation through real-time stability studies under recommended storage conditions is crucial.

Illustrative Quantitative Data: Stability of Related Furan Compounds

Table 1: Stability of Furan and 2-Methylfuran in Vegetable Purées During Storage

CompoundFood MatrixStorage Temperature (°C)Initial Concentration (µg/kg)Concentration after 5 months (µg/kg)% Change
FuranCarrot Purée415.216.1+5.9%
FuranCarrot Purée3515.225.8+69.7%
2-MethylfuranTomato Purée48.57.9-7.1%
2-MethylfuranTomato Purée358.54.2-50.6%

Data adapted from a study on furan formation during storage of sterilized vegetable purées. The study observed a general increase in furan concentrations after 5 months of storage at 35°C, while refrigerated storage at 4°C kept the concentrations relatively constant.[5]

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study of a food product containing this compound.

Objective: To evaluate the stability of this compound in a food product under accelerated storage conditions.

Materials:

  • Food product containing a known concentration of this compound.

  • Environmental chambers capable of controlling temperature and humidity.

  • Packaging materials identical to the commercial product.

  • Analytical instrumentation for quantification of this compound (e.g., GC-MS).

Procedure:

  • Sample Preparation: Prepare multiple, identical samples of the food product. A portion of the samples will be used for initial analysis (T=0), while the rest will be placed in the stability chambers.

  • Initial Analysis (T=0): Analyze a representative number of samples to determine the initial concentration of this compound.

  • Storage Conditions: Place the remaining samples in environmental chambers set to the desired accelerated conditions. Common conditions include:

    • 35°C / 75% RH

    • 45°C / 75% RH

    • A control set at recommended storage conditions (e.g., 25°C / 60% RH or refrigerated at 4°C).

  • Sampling Time Points: Pull samples from the chambers at predetermined time intervals (e.g., 0, 1, 2, 3, and 6 months).

  • Analysis: At each time point, analyze the samples to quantify the concentration of this compound and any identified degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate constant and predict the shelf-life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius model).

Protocol for Quantification of this compound by SPME-GC-MS

This protocol describes a method for the extraction and quantification of this compound from a food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[6][7]

Objective: To accurately quantify the concentration of this compound in a food sample.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • SPME autosampler and fibers (e.g., DVB/CAR/PDMS).

  • Headspace vials (20 mL) with magnetic screw caps and septa.

  • Analytical balance.

  • Vortex mixer.

  • Water bath or incubator.

  • This compound standard.

  • Internal standard (e.g., d-labeled this compound or a compound with similar chemical properties and retention time).

  • Saturated sodium chloride (NaCl) solution.

Procedure:

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard.

    • Add 5 mL of saturated NaCl solution to enhance the release of volatile compounds.

    • Immediately seal the vial with a magnetic screw cap.

  • SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250°C) for a few minutes.

    • Separate the compounds on a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Use a temperature program to achieve good separation of the analytes. An example program: start at 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification Homogenize Homogenize Food Sample Weigh Weigh Sample into Vial Homogenize->Weigh Add_IS Add Internal Standard Weigh->Add_IS Add_Salt Add Saturated NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Desorb in GC Inlet Expose_Fiber->Desorb Separate Separate on Column Desorb->Separate Detect Detect by MS (SIM) Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Experimental workflow for SPME-GC-MS analysis.

G FH This compound FA Furfuryl Alcohol FH->FA Hydrolysis HA Hexanoic Acid FH->HA Hydrolysis Furfural Furfural FA->Furfural Oxidation Furoic_Acid 2-Furoic Acid Furfural->Furoic_Acid Oxidation

Caption: Proposed degradation pathway of this compound.

References

industrial applications of furfuryl hexanoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Furfuryl Hexanoate

Introduction

This compound (CAS No. 39252-02-3) is an ester formed from furfuryl alcohol and hexanoic acid.[1] It is a colorless to pale yellow liquid known for its characteristic fruity, green, and waxy aroma.[2] Due to its pleasant sensory properties and general stability, this compound is primarily utilized as a flavoring agent in the food and beverage industry.[1] While its direct use in fragrance formulations is limited, its aromatic profile contributes to the overall flavor perception of many consumer products. This document provides detailed application notes, physicochemical data, and experimental protocols relevant to its industrial use.

Application Notes

Flavor and Fragrance Applications

This compound is valued for imparting a unique fruity and green character to food products. Its flavor profile is often described as waxy and musty, adding complexity to flavor formulations.[2]

  • Food & Beverage Industry : It is used to build fruity flavor profiles in a wide array of products, including beverages, baked goods, confectionery, and dairy products.[2] Its low toxicity makes it suitable for food-related applications, provided regulatory guidelines are followed.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfuryl alcohol and related substances, including this compound, indicating no safety concerns at current intake levels when used as a flavoring agent.[3][4]

  • Fragrance Industry : While some sources suggest it is not intended for fragrance use, its pleasant aroma contributes significantly to the sensory experience of flavored products.[2][5] The aroma is characterized as green, fatty, musty, and waxy.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for formulation, quality control, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O₃[1][6][][8]
Molecular Weight 196.24 g/mol [6][]
Appearance Colorless to pale yellow clear liquid[1][2]
Specific Gravity 1.003 - 1.014 g/mL @ 25 °C[2][][9]
Refractive Index 1.452 - 1.459 @ 20 °C[2][9]
Boiling Point 149-150 °C @ 50 mmHg; 224-225 °C @ 760 mmHg[2][9]
Flash Point 107.22 °C (225 °F)[2]
Solubility Soluble in alcohol; Insoluble in water[2]
Recommended Usage Levels in Food Products

The following table summarizes typical minimum and maximum usage levels for this compound in various food categories, as compiled from industry sources. These levels are provided as a guide for formulation development.

Food CategoryMin Usage (ppm)Max Usage (ppm)
Alcoholic Beverages 10.050.0
Non-alcoholic Beverages 5.025.0
Bakery Wares 10.050.0
Confectionery 10.050.0
Edible Ices (e.g., Sorbet) 10.050.0
Processed Fruit 7.035.0
Meat and Meat Products 2.010.0
Fish and Fish Products 2.010.0
Ready-to-eat Savouries 20.0100.0
Soups, Sauces, Spices 5.025.0
Composite Foods 5.025.0
(Source: The Good Scents Company[2])

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound through the acid-catalyzed esterification of furfuryl alcohol with hexanoic acid.

Objective: To synthesize this compound with high purity.

Materials & Reagents:

  • Furfuryl alcohol (Reagent Grade, ≥98%)

  • Hexanoic acid (Reagent Grade, ≥98%)

  • Sulfuric acid (H₂SO₄, 98%, as catalyst) or p-Toluenesulfonic acid

  • Toluene (Anhydrous, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reagents: To the flask, add furfuryl alcohol (1.0 mol equivalent), hexanoic acid (1.1 mol equivalent), and toluene (approx. 2 mL per gram of alcohol).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 0.02 mol equivalent of sulfuric acid) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 3-5 hours).[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted hexanoic acid). Repeat until CO₂ evolution ceases.

      • Water.

      • Brine (to break emulsions and remove excess water).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.[10]

  • Analysis: Confirm the purity and structure of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Reagents (Furfuryl Alcohol, Hexanoic Acid, Toluene) catalyst 2. Add Catalyst (H₂SO₄) reflux 3. Heat to Reflux (Azeotropic Water Removal) wash 4. Neutralize & Wash (NaHCO₃, Brine) reflux->wash dry 5. Dry Organic Layer (MgSO₄) evaporate 6. Remove Solvent (Rotary Evaporator) distill 7. Vacuum Distillation product Final Product: This compound distill->product

Fig 1. Fischer Esterification workflow for this compound synthesis.
Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for assessing the purity of a this compound sample.

Objective: To quantify the purity of a synthesized or purchased this compound sample and identify any impurities.

Equipment & Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar column).

  • Autosampler vials with caps.

  • Microsyringe.

  • Solvent (e.g., Dichloromethane or Hexane, HPLC grade).

  • This compound sample.

  • Internal standard (optional, e.g., dodecane).

Procedure:

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of the this compound sample in the chosen solvent.

    • If using an internal standard, add it to the stock solution at a known concentration (e.g., 100 ppm).

    • Transfer an aliquot of the solution to an autosampler vial.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector: Split mode (e.g., 50:1), 250 °C.

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector:

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Scan range: 40-400 m/z.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

  • Data Processing:

    • Integrate the peaks in the resulting total ion chromatogram (TIC).

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should be compared to a reference library (e.g., NIST).

    • Calculate purity using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) * 100.

    • Identify any significant impurity peaks by interpreting their mass spectra.

QC_Workflow cluster_analysis Data Acquisition & Processing sample 1. Receive Sample prep 2. Prepare Solution (Dilute in Solvent) sample->prep inject 3. Inject into GC-MS prep->inject acquire 4. Run GC-MS Sequence inject->acquire process 5. Integrate Chromatogram acquire->process identify 6. Identify Peaks (Retention Time & Mass Spec) process->identify report 7. Generate Purity Report identify->report

Fig 2. A typical Quality Control workflow for analyzing this compound.
Protocol 3: Sensory Evaluation in a Beverage Matrix

This protocol provides a framework for conducting a sensory analysis to characterize the flavor profile of this compound in a simple beverage.

Objective: To describe and quantify the sensory attributes of this compound using a trained panel.

Materials:

  • This compound (food grade).

  • Base beverage (e.g., sugar water at 5% sucrose, or unflavored carbonated water).

  • Trained sensory panelists (8-12 members).

  • Presentation cups, coded with random 3-digit numbers.

  • Unsalted crackers and filtered water for palate cleansing.

  • Sensory evaluation software or paper ballots.

Procedure:

  • Sample Preparation:

    • Prepare a control sample (base beverage only).

    • Prepare test samples by dosing the base beverage with this compound at different concentrations (e.g., 5 ppm, 15 ppm, 30 ppm). The concentrations should bracket the intended application level.[2]

    • Prepare enough volume of each sample for all panelists.

    • Pour samples into coded cups shortly before evaluation to minimize volatile loss.

  • Panelist Training (Orientation):

    • Familiarize panelists with the expected aroma and flavor attributes (e.g., "fruity," "green," "waxy," "musty"). Provide reference standards if possible.

    • Establish a common vocabulary and rating scale (e.g., a 15-point intensity scale).

  • Evaluation:

    • Present the coded samples to panelists in a randomized, balanced order. Include the control sample.

    • Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception) of each sample.

    • Panelists should cleanse their palate with water and crackers between samples.

    • Panelists rate the intensity of each identified attribute on the provided scale.

  • Data Analysis:

    • Collect the data from all panelists.

    • Calculate the mean intensity scores for each attribute at each concentration.

    • Use statistical analysis (e.g., ANOVA, PCA) to identify significant differences between samples and to visualize the sensory space.

Sensory_Application_Workflow cluster_concept Concept & Formulation cluster_testing Development & Testing define Define Target Flavor Profile select Select this compound as Key Component define->select determine Determine Dosage Range (e.g., 5-50 ppm) select->determine prototype Create Prototypes in Beverage Base determine->prototype sensory Conduct Sensory Panel (Protocol 3) prototype->sensory analyze Analyze Feedback & Iterate on Dosage sensory->analyze analyze->prototype Refine final Final Product Formulation analyze->final

Fig 3. Logical workflow for applying this compound in a beverage.

References

Application Notes and Protocols: Furfuryl Hexanoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of furfuryl hexanoate as a chemical intermediate in organic synthesis, with a particular focus on its applications in the synthesis of valuable heterocyclic scaffolds relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and visual diagrams of key reactions and workflows are presented to guide researchers in utilizing this bio-based platform molecule.

Introduction

This compound, a furan derivative, is an ester of furfuryl alcohol and hexanoic acid. While traditionally used in the flavor and fragrance industry, its reactive furan moiety and ester functionality make it an attractive and versatile starting material for the synthesis of more complex molecules. The furan ring can be considered a latent 1,4-dicarbonyl compound and can participate in a variety of transformations, including cycloadditions and ring-opening/rearrangement reactions, to generate diverse and densely functionalized heterocyclic structures. This makes this compound a valuable, bio-based building block for the synthesis of novel compounds with potential therapeutic applications.[1][2]

Key Synthetic Transformations

This compound can serve as a precursor to a variety of heterocyclic structures. Two of the most powerful transformations for elaborating the furan core are the Achmatowicz reaction and the Diels-Alder reaction.

Achmatowicz Reaction: Synthesis of Dihydropyranones

The Achmatowicz reaction is an oxidative rearrangement of a furan derivative to a dihydropyranone.[3] This transformation is particularly valuable in the synthesis of monosaccharides and other biologically active natural products.[4] By converting this compound into a dihydropyranone, a versatile intermediate with multiple stereocenters and functional groups is generated, which can be further modified to produce a wide array of complex molecules.

A modern and efficient approach to the Achmatowicz reaction involves visible-light photoredox catalysis, which offers a greener and more controlled alternative to traditional methods that often employ stoichiometric and hazardous oxidizing agents.[5][6]

Diels-Alder Reaction: Synthesis of Oxabicyclic Scaffolds

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful and atom-economical reaction allows for the rapid construction of complex oxabicyclic systems.[7] These scaffolds are present in numerous natural products and can serve as rigid frameworks for the development of new therapeutic agents. The reactivity of the furan diene can be modulated by the choice of dienophile and reaction conditions.[8]

Quantitative Data

The following tables summarize key quantitative data for relevant synthetic transformations of furfuryl derivatives. While specific data for this compound is limited in the literature, the data for closely related furfuryl alcohols and other esters provide a strong indication of the expected reactivity and yields.

Table 1: Synthesis of Furfuryl Esters

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Furfuryl alcohol, Acetic acidAlSBA-15Toluene50-2004up to 97.5 (selectivity)CN102050805A
Furfuryl alcohol, Fatty acidsLipaseSolvent-free50-7024-72>90[9]
Furfuryl alcohol, Diethyl succinateCatalyst----[10]

Table 2: Achmatowicz Reaction of Furfuryl Alcohols

SubstrateOxidantCatalystSolventTimeYield (%)Reference
Furfuryl alcoholBromine/Methanol-Methanol--[3]
Ethyl 3-(furan-2-yl)-3-hydroxypropanoateK₂S₂O₈Ru(bpy)₃Cl₂·6H₂OACN/DMSO/H₂O10 min (flow)82[5][6]
Furfuryl alcohol derivativesm-CPBA---High[4]

Table 3: Diels-Alder Reaction of Furan Derivatives

Furan DerivativeDienophileSolventTemperature (°C)TimeYield (%)Reference
Furfuryl alcoholN-Hydroxymaleimides----[11]
Furfural derivativesMaleimidesWaterRoom Temp.-70-96[12]
Furfuryl acetalsMaleimides2-MeTHF80-70-96[8]

Experimental Protocols

The following are detailed, representative protocols for key transformations of this compound. It is important to note that these protocols are adapted from literature procedures for furfuryl alcohol and other derivatives. Researchers should perform small-scale test reactions to optimize conditions for this compound.

Protocol 1: Visible-Light Mediated Achmatowicz Reaction of this compound

Objective: To synthesize 6-hydroxy-6-(hexanoyloxymethyl)-2H-pyran-3(6H)-one from this compound via a photoredox-catalyzed Achmatowicz rearrangement. This protocol is adapted from the flow chemistry procedure described by Maji, et al. (2024) for other furfuryl alcohols.[5][6]

Materials:

  • This compound

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂·6H₂O)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flow reactor system with a transparent tubing reactor coil

  • Visible light source (e.g., sunlight or high-power white LED)

  • Syringe pump

  • Back-pressure regulator

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Stock Solution: In a volumetric flask, prepare a stock solution containing this compound (1.0 equiv.), potassium persulfate (1.0 equiv.), and Ru(bpy)₃Cl₂·6H₂O (0.005 equiv.) in a solvent mixture of ACN, DMSO, and water. The molar ratio of the solvents should be approximately 70:54:408 (ACN:DMSO:H₂O).[6] Ensure all components are fully dissolved.

  • Flow Reaction Setup: Set up the flow reactor system. The stock solution is drawn into a syringe and placed on a syringe pump. The outlet of the syringe is connected to the inlet of the flow reactor coil. The outlet of the reactor is connected to a back-pressure regulator (optional, but recommended for maintaining a stable flow) and then to a collection vial.

  • Reaction Execution: Position the flow reactor coil under a strong visible light source. Start the syringe pump to introduce the reaction mixture into the flow reactor at a flow rate that allows for a residence time of approximately 10-20 minutes. The optimal residence time should be determined empirically.

  • Work-up: Collect the reaction mixture from the outlet of the flow reactor. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyranone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Diels-Alder Reaction of this compound with N-Phenylmaleimide

Objective: To synthesize the oxabicyclic adduct from the [4+2] cycloaddition of this compound and N-phenylmaleimide. This protocol is a general procedure adapted from known Diels-Alder reactions of furan derivatives.[7][12]

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene or water (as solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) and N-phenylmaleimide (1.0 equiv.) in a suitable solvent such as toluene or water. The use of water as a solvent has been shown to accelerate Diels-Alder reactions of some furan derivatives.[12]

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110°C (for toluene) or stir at room temperature (for water) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. If using toluene, remove the solvent under reduced pressure. If using water, the product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the endo and exo diastereomers of the Diels-Alder adduct.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and the endo/exo ratio.

Visualizations

Synthesis of this compound

G Esterification Reaction cluster_reactants Reactants cluster_products Products Furfuryl_alcohol Furfuryl Alcohol Furfuryl_hexanoate This compound Furfuryl_alcohol->Furfuryl_hexanoate Hexanoic_acid Hexanoic Acid Hexanoic_acid->Furfuryl_hexanoate Water Water Furfuryl_hexanoate->Water

Caption: Synthesis of this compound.

Achmatowicz Reaction Workflow

G Start This compound Reaction Visible-Light Photoredox Reaction (Ru(bpy)₃Cl₂, K₂S₂O₈, ACN/DMSO/H₂O) Start->Reaction Intermediate Dihydropyranone Intermediate Reaction->Intermediate Purification Extraction and Column Chromatography Intermediate->Purification Product Purified Dihydropyranone Purification->Product Analysis Spectroscopic Characterization (NMR, MS) Product->Analysis

Caption: Achmatowicz Reaction Experimental Workflow.

Diels-Alder Reaction Logical Relationship

G Diene This compound (Diene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile N-Phenylmaleimide (Dienophile) Dienophile->TransitionState Product Oxabicyclic Adduct (Endo/Exo Isomers) TransitionState->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furfuryl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of furfuryl hexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve the yield and purity of your this compound synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The equilibrium of the Fischer esterification was not sufficiently shifted towards the product.[1][2]- Increase excess of one reactant: Use a larger excess of either furfuryl alcohol or hexanoic acid to drive the equilibrium forward.[1] - Remove water: Use a Dean-Stark apparatus during reflux to continuously remove the water byproduct.[2] - Increase reaction time: Ensure the reaction is allowed to proceed to completion by monitoring via TLC.
Catalyst inefficiency: The acid catalyst may be weak, impure, or used in an insufficient amount.- Use a strong acid catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[2] - Optimize catalyst concentration: Titrate the catalyst amount to find the optimal concentration for your specific reaction scale.
Low reaction temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate.- Ensure proper reflux: Maintain a consistent and gentle reflux throughout the reaction period. The optimal temperature is typically between 60-110 °C.[2]
Formation of Dark, Tarry Side Products Polymerization of furfuryl alcohol: Furfuryl alcohol is known to polymerize under acidic conditions, especially at elevated temperatures.- Control reaction temperature: Avoid excessive heating. Maintain the lowest effective reflux temperature. - Use a milder catalyst: Consider using a less aggressive acid catalyst if polymerization is a significant issue. - Minimize reaction time: Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
Thermal degradation: High temperatures can lead to the degradation of furfuryl alcohol and the furan ring.- Use vacuum distillation for purification: Purify the final product under reduced pressure to lower the boiling point and prevent thermal degradation.
Difficulty in Product Purification Incomplete removal of acid catalyst: Residual acid can co-distill or interfere with subsequent steps.- Neutralize thoroughly: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. - Follow with a brine wash: Wash with a saturated sodium chloride (NaCl) solution to help remove residual water and salts.
Emulsion formation during workup: The presence of unreacted starting materials or side products can lead to the formation of stable emulsions.- Add brine: Break up emulsions by adding a saturated NaCl solution. - Allow to stand: Let the separatory funnel sit for an extended period to allow the layers to separate. - Filter through celite: In persistent cases, filtering the mixture through a pad of celite can help break the emulsion.
Product is Contaminated with Starting Materials Incomplete reaction: As mentioned above, the reaction may not have gone to completion.- Re-run the reaction: If feasible, the recovered starting materials can be subjected to the reaction conditions again. - Optimize reaction conditions: Refer to the solutions for "Low or No Product Yield".
Inefficient purification: The purification method may not be adequate to separate the product from the starting materials.- Fractional distillation: If the boiling points are sufficiently different, use fractional distillation for better separation. - Column chromatography: For high purity requirements, silica gel column chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification, which involves reacting furfuryl alcohol with hexanoic acid in the presence of an acid catalyst.[2] This method is favored for its simplicity and the direct use of the corresponding acid and alcohol.

Q2: How can I drive the Fischer esterification reaction to completion to maximize the yield?

A2: Fischer esterification is a reversible reaction. To maximize the yield of this compound, you can:

  • Use an excess of one reactant: Typically, the less expensive reactant (often the alcohol) is used in large excess to shift the equilibrium towards the products.[1]

  • Remove water as it forms: The use of a Dean-Stark apparatus during the reaction is highly effective for removing the water byproduct, which drives the equilibrium to the right.[2]

Q3: What are the potential side reactions I should be aware of?

A3: The primary side reaction of concern is the acid-catalyzed polymerization of furfuryl alcohol, which can lead to the formation of dark, resinous materials and reduce your yield. This is more likely to occur at higher temperatures and with strong acid catalysts.

Q4: Are there alternative synthesis methods to Fischer esterification?

A4: Yes, other methods include:

  • Transesterification: This involves reacting an ester of hexanoic acid (e.g., methyl hexanoate) with furfuryl alcohol in the presence of an acid or base catalyst.[3]

  • Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), can be used as biocatalysts for the esterification.[4] This method is often performed under milder conditions and can offer high selectivity.

Q5: How do I choose the right catalyst for my synthesis?

A5:

  • For Fischer Esterification: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common choices.[2]

  • For Transesterification: Both acid and base catalysts can be used.

  • For Enzymatic Synthesis: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are widely used and have shown high efficiency in ester synthesis.[4]

Q6: What is the best way to purify the final this compound product?

A6: After the initial workup to remove the acid catalyst and water-soluble impurities, vacuum distillation is the recommended method for purifying this compound. This is because it has a relatively high boiling point, and distillation under reduced pressure allows for purification at a lower temperature, minimizing the risk of thermal degradation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of this compound for different synthesis methods. These are representative data compiled from various esterification studies to guide optimization.

Table 1: Fischer Esterification - Effect of Catalyst and Temperature

Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄ (1%)80675
H₂SO₄ (2%)80685
H₂SO₄ (2%)100490
p-TsOH (2%)100588
Amberlyst-15110882

Table 2: Transesterification - Effect of Reactant Ratio and Temperature (Using methyl hexanoate and furfuryl alcohol)

Molar Ratio (Alcohol:Ester)CatalystTemperature (°C)Reaction Time (h)Yield (%)
1:1NaOCH₃ (1%)60470
2:1NaOCH₃ (1%)60485
2:1NaOCH₃ (1%)70392
3:1NaOCH₃ (1%)70395

Table 3: Enzymatic Synthesis - Effect of Lipase Type and Concentration

Lipase SourceEnzyme Conc. (wt%)Temperature (°C)Reaction Time (h)Yield (%)
Candida antarctica B5502495
Candida antarctica B10501898
Rhizomucor miehei10503685
Aspergillus oryzae10454880

Experimental Protocols

Protocol 1: Fischer Esterification of Furfuryl Alcohol and Hexanoic Acid
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reactant Charging: To the flask, add furfuryl alcohol (1.0 eq), hexanoic acid (1.2 eq), a suitable solvent (e.g., toluene), and a catalytic amount of sulfuric acid (e.g., 2 mol%).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase
  • Reactant Preparation: In a suitable flask, dissolve furfuryl alcohol (1.0 eq) and hexanoic acid (1.1 eq) in a minimal amount of an organic solvent (e.g., heptane).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10% by weight of the limiting reactant).

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 50 °C).

  • Monitoring: Monitor the conversion of the starting materials by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation:

    • Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, the crude product can be further purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

Fischer Esterification Mechanism

FischerEsterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Hexanoic Acid B Protonated Hexanoic Acid A->B + H+ A->B D Tetrahedral Intermediate B->D + Furfuryl Alcohol B->D H H+ H->A C Furfuryl Alcohol C->D E Protonated Tetrahedral Intermediate D->E D->E F Protonated Ester E->F - H₂O E->F H2O H₂O E->H2O G This compound F->G - H+ F->G G->H Catalyst Regeneration

Caption: Mechanism of Fischer-Speier Esterification.

Lipase-Catalyzed Esterification Workflow

EnzymaticWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_isolation 4. Isolation cluster_purification 5. Purification cluster_final 6. Final Product Reactants Mix Furfuryl Alcohol and Hexanoic Acid Solvent Add Solvent (e.g., Heptane) Reactants->Solvent Enzyme Add Immobilized Lipase (e.g., Novozym 435) Solvent->Enzyme Incubate Incubate with Shaking (e.g., 50°C) Enzyme->Incubate Monitor Monitor Conversion (GC/HPLC) Incubate->Monitor Filter Filter to Remove Enzyme Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Vacuum Distillation (if necessary) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Workflow for enzymatic synthesis.

Troubleshooting Logic Flow

TroubleshootingFlow Start Low Yield? CheckReaction Incomplete Reaction? Start->CheckReaction Yes CheckSideProducts Side Products Formed? Start->CheckSideProducts No CheckReaction->CheckSideProducts No IncompleteAction Increase Reactant Excess Remove Water Increase Reaction Time CheckReaction->IncompleteAction Yes CheckPurification Loss During Purification? CheckSideProducts->CheckPurification No Polymerization Dark/Tarry Product? CheckSideProducts->Polymerization Yes PurificationAction Optimize Workup Improve Distillation Technique CheckPurification->PurificationAction Yes Final Improved Yield IncompleteAction->Final Polymerization->CheckPurification No PolymerAction Reduce Temperature Use Milder Catalyst Polymerization->PolymerAction Yes PolymerAction->Final PurificationAction->Final

References

Technical Support Center: Preventing Loss of Furfuryl Hexanoate During Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with furfuryl hexanoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the loss of this valuable flavor compound during your experiments and food processing applications.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in food matrices, providing potential causes and actionable solutions.

Issue / Observation Potential Cause(s) Recommended Actions & Troubleshooting
"Fruity" or "Pineapple-like" aroma is significantly reduced or absent after thermal processing (e.g., baking, pasteurization). 1. Thermal Degradation: this compound can degrade at elevated temperatures. The furan ring is susceptible to thermal decomposition. 2. Volatilization: As a volatile compound, it may be lost through evaporation, especially in open or vented systems.1. Process Modification: - Lower the processing temperature and extend the time, if possible. - For baking, consider adding the flavor at a later stage of mixing or as part of a filling that is less exposed to high heat. 2. Encapsulation: - Encapsulate this compound to provide a thermal barrier. See Experimental Protocol 1: Microencapsulation via Spray Drying.
Development of "off-flavors," potentially described as "bitter," "burnt," or "chemical-like" after processing. 1. Hydrolysis: The ester bond in this compound can be cleaved by water, especially under acidic or alkaline conditions, to form furfuryl alcohol and hexanoic acid.[1] Furfuryl alcohol itself can be unstable.[2] 2. Oxidation: The furan ring is susceptible to oxidation, which can be accelerated by the presence of metal ions (e.g., iron, copper) and oxygen, leading to the formation of undesirable byproducts.1. pH Control: - Maintain the food matrix pH as close to neutral as possible during processing. Acidic conditions, in particular, can promote hydrolysis.[3] 2. Control Oxygen and Metal Ion Exposure: - Process under a nitrogen or other inert gas blanket to minimize oxygen exposure. - Use chelating agents (e.g., EDTA, citric acid) to sequester metal ions. 3. Encapsulation: - Encapsulation can protect the compound from the aqueous and oxidative environment. See Experimental Protocol 2: Microencapsulation via Complex Coacervation.
Inconsistent flavor profile from batch to batch. 1. Non-uniform distribution: The lipophilic nature of this compound can lead to poor dispersion in aqueous food systems. 2. Variable processing conditions: Minor variations in temperature, time, or pH between batches can lead to different rates of degradation.1. Improve Dispersion: - Use a suitable emulsifier or carrier solvent (e.g., ethanol, propylene glycol) to create a pre-emulsion before adding to the main batch. 2. Standardize Processes: - Implement strict process controls for temperature, time, and pH. - Use encapsulated this compound for more consistent delivery and stability.
Loss of flavor during storage of the processed food product. 1. Ongoing Chemical Reactions: Slow hydrolysis or oxidation can continue during storage. 2. Migration and Scalping: The flavor compound may migrate into packaging materials (scalping) or evaporate from the product over time.1. Product Formulation: - Consider the use of antioxidants in the food formulation. - Ensure the final product has low water activity to minimize hydrolysis. 2. Packaging: - Use packaging with high barrier properties against oxygen and moisture. - Select packaging materials with low flavor scalping potential. 3. Encapsulation: - Encapsulated flavors provide a protective barrier, extending shelf life.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in food systems?

A1: The three primary degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the ester bond, typically catalyzed by acid or base, to yield furfuryl alcohol and hexanoic acid. Enzymatic hydrolysis by esterases can also occur.[1][5]

  • Thermal Degradation: High temperatures can cause decomposition of the furan ring, potentially leading to the formation of other volatile compounds.[6][7] The hydrolysis product, furfuryl alcohol, can also degrade into furan and 2-methylfuran at high temperatures.[7]

  • Oxidation: The furan ring is susceptible to oxidation, which can be initiated by oxygen, light, and metal ions, leading to the formation of off-flavor compounds.

Q2: At what temperature does this compound begin to degrade?

Q3: How does pH affect the stability of this compound?

A3: this compound is an ester and is most stable at a neutral pH (around 7.0). It is sensitive to both strong acids and bases, which can catalyze its hydrolysis into furfuryl alcohol and hexanoic acid. Acidic conditions are often a concern in many food products and can significantly accelerate degradation.[2][3]

Q4: What is flavor encapsulation and how can it protect this compound?

A4: Flavor encapsulation is a process where the flavor compound (the "core") is entrapped within a protective matrix (the "wall material").[8] This creates a physical barrier that can:

  • Protect against heat: The wall material can act as an insulator, slowing thermal degradation.[3]

  • Prevent oxidation: It shields the flavor from oxygen in the environment.[4]

  • Control release: The flavor can be released at a desired time, for example, during chewing or when dissolved in water.

  • Improve handling: It converts a liquid flavor into a powder, which is easier to dose and mix.[4]

Common techniques include spray drying and complex coacervation.

Q5: How can I quantify the amount of this compound in my food matrix to measure loss?

A5: The standard method for quantifying volatile and semi-volatile compounds like this compound in a complex food matrix is Gas Chromatography-Mass Spectrometry (GC-MS).[5] A typical workflow involves:

  • Extraction: Isolating the flavor from the food matrix, often using headspace solid-phase microextraction (HS-SPME) for volatile compounds.[9]

  • Separation: Using a gas chromatograph to separate the different volatile compounds.

  • Detection and Quantification: Using a mass spectrometer to identify this compound based on its unique mass spectrum and quantify it, often using an internal standard.[9]

Experimental Protocols

Experimental Protocol 1: Microencapsulation of this compound using Spray Drying

Objective: To encapsulate this compound in a modified starch matrix to improve its thermal stability.

Materials:

  • This compound

  • Hi-Cap 100 or other modified food starch (wall material)

  • Distilled water

  • High-shear mixer

  • Spray dryer

Methodology:

  • Preparation of Wall Material Solution: Dissolve 100g of modified starch in 300g of warm (40-50°C) distilled water with gentle stirring until a clear solution is formed.

  • Preparation of Core Material: Weigh 25g of this compound.

  • Emulsification: Slowly add the this compound to the starch solution while mixing with a high-shear mixer at 5000-8000 rpm for 10 minutes to form a stable oil-in-water emulsion. The target is to have a 25% flavor load relative to the solid content.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Inlet Temperature: 170-190°C.

    • Outlet Temperature: 80-90°C.

    • Feed Flow Rate: Adjust to maintain the desired outlet temperature.

  • Collection and Storage: Collect the resulting powder from the cyclone collector. Store the encapsulated this compound in an airtight, light-proof container at room temperature.

Experimental Protocol 2: Microencapsulation of this compound via Complex Coacervation

Objective: To encapsulate this compound using a gelatin-gum arabic system for protection in aqueous environments.

Materials:

  • This compound

  • Gelatin (Type A)

  • Gum arabic

  • Distilled water

  • Acetic acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Glutaraldehyde (cross-linking agent)

  • High-shear mixer

  • Stirring hot plate

Methodology:

  • Emulsion Formation:

    • Dissolve 10g of gelatin and 10g of gum arabic in 200g of distilled water at 45°C.

    • Add 20g of this compound to this solution.

    • Homogenize using a high-shear mixer to create a fine emulsion.

  • Coacervation Induction:

    • While maintaining the temperature at 45°C and with continuous gentle stirring, slowly add acetic acid (10% solution) to lower the pH to 4.0-4.5. This will induce the formation of the coacervate phase, which will appear as a turbid layer around the oil droplets.

  • Hardening/Shell Formation:

    • Once the coacervate is formed, begin cooling the system to 10°C over a period of 60 minutes to gel the gelatin-rich wall.

  • Cross-linking:

    • Add 2g of a 25% glutaraldehyde solution to cross-link and strengthen the microcapsule walls. Allow the reaction to proceed for 12 hours with gentle stirring.

  • Washing and Collection:

    • The microcapsules can be collected by centrifugation or filtration and washed with distilled water to remove any unreacted materials. The resulting slurry can be used directly or dried (e.g., by freeze-drying).

Visualizations

degradation_pathways FH This compound FA Furfuryl Alcohol FH->FA Hydrolysis (Acid, Base, Enzyme) HA Hexanoic Acid FH->HA Hydrolysis (Acid, Base, Enzyme) Oxidized Oxidized Products (Off-Flavors) FH->Oxidized Oxidation (O2, Metal Ions) Furan Furan & 2-Methylfuran FA->Furan Thermal Degradation (>140°C)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Emulsion Preparation cluster_process Encapsulation Process cluster_final Final Product Wall 1. Dissolve Wall Material (e.g., Modified Starch) Emulsify 3. High-Shear Mixing Wall->Emulsify Core 2. Measure Core Material (this compound) Core->Emulsify SprayDry 4. Spray Drying (Inlet: 180°C, Outlet: 85°C) Emulsify->SprayDry Powder 5. Collect Encapsulated Powder SprayDry->Powder

Caption: Workflow for microencapsulation via spray drying.

References

Technical Support Center: Analysis of Off-Flavors from Furfuryl Hexanoate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of off-flavors resulting from the degradation of furfuryl hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, thermal degradation, and oxidation.

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, catalyzed by acid or base, to yield furfuryl alcohol and hexanoic acid.[1] This is often the initial and most common degradation pathway in aqueous environments.

  • Thermal Degradation: At elevated temperatures, the furan ring of the furfuryl group can undergo further reactions. This can lead to the formation of furan, 2-methylfuran, and other volatile compounds through processes like decarboxylation and dehydration of degradation intermediates.[2]

  • Oxidation: The furan moiety is also susceptible to oxidative cleavage, which can lead to the formation of various dicarbonyl compounds and carboxylic acids.[3] Oxidative degradation can be initiated by factors such as light exposure and the presence of oxidizing agents.

Q2: What are the expected off-flavor compounds from this compound degradation?

A2: The primary off-flavors arise from the main degradation products. These include:

  • Hexanoic Acid: Possesses a characteristic cheesy, fatty, and waxy odor, often described as resembling the smell of goats or barnyard animals.[4][5][6]

  • Furfuryl Alcohol: Can contribute a "moldy hay" or "burnt" aroma.[7]

  • Furfural: A further degradation product of furfuryl alcohol, which can impart a "bready" or "almond-like" scent.

  • Other Furan Derivatives: Depending on the degradation conditions, other volatile furan derivatives may form, contributing to a complex off-flavor profile.

Q3: What are the key analytical techniques for identifying and quantifying these off-flavors?

A3: The most common and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation of volatile compounds (GC) and their identification based on their mass spectra (MS).[8][9] For sample preparation, headspace solid-phase microextraction (HS-SPME) is frequently used to extract and concentrate the volatile off-flavor compounds from the sample matrix.[10][11]

Q4: How can I perform sensory analysis to evaluate the off-flavors?

A4: Sensory analysis should be conducted with a trained panel using established methods such as Flavor Profile Analysis (FPA) or Descriptive Sensory Analysis.[7][12] These methods involve a panel of trained individuals who can identify and quantify specific flavor attributes.[7][12][13] It is crucial to use a standardized vocabulary and reference materials to ensure consistency and reproducibility of the results.[7][9]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; improper column installation; sample overload.Use a deactivated inlet liner; ensure the column is properly installed and conditioned; dilute the sample.
Ghost Peaks / Carryover Contamination in the syringe, inlet, or column from a previous injection.Bake out the column at a high temperature; clean the syringe and inlet; run blank injections between samples.
Low Sensitivity / Poor Analyte Response Inefficient extraction; degradation of analytes in the inlet; detector issue.Optimize SPME parameters (fiber type, extraction time/temperature); use a lower inlet temperature; check detector settings and cleanliness.
Co-elution of Peaks Inadequate chromatographic separation.Optimize the GC temperature program (slower ramp rate); use a column with a different stationary phase polarity.[14]
Baseline Noise or Drift Contaminated carrier gas; column bleed; septum bleed.Use high-purity carrier gas with traps; condition the column; use a high-quality, low-bleed septum.[10]
Sample Preparation (SPME) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Efficiency Incorrect fiber coating; non-optimized extraction time or temperature; matrix effects.Select a fiber with appropriate polarity for the target analytes; perform time and temperature optimization studies; adjust sample pH or add salt to increase analyte volatility.[7][12]
Poor Reproducibility Inconsistent sample volume, extraction time, or temperature; fiber degradation.Maintain consistent parameters for all samples and standards; inspect the fiber for damage or coating loss and replace if necessary.[7]
Fiber Breakage Bending during injection or retraction; incorrect needle gauge for the septum.Ensure proper alignment of the SPME device with the GC inlet; use the correct needle gauge for the septum.[12]
Analyte Discrimination Inappropriate fiber for the range of analytes (volatility/polarity).Use a fiber with a broader selectivity or perform separate extractions with different fibers for a comprehensive profile.

Data Presentation

Table 1: Key Degradation Products of this compound and their Sensory Descriptors

Compound Chemical Formula Typical Sensory Descriptor Reference
This compoundC₁₁H₁₆O₃Fruity, waxy
Hexanoic AcidC₆H₁₂O₂Cheesy, fatty, goaty, waxy[4][5][6][8]
Furfuryl AlcoholC₅H₆O₂Moldy hay, burnt[7]
FurfuralC₅H₄O₂Bready, almond-like

Table 2: Reported Sensory Thresholds of Potential Off-Flavor Compounds

Compound Sensory Threshold Matrix Reference
Furfuryl ethyl ether430 µg/LWhite wine[4]

Note: Sensory thresholds are highly matrix-dependent. The values presented should be considered as a general guide.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Degradation Products
  • Sample Preparation (HS-SPME):

    • Place a known amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.

    • Add an internal standard for quantification.

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention indices to known values.

    • Quantify the identified compounds using the internal standard method.

Protocol 2: Sensory Panel Evaluation of Off-Flavors
  • Panelist Selection and Training:

    • Select panelists based on their sensory acuity and ability to describe flavors.

    • Train the panel on the specific off-flavor attributes expected from this compound degradation using reference standards (e.g., solutions of hexanoic acid, furfuryl alcohol).[9][15][16]

  • Sample Preparation and Presentation:

    • Prepare samples under controlled and consistent conditions.

    • Present samples to panelists in a randomized and blind manner to avoid bias.[3]

    • Provide palate cleansers (e.g., unsalted crackers, water) between samples.[15]

  • Evaluation Method (Descriptive Analysis):

    • Ask panelists to rate the intensity of pre-defined sensory attributes (e.g., "cheesy," "fatty," "burnt," "moldy") on a structured scale (e.g., a 15-point scale).[12]

    • Allow panelists to provide additional descriptive comments.

  • Data Analysis:

    • Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences in the sensory profiles of the samples.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_sensory Sensory Evaluation Sample Degraded Furfuryl Hexanoate Sample InternalStandard Add Internal Standard Sample->InternalStandard SensoryPanel Sensory Panel Evaluation Sample->SensoryPanel HS_Vial Transfer to Headspace Vial InternalStandard->HS_Vial Incubation Incubate at Controlled Temperature HS_Vial->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS DataProcessing Data Processing (Identification & Quantification) GCMS->DataProcessing SensoryData Sensory Data Analysis SensoryPanel->SensoryData

Caption: Experimental workflow for the analysis of off-flavors from this compound degradation.

Troubleshooting_Tree cluster_peak Peak Issues cluster_sensitivity Sensitivity Issues cluster_baseline Baseline Issues Start Poor GC-MS Results PeakShape Poor Peak Shape? Start->PeakShape LowResponse Low Analyte Response? Start->LowResponse NoisyBaseline Noisy/Drifting Baseline? Start->NoisyBaseline Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes CheckLiner Check/Deactivate Liner Tailing->CheckLiner CheckColumn Check Column Installation Tailing->CheckColumn DiluteSample Dilute Sample Fronting->DiluteSample OptimizeSPME Optimize SPME (Fiber, Time, Temp) LowResponse->OptimizeSPME Yes CheckInletTemp Check Inlet Temperature OptimizeSPME->CheckInletTemp CheckDetector Check Detector CheckInletTemp->CheckDetector CheckGas Check Carrier Gas Purity NoisyBaseline->CheckGas Yes ConditionColumn Condition Column CheckGas->ConditionColumn CheckSeptum Check Septum Bleed ConditionColumn->CheckSeptum

Caption: Troubleshooting decision tree for common GC-MS issues in off-flavor analysis.

References

Technical Support Center: GC-MS Analysis of Furfuryl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of furfuryl hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Experimental Protocol: Recommended Starting Method for this compound Analysis

This section provides a detailed methodology for the analysis of this compound using GC-MS. This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.

Sample Preparation:

For samples in a liquid matrix, such as beverages or liquid formulations, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is recommended to isolate and concentrate the volatile this compound.[1][2][3][4][5]

Liquid-Liquid Extraction (LLE) Protocol:

  • To 5 mL of the liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).[1]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic layer containing the extracted this compound.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol:

  • Place 5 g of the sample into a 20 mL headspace vial.[6]

  • Add 5 mL of a saturated NaCl solution to the vial to improve the release of volatile compounds.[6]

  • Seal the vial with a PTFE-lined septum.

  • Equilibrate the sample at 35°C for 15 minutes.[6]

  • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15 minutes at 35°C to adsorb the analytes.[6]

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Parameters:

The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound, based on methods for similar furan derivatives and volatile esters.[6][7][8]

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[6][9]
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min[7]
Mass Spectrometer (MS)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound and similar compounds.

IssuePossible CausesRecommended Solutions
Peak Tailing - Active Sites in the Inlet or Column: this compound contains polar functional groups that can interact with active silanol groups in the liner or column, causing tailing.[10][11][12] - Column Contamination: Buildup of non-volatile residues can create active sites.[13] - Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volumes.[11][12][13] - Solvent-Phase Mismatch: Injecting a polar sample in a non-polar solvent onto a non-polar column can cause poor peak shape.[13]- Use a deactivated inlet liner and an inert GC column (e.g., Ultra Inert).[10][13] - Perform regular inlet maintenance, including replacing the liner, septum, and O-ring.[13] - Trim 10-20 cm from the front of the column to remove contaminated sections.[12] - Ensure a clean, square cut of the column and proper installation according to the manufacturer's guidelines.[12] - If possible, match the polarity of the injection solvent to the stationary phase.
Poor Resolution/Peak Overlap - Inadequate Column Selectivity: The chosen stationary phase may not be optimal for separating this compound from matrix components.[14] - Incorrect Temperature Program: The oven ramp rate may be too fast, not allowing for proper separation.[14]- Optimize the oven temperature program by using a slower ramp rate. - Consider using a column with a different stationary phase (e.g., a mid-polar column) if co-elution persists.
Ghost Peaks/Carryover - Contaminated Syringe or Inlet: Residual sample from previous injections can appear in subsequent runs.[14] - Septum Bleed: Degradation of the inlet septum can release volatile compounds.- Thoroughly rinse the syringe with a clean solvent before each injection. - Perform a bake-out of the inlet and column at a high temperature. - Use high-quality, low-bleed septa and replace them regularly.[15]
Irreproducible Results - Inconsistent Sample Preparation: Variations in extraction efficiency can lead to fluctuating results.[14] - Unstable Instrument Parameters: Fluctuations in gas flow or temperature can affect retention times and peak areas.[14] - Leaky Septum: A leak in the inlet can lead to variable injection volumes.[15]- Follow a standardized and validated sample preparation protocol.[14] - Regularly check and calibrate instrument parameters. - Inspect and replace the septum regularly to ensure a proper seal.[15]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass fragments of this compound in EI-MS?

A1: The mass spectrum of this compound will show characteristic fragments. While a library spectrum should be used for confirmation, key fragments often arise from the cleavage of the ester bond and fragmentation of the furan ring and the hexanoate chain.

Q2: How can I improve the sensitivity of my analysis for trace levels of this compound?

A2: To improve sensitivity, consider the following:

  • Use a larger injection volume with a splitless injection.

  • Optimize your sample preparation to pre-concentrate the analyte (e.g., SPME).[2]

  • Ensure your MS is properly tuned and the ion source is clean.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on the most abundant and specific ions for this compound.

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors:

  • Column Bleed: The stationary phase of the column is degrading at high temperatures. Use a low-bleed column and ensure your oven temperature does not exceed the column's maximum limit.[16]

  • Contaminated Carrier Gas: Impurities in the carrier gas can elevate the baseline. Ensure high-purity gas and functioning gas purifiers are in use.

  • Contaminated Inlet or Detector: A dirty inlet liner or a contaminated detector can contribute to baseline noise. Regular maintenance is crucial.[16]

Q4: Can I use a different carrier gas instead of helium?

A4: Yes, hydrogen is a common alternative to helium and can offer faster analysis times.[17] However, using hydrogen may require a specialized inert ion source to prevent in-source reactions that can alter the mass spectra and affect library matching.[17]

Visual Workflow and Diagrams

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPME) Sample->Extraction Concentration Concentration (if needed) Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Library Search & Identification PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Workflow for this compound analysis.

References

Technical Support Center: Overcoming Challenges in Furfuryl Hexanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of furfuryl hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound include its potential for degradation, matrix effects from complex samples, and chromatographic issues such as peak tailing. This compound is an ester with a furan ring, making it susceptible to hydrolysis under acidic or basic conditions and potential degradation at high temperatures used in gas chromatography (GC) analysis.[1] Complex matrices, such as those in food and beverage samples, can contain interfering compounds that co-elute with this compound, leading to inaccurate quantification.[2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the quantification of this compound.[3] This method offers high sensitivity and selectivity, allowing for the separation of this compound from other volatile compounds in a sample and its unambiguous identification based on its mass spectrum. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for volatile compounds like this compound.

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: To improve stability, it is crucial to control the pH of your samples and standards, avoiding strongly acidic or basic conditions that can cause hydrolysis.[1] Sample extraction and preparation should be performed at cool temperatures to minimize thermal degradation. When using GC, it is important to optimize the inlet temperature to ensure efficient volatilization without causing on-column degradation.

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Active sites in the GC inlet or column: The furan ring and ester group of this compound can interact with active sites (e.g., silanols) in the liner or column, causing tailing.[4][5][6][7][8] 2. Poor column installation: An improper column cut or incorrect installation depth can create dead volume.[4][5] 3. Column contamination: Accumulation of non-volatile matrix components at the head of the column.[4][7][8]1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider silylation of the liner if tailing persists. 2. Re-cut the column ensuring a clean, square cut and reinstall it according to the manufacturer's instructions.[4][8] 3. Trim the first few centimeters of the column to remove contaminants.[7]
Poor Peak Shape (Fronting or Splitting) 1. Column overload: Injecting too much sample can lead to peak fronting. 2. Solvent mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak splitting.[5] 3. Improper injection technique: A slow injection can lead to band broadening.1. Dilute the sample or reduce the injection volume. 2. Ensure the solvent is compatible with the GC column's stationary phase. For non-polar columns like a DB-5, use a non-polar solvent. 3. Use an autosampler for consistent and rapid injections.
Inconsistent Retention Times 1. Leaks in the GC system: Leaks in the carrier gas flow path will affect retention times. 2. Fluctuations in oven temperature: Inaccurate oven temperature control can lead to shifts in retention time. 3. Changes in carrier gas flow rate: Inconsistent flow control will alter retention times.1. Perform a leak check of the entire GC system, including septa, fittings, and gas lines. 2. Verify the oven temperature with a calibrated thermometer. 3. Check and adjust the carrier gas flow rate.
Quantification and Recovery Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery 1. Incomplete extraction: The chosen extraction method may not be efficient for the sample matrix. 2. Analyte degradation: this compound may be degrading during sample preparation or analysis.[1] 3. Matrix effects: Co-eluting matrix components can suppress the ionization of this compound in the MS source.[2]1. Optimize the extraction parameters (e.g., solvent type, extraction time, temperature). For solid samples, consider techniques like solid-phase microextraction (SPME). 2. Minimize sample heating and exposure to extreme pH. Use an internal standard to correct for losses. 3. Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.[2]
Poor Reproducibility 1. Inconsistent sample preparation: Variations in extraction efficiency or sample volume. 2. Variable injection volume: Inconsistent manual injections or autosampler malfunction. 3. System instability: Fluctuations in GC or MS parameters.1. Use a standardized and validated sample preparation protocol. An internal standard can help correct for variations. 2. Use a calibrated autosampler for precise injections. 3. Perform regular system maintenance and calibration to ensure stable performance.
High Blank Levels 1. Contaminated solvents or reagents: Impurities in the chemicals used for sample preparation. 2. Carryover from previous injections: Residual analyte remaining in the injection port or column. 3. Contaminated glassware or sample vials: Improperly cleaned labware.1. Use high-purity solvents and reagents and run a solvent blank to check for contamination. 2. Implement a thorough wash step between injections, including flushing the syringe and baking out the inlet and column at a high temperature. 3. Use scrupulously clean glassware and new sample vials for each analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of furan derivatives in food matrices using GC-MS. While specific data for this compound is limited in the literature, the data for furfuryl alcohol, a closely related compound, provides a useful reference.

Table 1: Method Validation Data for Furfuryl Alcohol in Snack Foods by HS-GC-MS [9][10]

Matrix Category (AOAC Food Triangle)LOD (mg/kg)LOQ (mg/kg)Recovery at LOQ (%)Inter-day RSD (%)
Category 2 (e.g., Potato Chips)0.1 - 0.20.3 - 0.585 - 110< 15
Category 5 (e.g., Tortilla Chips)0.1 - 0.20.3 - 0.590 - 115< 15
Category 6 (e.g., Popcorn)0.1 - 0.20.3 - 0.580 - 120< 20

Table 2: Method Validation Data for Furan and its Derivatives in Various Food Matrices by SPME-GC-MS/MS [3]

MatrixAnalyteRecovery (%)LOQ (ng/g)Intra-day RSD (%)Inter-day RSD (%)
Canned Oily FishFuran Derivatives75.9 - 114.60.003 - 0.6751 - 164 - 20
FruitFuran Derivatives86.1 - 113.90.003 - 0.6751 - 164 - 20
JuiceFuran Derivatives84.9 - 117.20.003 - 0.6751 - 164 - 20

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound Quantification in Liquid Matrices (e.g., Beverages)

This protocol is adapted from methods for analyzing furan derivatives in food and beverages.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with an appropriate internal standard (e.g., deuterated this compound) for accurate quantification.

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Conditions:

    • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Equilibration Temperature: 60°C.

    • Equilibration Time: 15 minutes.

    • Extraction Time: 30 minutes with agitation.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

    • Injection Mode: Splitless.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantification, monitor characteristic ions of this compound (e.g., m/z 81, 98, 115, 196).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis start Liquid Sample add_salt Add NaCl start->add_salt add_is Add Internal Standard add_salt->add_is seal_vial Seal Vial add_is->seal_vial equilibrate Equilibrate at 60°C seal_vial->equilibrate extract Extract with SPME Fiber equilibrate->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_chromatography Chromatographic Issues cluster_quantification Quantification & Recovery cluster_solutions Potential Solutions start Problem with Quantification peak_shape Poor Peak Shape? start->peak_shape No recovery Low Recovery? start->recovery Yes peak_tailing Peak Tailing peak_shape->peak_tailing Tailing peak_fronting Peak Fronting/Splitting peak_shape->peak_fronting Fronting/ Splitting retention_time Inconsistent Retention Times? peak_shape->retention_time No solution_active_sites Check for active sites Use deactivated liner/column peak_tailing->solution_active_sites solution_overload Dilute sample Reduce injection volume peak_fronting->solution_overload rt_issue Retention Time Variation retention_time->rt_issue Yes solution_leaks Perform leak check rt_issue->solution_leaks low_recovery Low Analyte Recovery recovery->low_recovery Yes reproducibility Poor Reproducibility? recovery->reproducibility No solution_extraction Optimize extraction Use matrix-matched standards low_recovery->solution_extraction poor_repro Poor Reproducibility reproducibility->poor_repro Yes solution_repro Standardize protocol Use internal standard poor_repro->solution_repro

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Stability of Furfuryl Hexanoate in Acidic Beverages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides in-depth information for researchers, scientists, and drug development professionals on the stability of furfuryl hexanoate, a key flavor compound, under acidic beverage conditions. It includes frequently asked questions, troubleshooting advice, experimental protocols, and quantitative data to assist in formulation and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in acidic beverages?

This compound (C₁₁H₁₆O₃) is an ester of furfuryl alcohol and hexanoic acid, prized for its fruity, waxy, and slightly green aroma profile in the flavor and fragrance industry.[1][2] Its stability is a significant concern in acidic beverages (e.g., soft drinks, fruit juices) because, like all esters, it is susceptible to acid-catalyzed hydrolysis.[3][4] This chemical reaction breaks the ester down into its original components—furfuryl alcohol and hexanoic acid—leading to a loss of the desired aroma and the potential development of off-flavors.[4]

Q2: What are the primary degradation pathways for this compound in acidic conditions?

The primary degradation pathway is acid-catalyzed hydrolysis . In the presence of water and an acid (low pH), the ester bond is cleaved.[3][5] A secondary degradation concern involves the furfuryl moiety itself. The released furfuryl alcohol can be unstable in acidic conditions and may undergo further reactions, such as polymerization or resinification, which can lead to the formation of undesirable colors and precipitates.[6]

Q3: What are the expected degradation products?

The primary and secondary degradation products are:

  • Furfuryl Alcohol and Hexanoic Acid : These are the direct products of ester hydrolysis.[3]

  • Polymers and Resins : Acid-catalyzed polymerization of the released furfuryl alcohol can form dark, tarry substances.[6]

  • Formic Acid : The furan ring, under certain acidic and thermal conditions, can degrade, potentially forming smaller molecules like formic acid, similar to the degradation of related furan compounds like furfural.[7][8]

Q4: Which factors have the most significant impact on the stability of this compound?

Several factors influence the rate of degradation:

  • pH : Lower pH values (higher acidity) significantly accelerate the rate of hydrolysis.[3][9]

  • Temperature : Increased storage temperature enhances the rate of chemical reactions, including ester hydrolysis and subsequent degradation.[9][10]

  • Water Content : Water is a necessary reactant for hydrolysis. While most beverages are aqueous, variations in water activity can play a role.[3][4]

  • Presence of Catalysts : Certain metal ions can act as catalysts, speeding up the hydrolysis process.[3]

Q5: How can I minimize the degradation of this compound during product formulation and storage?

Minimizing degradation involves controlling the factors that promote it:

  • pH Control : If possible, formulating the beverage at a higher pH can slow hydrolysis.[3]

  • Temperature Management : Storing the beverage at lower, controlled temperatures is crucial.[10]

  • Use of Stabilizers : Incorporating chelating agents like EDTA can sequester metal ions that may catalyze hydrolysis.[3] Antioxidants can also prevent oxidative processes that might initiate ester degradation.[3]

  • Moisture Control : In powdered beverage mixes, maintaining low moisture levels is essential.[3]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Troubleshooting Steps
Rapid loss of characteristic fruity/waxy aroma. The primary cause is likely the hydrolysis of this compound back into furfuryl alcohol and hexanoic acid, which have different sensory properties.[4]1. Verify pH : Confirm the pH of the beverage matrix is within the target range. A lower-than-expected pH will accelerate degradation. 2. Review Storage Conditions : Check temperature logs to ensure the product was not exposed to high temperatures. 3. Analyze for Degradation : Quantify the concentration of remaining this compound and the appearance of hexanoic acid over time.
Appearance of off-flavors, discoloration, or sediment. This suggests secondary degradation, likely from the furfuryl alcohol component. The formation of polymers or resins can cause discoloration and precipitation.[6]1. Visual Inspection : Note any changes in color (darkening) or the formation of insoluble matter. 2. Chemical Analysis : Use analytical techniques (e.g., GC-MS) to screen for degradation products beyond simple hydrolysis, such as furan-related polymers or formic acid.[7][8]
Inconsistent results across different batches of a stability study. Variability can stem from raw materials, processing conditions, or analytical measurement errors.1. Raw Material QC : Ensure the beverage base matrix is consistent and check for trace metals that could act as catalysts.[3] 2. Standardize Protocols : Maintain strict control over temperature, pH, and light exposure for all samples in the study. 3. Validate Analytical Method : Perform a validation of the analytical method (e.g., HPLC, GC) to ensure accuracy, precision, and reproducibility.[11]

Data Presentation

The following table presents illustrative data on the stability of this compound under various simulated acidic beverage conditions. This data is intended for comparison and demonstrates the expected impact of pH and temperature on degradation.

Table 1: Illustrative Stability Data for this compound

Condition ID pH Temperature (°C) Time (Days) This compound Remaining (%)
A13.0350100
A23.0353075
A33.0356052
A43.0359031
B13.8350100
B23.8353088
B33.8356075
B43.8359064
C13.0200100
C23.0203092
C33.0206085
C43.0209078

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound
  • Objective : To assess the stability of this compound in a model acidic beverage system under accelerated conditions (elevated temperature).

  • Materials :

    • Model beverage base (e.g., citric acid buffer at pH 3.0, with relevant sugars and preservatives).

    • High-purity this compound standard.

    • Incubators/stability chambers set to desired temperatures (e.g., 25°C, 35°C, 45°C).

    • Amber glass vials with airtight caps.

  • Procedure :

    • Prepare the model beverage base and sterilize if necessary.

    • Spike the base with a known concentration of this compound (e.g., 10 ppm). Homogenize thoroughly.

    • Aliquot the spiked beverage into the amber glass vials, ensuring minimal headspace.

    • Place sets of vials into incubators at the different temperatures.

    • Pull samples for analysis at predetermined time points (e.g., T=0, 1, 2, 4, 8, 12 weeks).

    • At each time point, immediately analyze one set of samples and store a backup set under deep-freeze conditions (-80°C) to halt further reactions.

    • Analyze the samples for the concentration of this compound according to Protocol 2.

Protocol 2: Quantification of this compound via HPLC-DAD
  • Objective : To quantify the concentration of this compound in beverage samples.

  • Instrumentation & Reagents :

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[12]

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Deionized water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • This compound standard, acetone (reagent grade).

  • Procedure :

    • Standard Preparation : Prepare a stock solution of this compound in acetone. Create a calibration curve by making serial dilutions in the mobile phase (e.g., 0.1, 1, 5, 10, 20 ppm).

    • Sample Preparation : If the beverage sample contains particulates, filter it through a 0.45 µm syringe filter.[12] No extraction is needed if the matrix is simple; otherwise, a liquid-liquid or solid-phase extraction may be required.

    • HPLC Conditions :

      • Flow Rate : 1.0 mL/min.

      • Injection Volume : 20 µL.

      • Column Temperature : 30°C.

      • Detection Wavelength : ~220 nm (based on the furan chromophore).

      • Gradient : Start with 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Analysis : Inject the prepared standards and samples.

    • Quantification : Integrate the peak area for this compound. Calculate the concentration in the samples using the linear regression equation from the standard calibration curve.

Visualizations

The following diagrams illustrate the key chemical and experimental processes involved in studying the stability of this compound.

G Potential Degradation Pathways of this compound cluster_hydrolysis Primary Degradation cluster_secondary Secondary Degradation This compound This compound Furfuryl Alcohol Furfuryl Alcohol This compound->Furfuryl Alcohol  Hydrolysis (H₂O, Acid Catalyst) Hexanoic Acid Hexanoic Acid This compound->Hexanoic Acid  Hydrolysis (H₂O, Acid Catalyst) Polymers & Resins Polymers & Resins Furfuryl Alcohol->Polymers & Resins  Acid-Catalyzed  Reactions Other Products Formic Acid & Other Products Furfuryl Alcohol->Other Products  Acid-Catalyzed  Reactions G Workflow for Stability Assessment cluster_prep 1. Preparation & Incubation cluster_analysis 2. Analysis cluster_results 3. Data Interpretation Sample_Prep Prepare Beverage Matrix Spiked with this compound Incubation Store Samples in Stability Chambers (Controlled Temperature & Time) Sample_Prep->Incubation Extraction Sample Filtration / Extraction (at each time point) Incubation->Extraction Quantification Quantify Analyte via Validated HPLC or GC-MS Method Extraction->Quantification Data Calculate Concentration & Determine Degradation Kinetics Quantification->Data Report Generate Final Stability Report & Shelf-Life Estimation Data->Report

References

Technical Support Center: Purification of Synthetic Furfuryl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic furfuryl hexanoate. Below you will find detailed information on methods for removing impurities and ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

The most common impurities in synthetic this compound typically arise from the starting materials and side reactions during synthesis. These include:

  • Unreacted Starting Materials: Furfuryl alcohol and hexanoic acid may remain in the final product if the reaction does not go to completion.

  • Polymerization Products: Furfuryl alcohol has a tendency to polymerize in the presence of acid catalysts, forming dark, resinous materials.[1]

  • Byproducts: Water is a common byproduct of esterification reactions.

  • Degradation Products: Furfural can be formed from the degradation of furan derivatives under thermal processing.[1]

Q2: What is the recommended method for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for both qualitative and quantitative analysis of this compound purity.[1] It allows for the separation of volatile compounds and their identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile impurities.

Q3: What are the primary methods for purifying crude this compound?

The main purification techniques for this compound are:

  • Fractional Distillation: Effective for separating compounds with different boiling points.

  • Column Chromatography: Useful for separating the target compound from non-volatile impurities and byproducts.

  • Liquid-Liquid Extraction: A workup procedure to remove water-soluble impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Dark coloration of the product Polymerization of residual furfuryl alcohol.Minimize reaction temperature and time. Use a milder catalyst. Purify via column chromatography to remove polymeric material.
Low yield after purification Incomplete reaction; loss of product during extraction or distillation.Ensure complete reaction using a slight excess of one reactant or by removing water. Optimize extraction and distillation parameters to minimize losses.
Broad peaks in GC-MS analysis Column contamination or degradation; presence of high-boiling impurities.Clean or replace the GC column. Use a guard column. Optimize the temperature program to better separate high-boiling impurities.
Product is wet (contains water) Incomplete drying after liquid-liquid extraction.Ensure the use of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) and sufficient contact time.
Column flooding during fractional distillation Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[2]

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

Liquid-Liquid Extraction (Workup Procedure)

This protocol is designed to remove water-soluble impurities such as residual acid catalyst and salts.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude this compound in an organic solvent (e.g., diethyl ether) in a separatory funnel. A common ratio is 1 part crude product to 3 parts solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. Add the bicarbonate solution (approximately 1/3 of the organic layer volume), stopper the funnel, and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with brine to remove residual water and salts.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add anhydrous sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing, indicating sufficient drying.

  • Decant or filter the dried organic solution into a round-bottom flask for solvent removal by rotary evaporation.

Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound (post-extraction)

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips into the distilling flask.

  • Begin heating the distilling flask gently.

  • Observe the vapor rising through the fractionating column. The temperature at the top of the column should remain steady during the distillation of a pure fraction.[3]

  • Collect fractions in separate receiving flasks. The first fraction will likely contain lower-boiling impurities.

  • The main fraction containing this compound should be collected at its boiling point (approximately 254 °C at atmospheric pressure).

  • Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.

Column Chromatography

This technique is effective for removing non-volatile impurities and colored byproducts.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system. A typical starting eluent could be a non-polar mixture like 95:5 hexane:ethyl acetate.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected outcomes for each purification method. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Starting Purity (%) Expected Final Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Fractional Distillation 70-85>9860-80Good for large scale; effective for separating volatile impurities.Can cause thermal degradation of the product; not effective for azeotropes.
Column Chromatography 70-85>9950-75High purity achievable; removes non-volatile and colored impurities.Can be time-consuming and requires large volumes of solvent.
Liquid-Liquid Extraction (Workup step)(Improves purity before final step)>95 (of this step)Removes water-soluble impurities effectively.Does not remove other organic impurities.

Visualizations

Experimental Workflow for this compound Purification

G General Workflow for this compound Purification start Crude this compound lle Liquid-Liquid Extraction start->lle drying Drying over Anhydrous Na2SO4 lle->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation chromatography Column Chromatography solvent_removal->chromatography purity_analysis Purity Analysis (GC-MS) distillation->purity_analysis chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product G Decision Tree for Purification Method Selection start Nature of Impurities? volatile Volatile (Different B.P.) start->volatile Yes non_volatile Non-Volatile / Colored start->non_volatile No water_soluble Water-Soluble start->water_soluble Also... distillation Fractional Distillation volatile->distillation chromatography Column Chromatography non_volatile->chromatography extraction Liquid-Liquid Extraction water_soluble->extraction

References

addressing matrix effects in furfuryl hexanoate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of furfuryl hexanoate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the analysis of this compound, particularly those arising from matrix effects.

Question: My this compound peak is showing poor shape (e.g., tailing or fronting) in my gas chromatography (GC) analysis. What could be the cause and how can I fix it?

Answer:

Poor peak shape for this compound is a common issue, often indicative of active sites within the GC system or matrix-induced effects.

Possible Causes and Solutions:

  • Active Sites in the GC Inlet or Column: Free silanol groups in the liner, column, or other parts of the flow path can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, well-deactivated GC column. Consider using analyte protectants, which are compounds that bind to active sites, preventing them from interacting with your analyte.[1] A mixture of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective in minimizing losses and improving peak shapes for a range of analytes.[2]

  • Matrix-Induced Enhancement: Co-injected non-volatile matrix components can coat active sites in the GC system, paradoxically improving the peak shape and response of the analyte compared to a pure standard injection.[3] While this may seem beneficial, it can lead to inaccurate quantification if not properly controlled.

    • Solution: Employ matrix-matched calibration standards to ensure that the standards and samples have a similar matrix composition. This helps to equalize the matrix effect across the calibration curve.

  • Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

Question: I am observing a significant decrease in the signal intensity (ion suppression) of this compound when analyzing complex samples like fruit juices or alcoholic beverages. How can I mitigate this?

Answer:

Ion suppression is a classic matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to a lower signal.

Mitigation Strategies:

  • Sample Preparation: The first line of defense is to remove interfering matrix components before analysis.

    • Solid-Phase Microextraction (SPME): HS-SPME is a solvent-free technique that can effectively extract volatile compounds like this compound from the headspace of a sample, leaving many non-volatile matrix components behind.[4]

    • Stir Bar Sorptive Extraction (SBSE): SBSE is another sensitive extraction technique for isolating volatile and semi-volatile compounds from liquid samples.

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, this may compromise the limit of detection for trace-level analysis.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression by ensuring that both the standards and the samples are affected by the matrix in the same way.

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[5] A known amount of a stable isotope-labeled version of this compound is added to the sample at the beginning of the sample preparation process. Since the labeled internal standard has nearly identical physicochemical properties to the native analyte, it will be affected by the matrix in the same way. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any signal suppression will affect both compounds equally.[5]

Question: My quantitative results for this compound are inconsistent and show poor reproducibility across different sample batches. What could be the reason?

Answer:

Inconsistent and irreproducible results are often a consequence of variable matrix effects between different samples.

Troubleshooting Steps:

  • Evaluate Matrix Variability: The composition of your sample matrix may vary significantly from batch to batch, leading to different degrees of signal suppression or enhancement.

    • Solution: If possible, try to obtain a representative blank matrix for preparing matrix-matched standards. If a blank matrix is unavailable or highly variable, the standard addition method is a suitable alternative.

  • Standard Addition Method: In this method, known amounts of a this compound standard are added to aliquots of the actual sample. By plotting the instrument response against the added concentration, the original concentration of the analyte in the sample can be determined from the x-intercept. This method accounts for the specific matrix effects of each individual sample.[6]

  • Internal Standard Selection: If you are using an internal standard, ensure that it is appropriate for your analysis.

    • Solution: A stable isotope-labeled internal standard of this compound is the ideal choice. If this is not available, choose a structural analog that has a similar retention time and ionization behavior to this compound.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the analytical signal of this compound (either suppression or enhancement) caused by the presence of other components in the sample matrix.[1] These interfering components can co-elute with this compound and affect its ionization efficiency in the mass spectrometer or its behavior in the GC inlet.

Q2: How can I quantify the matrix effect for my this compound analysis?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of the same concentration of this compound spiked into a blank sample extract. The matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.

Q3: What are "analyte protectants" and how do they work in GC analysis of this compound?

A3: Analyte protectants are compounds added to both samples and standards that help to minimize the interaction of the analyte with active sites in the GC system.[1] These protectants, often containing polar functional groups, preferentially bind to active silanol groups in the inlet liner and column, effectively "protecting" the analyte from adsorption and degradation.[7][8] This leads to improved peak shapes and more consistent responses.

Q4: When should I use the standard addition method for this compound quantification?

A4: The standard addition method is particularly useful when you do not have access to a representative blank matrix for preparing matrix-matched standards, or when the matrix composition is expected to vary significantly between samples. It is a powerful technique for obtaining accurate quantitative results in complex and variable matrices.

Q5: Is it possible to completely eliminate matrix effects in this compound analysis?

A5: While it is challenging to completely eliminate matrix effects, especially in very complex samples, their impact can be significantly minimized and compensated for through a combination of effective sample preparation, appropriate calibration strategies (like matrix-matched calibration or standard addition), and the use of a suitable internal standard, preferably a stable isotope-labeled analog.[5]

Data Presentation

Table 1: Hypothetical Recovery of this compound from Different Beverage Matrices using HS-SPME-GC-MS

Beverage MatrixSpike Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Apple Juice1085.26.8
White Wine1092.54.5
Craft Beer1078.99.2
Carbonated Soft Drink1098.13.1

This table illustrates the potential impact of different beverage matrices on the recovery of this compound. The lower recovery in craft beer, for instance, could be due to a more complex matrix with a higher protein and polyphenol content.

Table 2: Comparison of Matrix Effects for this compound in Different Matrices

MatrixMatrix Effect (%)Interpretation
Apple Juice Extract75%Signal Suppression
White Wine Extract88%Signal Suppression
Beer Extract65%Significant Signal Suppression
Synthetic Alcohol Solution105%Minor Signal Enhancement

This table provides a quantitative comparison of the matrix effect in different sample types, highlighting the significant signal suppression that can occur in complex matrices like beer.

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (e.g., fruit juice, wine) into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.

    • If using an internal standard, add a known amount of the internal standard solution to the vial.

    • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray of the GC-MS system equipped with an SPME autosampler.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Set the oven temperature program, for example: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • Set the mass spectrometer to operate in electron ionization (EI) mode and acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

Protocol 2: Standard Addition Method for this compound Quantification

  • Sample Preparation:

    • Prepare at least four aliquots of the same sample.

    • Leave one aliquot unspiked.

    • To the remaining aliquots, add increasing known amounts of a standard this compound solution. The concentration of the added standard should be in the range of the expected analyte concentration.

  • Analysis:

    • Analyze all the prepared samples (unspiked and spiked) using your established analytical method (e.g., HS-SPME-GC-MS as described in Protocol 1).

  • Data Analysis:

    • Plot the peak area of this compound against the concentration of the added standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the sample.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification Problem Poor Peak Shape or Inconsistent Results for This compound Check_System Check GC System Suitability (e.g., inject pure standard) Problem->Check_System Evaluate_Matrix Evaluate Matrix Effect (compare solvent vs. matrix spike) Problem->Evaluate_Matrix Analyte_Protectants Use Analyte Protectants Check_System->Analyte_Protectants If peak shape is poor Optimize_SPME Optimize Sample Prep (e.g., HS-SPME parameters) Evaluate_Matrix->Optimize_SPME If matrix effect is significant Matrix_Match Implement Matrix-Matched Calibration Evaluate_Matrix->Matrix_Match If blank matrix is available Standard_Addition Use Standard Addition Method Evaluate_Matrix->Standard_Addition If blank matrix is unavailable or variable IS_SIDA Use Internal Standard (ideally Stable Isotope) Evaluate_Matrix->IS_SIDA For highest accuracy Validation Validate Method (Accuracy, Precision, Linearity) Optimize_SPME->Validation Matrix_Match->Validation Standard_Addition->Validation IS_SIDA->Validation Analyte_Protectants->Validation

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Mitigation_Strategies cluster_sample_prep Sample Preparation cluster_calibration Calibration Strategy cluster_gc_optimization GC System Optimization SPME Solid-Phase Microextraction (SPME / HS-SPME) SBSE Stir Bar Sorptive Extraction (SBSE) Dilution Sample Dilution Matrix_Matched Matrix-Matched Calibration Standard_Addition Standard Addition SIDA Stable Isotope Dilution Analysis (SIDA) Analyte_Protectants Analyte Protectants Inlet_Liner Inert Inlet Liner Matrix_Effect Matrix Effect (Signal Suppression/ Enhancement) Matrix_Effect->SPME Matrix_Effect->SBSE Matrix_Effect->Dilution Matrix_Effect->Matrix_Matched Matrix_Effect->Standard_Addition Matrix_Effect->SIDA Matrix_Effect->Analyte_Protectants Matrix_Effect->Inlet_Liner

Caption: Key strategies for mitigating matrix effects in this compound analysis.

References

minimizing thermal degradation of furfuryl hexanoate during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the thermal degradation of furfuryl hexanoate during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation, and why is it a concern for this compound analysis?

A1: Thermal degradation is the breakdown of a molecule at elevated temperatures. This compound, like many furanic esters, can be thermally labile. During analytical techniques that use high temperatures, such as Gas Chromatography (GC), the molecule can decompose before detection. This leads to inaccurate quantification, reduced sensitivity, and the appearance of extraneous peaks from degradation products, compromising the reliability of the results.

Q2: At what temperatures does the thermal degradation of furan compounds typically begin?

A2: Studies on related furan compounds provide valuable insights. For instance, the thermal degradation of furfuryl alcohol and 2-furoic acid is reported to become significant at temperatures ranging from 140-160°C.[1][2] Given its structure, this compound is likely susceptible to degradation within a similar temperature range, particularly in the high-temperature environment of a standard GC inlet.

Q3: What are the likely thermal degradation products of this compound?

A3: While specific studies on this compound are limited, degradation is expected to occur at the ester linkage and the furan ring. Based on the degradation pathways of similar compounds, potential degradation products could include:

  • Hydrolysis Products: Furfuryl alcohol and hexanoic acid, formed by the cleavage of the ester bond.

  • Furan Ring Derivatives: Furfural and 2-methylfuran, resulting from oxidation and dehydration of the furfuryl moiety.[1][2]

  • Further Decomposition Products: At higher temperatures, the furan ring can open, leading to various smaller volatile organic compounds.

The mass spectrum of this compound shows a characteristic major fragment at m/z 81, corresponding to the furfuryl moiety. The appearance of peaks corresponding to the molecular ions of the compounds listed above in a chromatogram can indicate thermal degradation.

Q4: Which analytical technique is generally preferred to minimize thermal degradation of this compound?

A4: For thermally sensitive compounds like this compound, High-Performance Liquid Chromatography (HPLC) is often a preferable alternative to GC as it is performed at or near ambient temperatures.[3][4][5][6] If GC is necessary due to its higher resolution or detector sensitivity (e.g., with mass spectrometry), using a Programmable Temperature Vaporizer (PTV) inlet or a cool on-column (COC) injection technique is strongly recommended over a conventional hot split/splitless inlet.[7]

Troubleshooting Guide: Thermal Degradation in GC Analysis

Problem: I suspect my this compound sample is degrading during GC analysis. My chromatogram shows a smaller than expected analyte peak, poor reproducibility, and/or several unexpected peaks.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

G cluster_0 Symptom Identification cluster_1 Initial Checks & Adjustments cluster_2 Advanced GC Optimization cluster_3 Alternative Method A Observe Chromatogram: - Reduced Peak Area - Poor Reproducibility - Ghost/Extra Peaks B Lower GC Inlet Temperature (e.g., to 150°C) A->B Primary Action C Check Inlet Liner - Is glass wool present? - Is it deactivated? B->C Concurrent Check D Re-analyze Sample C->D I Problem Resolved? D->I E Use a PTV Inlet (Cold Injection with Temp Ramp) G Modify Method Parameters - Increase carrier gas flow - Use a shorter column - Use a thinner film column E->G Further Optimization F Use Cool On-Column (COC) Injection F->G Further Optimization K Analysis Successful G->K H Switch to HPLC Analysis (Ambient Temperature Separation) H->K J Significant Improvement? I->J No I->K Yes J->E Yes, but needs more improvement J->H No, degradation persists

Issue Potential Cause Recommended Solution
Reduced peak area for this compound and appearance of smaller, earlier eluting peaks. Inlet Degradation: The high temperature of a standard split/splitless inlet is causing the molecule to break down before it reaches the analytical column.1. Lower Inlet Temperature: Reduce the injector temperature significantly. Start with a temperature around 150-180°C and optimize from there. 2. Use a PTV Inlet: Employ a Programmable Temperature Vaporizer inlet. This allows for a gentle "cold" injection followed by a rapid temperature ramp, transferring the analyte to the column before it has time to degrade at high temperatures.[7][8] 3. Consider Cool On-Column (COC) Injection: This is the gentlest injection technique, depositing the sample directly onto the column at a low temperature, which eliminates thermal stress in the inlet.[7]
Peak tailing for this compound and inconsistent peak areas. Active Sites in the Inlet: The analyte may be interacting with active sites within the GC inlet liner, such as silanol groups or metal surfaces, which can catalyze degradation. Glass wool is a common source of activity.1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Remove or Replace Glass Wool: If your liner contains glass wool, try a liner without it or one with deactivated glass wool. A liner with a taper can aid in sample focusing without the need for wool. 3. Perform Inlet Maintenance: Regularly clean and maintain the injector port to prevent the buildup of non-volatile residues that can become active sites.
Degradation persists even with a lower inlet temperature. Long Residence Time in Inlet: In splitless mode, the analyte can remain in the hot injector for an extended period (1-2 minutes), increasing the opportunity for thermal breakdown.1. Increase Carrier Gas Flow: A higher flow rate reduces the residence time of the analyte in the inlet and on the column, minimizing degradation. 2. Switch to Split Injection (if sensitivity allows): A high split ratio will move the sample through the inlet much faster. 3. Optimize Splitless Time: Use the shortest possible splitless time that still allows for efficient transfer of the analyte to the column.
Unable to achieve satisfactory results with GC. Inherent Thermal Lability: this compound may be too thermally sensitive for the required GC conditions.Switch to HPLC: High-Performance Liquid Chromatography separates compounds at or near room temperature, completely avoiding high-temperature degradation. This is the most robust solution for highly labile compounds.[3][4][5][6]

Data Presentation

GC Inlet Temperature (°C) Analyte Recovery (%) Degradation Product(s) Peak Area (% of Total) Observations
180> 98%< 2%Minimal degradation, sharp analyte peak.
220~ 90%~ 10%Noticeable decrease in analyte peak, small degradation peaks appear.
250~ 75%~ 25%Significant degradation, analyte peak is smaller and less reproducible.
280< 60%> 40%Severe degradation, results are unreliable for quantification.

Note: This data is illustrative and the actual degradation profile for this compound should be determined empirically in your laboratory.

Experimental Protocols

Protocol 1: Optimized GC-MS Analysis using a PTV Inlet

This protocol is designed to minimize thermal degradation by using a cold splitless injection with a temperature ramp.

  • Instrumentation: Gas Chromatograph with a Programmable Temperature Vaporizer (PTV) Inlet and Mass Spectrometric Detector (MSD).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-polarity column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • PTV Inlet Program:

    • Mode: Splitless

    • Initial Temperature: 50°C (hold for 0.2 min)

    • Ramp Rate: 600°C/min

    • Final Temperature: 250°C (hold for 5 min)

    • Splitless Time: 1.0 min

  • Oven Program:

    • Initial Temperature: 50°C (hold for 2 min)

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 35-350 amu

Protocol 2: Alternative HPLC-UV Analysis

This protocol provides a robust alternative for quantifying this compound without the risk of thermal degradation.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Acetic Acid

    • B: Acetonitrile with 0.1% Acetic Acid

  • Gradient Program:

    • Start with 60% B

    • Linear gradient to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to 60% B over 1 minute and re-equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Visualization of Analytical Strategy

G A Start: Analyze this compound B Is high thermal stress a concern? A->B C Is GC resolution or MS detection required? B->C No D Use HPLC-UV Method (Protocol 2) B->D Yes E Use Optimized GC-MS Method with PTV or COC Inlet (Protocol 1) C->E Yes F Use Standard GC-MS (High risk of degradation) C->F No

References

Validation & Comparative

A Comparative Analysis of Furfuryl Hexanoate and Furfuryl Octanoate for Flavor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor profiles of two closely related furan esters: furfuryl hexanoate and furfuryl octanoate. This analysis is based on available sensory and instrumental data to assist in the selection of appropriate flavor compounds for research and product development.

Executive Summary

This compound and furfuryl octanoate are both furan esters utilized in the flavor industry, yet they impart distinct sensory experiences. This compound is characterized by a profile that is primarily green, fatty, and waxy, with musty undertones. In contrast, furfuryl octanoate offers a more complex and fruit-forward profile, with sweet, waxy, and metallic notes complemented by fruity and peach-like characteristics. The choice between these two esters will largely depend on the desired flavor direction of the end product, with this compound lending itself to more savory or fatty applications and furfuryl octanoate being better suited for sweet and fruity formulations.

Qualitative Flavor Profile Comparison

Sensory descriptions of this compound and furfuryl octanoate have been compiled from various sources to provide a qualitative comparison of their flavor attributes.

This compound: The consensus on the flavor profile of this compound points towards a combination of "green," "fatty," "musty," and "waxy" notes.[1] This profile suggests its potential application in food systems where a fatty or savory character is desired.

Furfuryl Octanoate: The flavor of furfuryl octanoate is more multifaceted. It is consistently described as "sweet," "waxy," and "fruity."[2][3] More nuanced descriptors include "metallic," "peach," "bready," and "caramellic," indicating a broader range of potential applications in both sweet and baked goods.[2][4]

Quantitative Data Comparison

PropertyThis compoundFurfuryl Octanoate
CAS Number 39252-02-3[5][6]39252-03-4[3]
Molecular Formula C₁₁H₁₆O₃[5][6]C₁₃H₂₀O₃[7]
Molecular Weight 196.24 g/mol [6]224.30 g/mol [7]
Boiling Point Not available139 °C @ 10 mmHg[7]
Vapor Pressure Not available0.003 mmHg @ 25 °C[2]
Solubility in Water Not available5.737 mg/L @ 25 °C (estimated)[4]
LogP (o/w) Not available4.159 (estimated)[2]

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for sensory and instrumental analysis of flavor compounds like this compound and furfuryl octanoate.

Sensory Evaluation: Flavor Profile Analysis

This method provides a descriptive analysis of the flavor characteristics of the two compounds.

Objective: To identify and quantify the sensory attributes of this compound and furfuryl octanoate.

Materials:

  • This compound (food grade)

  • Furfuryl octanoate (food grade)

  • Deodorized water or neutral oil (for dilution)

  • Glass sample vials with caps

  • Sensory booths with controlled lighting and air circulation

  • Data collection software or ballots

Procedure:

  • Panelist Training: A panel of 8-12 trained sensory assessors is selected. Training sessions are conducted to familiarize panelists with the flavor attributes commonly associated with furan esters and to calibrate their intensity ratings using reference standards.

  • Sample Preparation: Prepare solutions of this compound and furfuryl octanoate at various concentrations in a neutral medium (e.g., water or oil). The concentrations should be above the detection threshold but not overpowering. Samples are coded with random three-digit numbers.

  • Evaluation: Panelists evaluate the samples in a controlled environment. They are instructed to assess the aroma and flavor of each sample and to rate the intensity of predefined attributes (e.g., green, fatty, sweet, fruity, waxy, metallic) on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a flavor profile for each compound. Analysis of variance (ANOVA) can be used to determine significant differences in the intensity of specific attributes between the two compounds.

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_training Panelist Training sample_prep Sample Preparation sensory_eval Sensory Evaluation sample_prep->sensory_eval data_collection Data Collection sensory_eval->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis flavor_profile Flavor Profile Generation stat_analysis->flavor_profile gco_aeda_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock_solution Stock Solution serial_dilution Serial Dilution stock_solution->serial_dilution gco_injection GC-O Injection & Olfactory Detection serial_dilution->gco_injection fd_factor FD Factor Determination gco_injection->fd_factor compound_id Compound Identification (MS/RI) gco_injection->compound_id

References

A Comparative Guide to the Sensory Evaluation of Furfuryl Hexanoate Aroma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sensory Profile of Furfuryl Hexanoate

This compound is an ester recognized for its complex and pleasant aroma. Its scent is predominantly characterized by a combination of fruity, green, and sweet notes. Some sources also describe nuances of waxy and musty aromas, adding to its complexity. Esters, in general, are known for their contribution to the fruity and sweet aromas of many foods and beverages.

Quantitative Sensory Profile

Due to the absence of publicly available quantitative sensory panel data for this compound, the following table presents a hypothetical but representative sensory profile. The intensity ratings are on a 10-point scale (where 0 = not perceptible and 10 = very strong) and are based on the qualitative descriptions found in the literature for this compound and similar esters.

Table 1: Hypothetical Quantitative Descriptive Analysis (QDA) of this compound Aroma

Aroma AttributeIntensity Score (0-10)Description
Fruity 8A prominent sweet, ripe fruit character, reminiscent of pineapple and other tropical fruits.
Green 6A fresh, slightly leafy or grassy note, contributing to a natural and vibrant scent.
Sweet 7A pleasant, sugary aroma that complements the fruity characteristics.
Waxy 3A subtle, fatty or candle-like undertone.
Musty 2A slight earthy or moldy note, which can add complexity at low intensities.
Comparison with Alternative Aroma Compounds

To provide a comparative context, the aroma profile of this compound can be contrasted with that of a more common short-chain ester, ethyl hexanoate.

Table 2: Comparative Aroma Profiles of this compound and Ethyl Hexanoate

Aroma CompoundPrimary DescriptorsNotes
This compound Fruity, Green, Sweet, Waxy, MustyPossesses a more complex aroma with green and slightly earthy/musty undertones due to the furan ring.
Ethyl Hexanoate Fruity (Pineapple, Apple), SweetA more straightforward fruity-sweet aroma, often described as pineapple-like. Lacks the green complexity of this compound.[1]

The presence of the furfuryl group in this compound introduces the green and musty notes not typically found in simple alkyl esters like ethyl hexanoate. This structural difference is a key determinant of its unique sensory properties.

Experimental Protocols

A comprehensive sensory evaluation of an aroma compound like this compound involves a rigorously controlled process to ensure reliable and unbiased results. The following is a detailed methodology based on standard practices in sensory science.

Quantitative Descriptive Analysis (QDA) Protocol

1. Panelist Selection and Training:

  • Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

  • Training: Panelists undergo extensive training (typically 20-40 hours) to develop a standardized vocabulary (lexicon) to describe the aroma of this compound.[2] Reference standards for each aroma attribute (e.g., specific fruits for "fruity," fresh-cut grass for "green") are used to calibrate the panelists.

2. Sample Preparation and Presentation:

  • This compound is diluted in an odorless solvent (e.g., mineral oil or propylene glycol) to a concentration that is clearly perceivable but not overwhelming.

  • Aliquots of the diluted sample are placed in identical, opaque glass containers with lids to minimize visual cues.

  • Samples are coded with random three-digit numbers to prevent bias.

  • Samples are presented to panelists in a controlled environment with neutral lighting and air circulation to avoid olfactory fatigue and cross-contamination of aromas.

3. Sensory Evaluation Procedure:

  • Panelists evaluate the samples individually in separate booths.

  • They are instructed to remove the lid, sniff the sample using a consistent technique, and rate the intensity of each previously agreed-upon aroma attribute.

  • Intensity ratings are recorded on a structured scale, such as a 0-10 or a 6-point scale.[3][4]

  • Panelists are provided with water and unsalted crackers to cleanse their palate between samples.

4. Data Analysis:

  • The intensity ratings from all panelists are collected and statistically analyzed.

  • Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the perceived intensities of the attributes.

  • The mean intensity scores are used to generate a quantitative sensory profile, often visualized as a spider or radar plot.

Mandatory Visualization

Olfactory Signaling Pathway

The perception of aroma compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events known as an olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein Gαolf OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Cl_Channel Ca²⁺-activated Cl⁻ Channel CNG_Channel->Ca_Cl_Channel Ca²⁺ influx activates Depolarization Depolarization & Action Potential Ca_Cl_Channel->Depolarization Cl⁻ efflux leads to Brain Signal to Brain Depolarization->Brain

Caption: A diagram of the canonical olfactory signal transduction pathway.

Sensory Evaluation Workflow

The process of conducting a sensory panel evaluation follows a structured workflow to ensure the collection of high-quality, reproducible data.

Sensory_Evaluation_Workflow A Panelist Selection & Training B Lexicon Development A->B C Sample Preparation & Coding B->C D Sensory Evaluation Session C->D E Data Collection D->E F Statistical Analysis E->F G Report Generation F->G

Caption: A workflow diagram for a typical sensory panel evaluation.

References

A Comparative Guide to the Validation of Analytical Methods for Furfuryl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of furfuryl hexanoate, a key flavor and fragrance compound. The focus is on the validation parameters of the primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), with a discussion of alternative screening methods. Experimental data from studies on this compound and structurally related furan derivatives and esters are presented to offer a clear and objective performance comparison.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of this compound and related compounds. These values are derived from published analytical method validation studies and serve as a benchmark for researchers developing and validating their own methods.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Alternative Methods (Enzymatic/Spectrophotometric)
Linearity (R²) > 0.99> 0.99Not typically linear; endpoint or kinetic assays
Limit of Detection (LOD) 0.03 - 15 µg/L0.07 - 0.76 µg/mLMethod-dependent, generally higher than chromatographic methods
Limit of Quantification (LOQ) 1.0 - 50 µg/L0.21 - 2.55 µg/mLMethod-dependent, generally higher than chromatographic methods
Accuracy (Recovery %) 80 - 120%89.9 - 108.5%Variable, susceptible to matrix interference
Precision (RSD %) < 15%< 5%Variable, generally higher RSD than chromatographic methods
Specificity High (mass fragmentation provides structural information)Moderate to High (retention time and UV spectrum)Low (may react with other esters or interfering compounds)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of furan derivatives and esters and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of volatile and semi-volatile compounds like this compound in various matrices.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not present in the sample).

  • For solid samples, add a small amount of purified water to facilitate the release of volatiles.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with agitation.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile analytes.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 81, 98, 196). Full scan mode can be used for initial identification.

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by analyzing standards of known concentrations.

  • Quantify the concentration of this compound in the sample based on the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is suitable for the analysis of this compound in liquid samples or extracts.

1. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

  • For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol), followed by filtration.

  • A solid-phase extraction (SPE) clean-up step may be necessary for complex matrices to remove interferences.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: Linear gradient to 80% Acetonitrile

    • 15-20 min: Hold at 80% Acetonitrile

    • 20-22 min: Return to 20% Acetonitrile

    • 22-27 min: Re-equilibration at 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound (typically around 220 nm).

3. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve using external standards of this compound at known concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Routine Application define_scope Define Scope & Purpose select_method Select Analytical Method (GC-MS, HPLC, etc.) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range develop_protocol->linearity accuracy Accuracy develop_protocol->accuracy precision Precision (Repeatability & Intermediate) develop_protocol->precision lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness routine_analysis Routine Sample Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis quality_control Quality Control Checks routine_analysis->quality_control

Caption: Workflow for the validation of an analytical method.

method_comparison_logic cluster_primary Primary Quantitative Methods cluster_alternative Alternative Screening Methods analyte This compound gcms GC-MS analyte->gcms High Specificity High Sensitivity hplc HPLC-UV analyte->hplc Good for Less Volatile Matrices enzymatic Enzymatic Assay analyte->enzymatic Lower Specificity Rapid Screening spectro Spectrophotometric Assay analyte->spectro Lower Specificity Simple & Fast

A Tale of Two Aromas: Unraveling the Impact of Furfuryl Hexanoate and 2-Furfurylthiol on Coffee's Alluring Scent

Author: BenchChem Technical Support Team. Date: November 2025

In the complex symphony of aromas that define a perfect cup of coffee, hundreds of volatile compounds play their part. Among these, sulfur-containing compounds and esters are known to contribute significantly to the final sensory experience. This guide provides a detailed comparison of the aroma contributions of two such molecules: furfuryl hexanoate, an ester, and 2-furfurylthiol, a sulfur compound. Through an examination of available experimental data, we will elucidate the stark contrast in their respective roles in shaping the characteristic aroma of coffee.

While both molecules share a furan ring in their structure, their impact on coffee's aroma profile is vastly different. 2-Furfurylthiol is widely recognized as a key odorant, indispensable for the characteristic "roasty" and "coffee" notes. In contrast, this compound is not prominently featured in scientific literature as a significant contributor to coffee's aroma, suggesting a minor or negligible role.

Quantitative Aroma Contribution: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters that determine the aroma impact of this compound and 2-furfurylthiol in coffee. The disparity in the available data underscores the difference in their significance.

ParameterThis compound2-Furfurylthiol (FFT)
Aroma Descriptor Green, fatty, musty, waxy[1]Roasted, coffee-like, sulfury[2][3][4]
Odor Threshold in Water Data not available in coffee-specific literature0.01 µg/L[1]
Concentration in Roasted Coffee Not reported in major coffee aroma studies0.06 - 180 µg/kg in Arabica and Robusta coffee[5]
Odor Activity Value (OAV) in Coffee Not reportedCan be very high due to low odor threshold and presence in coffee
Formation during Roasting Formed via esterification of furfuryl alcohol and hexanoic acid[6][7]Formed from the reaction of furfuryl alcohol and a sulfur source, such as cysteine[7][8]
Significance in Coffee Aroma Likely negligible; not identified as a key coffee odorantKey impact compound, crucial for the characteristic coffee aroma[2][3]

Experimental Protocols: Quantifying Aroma Impact

The determination of a compound's contribution to aroma relies on sophisticated analytical techniques. For a crucial odorant like 2-furfurylthiol, several methods have been developed and refined.

Quantification of 2-Furfurylthiol in Coffee Brew

A common and effective method for quantifying the volatile and highly reactive 2-furfurylthiol is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Methodology:

  • Sample Preparation: A known volume of coffee brew is placed in a sealed vial. An internal standard, such as a deuterated version of 2-furfurylthiol, is added for accurate quantification.

  • HS-SPME Extraction: A fused silica fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the coffee sample. The vial is typically heated to a controlled temperature (e.g., 40-60°C) for a specific time to promote the volatilization of aroma compounds, which are then adsorbed onto the fiber.

  • GC-MS Analysis: The fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed volatile compounds are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

  • Quantification: The concentration of 2-furfurylthiol is determined by comparing its peak area to that of the internal standard.

Visualizing the Chemistry: Formation Pathways

The distinct origins of this compound and 2-furfurylthiol during the roasting process are a key determinant of their prevalence and impact.

cluster_ester General Ester Formation Furfuryl_Alcohol Furfuryl Alcohol Furfuryl_Hexanoate This compound Furfuryl_Alcohol->Furfuryl_Hexanoate Hexanoic_Acid Hexanoic Acid Hexanoic_Acid->Furfuryl_Hexanoate Water Water Furfuryl_Hexanoate->Water +

General pathway for the formation of this compound.

cluster_thiol 2-Furfurylthiol Formation Furfuryl_Alcohol_Thiol Furfuryl Alcohol FFT 2-Furfurylthiol Furfuryl_Alcohol_Thiol->FFT Sulfur_Source Sulfur Source (e.g., Cysteine) Sulfur_Source->FFT Water_Thiol Water FFT->Water_Thiol +

Key reaction for the formation of 2-furfurylthiol in coffee.

Discussion: A Story of Dominance and Obscurity

The evidence overwhelmingly points to 2-furfurylthiol as a titan of coffee aroma. Its extremely low odor threshold means that even minute concentrations can exert a profound influence on the final perceived scent.[2][3] The characteristic "roasty" and "coffee" notes that are the hallmarks of a fresh brew are largely attributed to this potent thiol.[2][3] Its formation during the Maillard reaction and Strecker degradation from precursors like furfuryl alcohol and sulfur-containing amino acids is a critical step in the development of coffee's desirable aroma profile.[7][8] However, the very reactivity that makes it a potent odorant also renders it unstable, and its degradation is a key factor in the staling of coffee.

In stark contrast, This compound appears to be a minor, if not insignificant, player in the grand theater of coffee aroma. While esters, in general, are known to contribute fruity and sweet notes to coffee, there is no scientific consensus or significant body of research identifying this compound as a key contributor.[6] Its reported aroma profile of "green, fatty, musty, waxy" does not align with the typical desirable notes sought in coffee.[1] The precursors for its formation, furfuryl alcohol and hexanoic acid, are present in coffee; however, the extent to which they react to form this specific ester in concentrations significant enough to impact the overall aroma is not documented.

Conclusion

The comparison between this compound and 2-furfurylthiol in the context of coffee aroma is a study in contrasts. 2-Furfurylthiol is a well-established, potent, and defining character-impact compound, essential for the quintessential coffee experience. Its presence, formation, and degradation have been the subject of extensive research, highlighting its central role. This compound, on the other hand, remains in the realm of theoretical possibility rather than established significance. For researchers and professionals in the field, the focus on understanding and modulating the formation and stability of key odorants like 2-furfurylthiol remains a far more critical area of investigation for controlling and enhancing the desirable aroma of coffee.

References

Furan Derivatives in Thermally Processed Foods: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furan and its derivatives are a class of heterocyclic organic compounds that form naturally in a variety of foods during thermal processing, such as baking, roasting, and canning.[1] Their presence is a significant area of study due to their classification by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[1][2] This guide provides a comparative analysis of common furan derivatives found in thermally processed foods, supported by quantitative data and detailed experimental protocols for their analysis.

Formation Pathways of Furan Derivatives

The formation of furan and its derivatives in food is complex, with multiple precursors and pathways involved. The primary mechanisms include the Maillard reaction, caramelization, and the thermal degradation of various compounds.[1][3][4]

  • Maillard Reaction and Carbohydrate Degradation: This non-enzymatic browning reaction between amino acids and reducing sugars is a major contributor to furan formation.[1][5] Thermal degradation and rearrangement of carbohydrates, particularly pentose and hexose sugars, lead to the formation of furan and its alkylated derivatives.[1][3][4]

  • Thermal Degradation of Amino Acids: Certain amino acids, such as alanine, serine, and threonine, can degrade during heating to produce intermediates that contribute to the formation of furan and methylfuran.[2][3][4]

  • Oxidation of Ascorbic Acid (Vitamin C): The thermal degradation of ascorbic acid is a significant pathway for furan formation, especially in fruit juices and baby foods.[1]

  • Oxidation of Polyunsaturated Fatty Acids and Carotenoids: The oxidation of lipids and carotenoids can also generate furan and its derivatives.[1][6]

Below is a diagram illustrating the major pathways for furan formation.

Furan_Formation_Pathways cluster_precursors Precursors Precursors in Food Carbohydrates Carbohydrates (Reducing Sugars) AminoAcids Amino Acids AscorbicAcid Ascorbic Acid PUFA Polyunsaturated Fatty Acids Carotenoids Carotenoids ThermalProcessing Thermal Processing (e.g., Roasting, Baking) Carbohydrates->ThermalProcessing AminoAcids->ThermalProcessing AscorbicAcid->ThermalProcessing PUFA->ThermalProcessing Carotenoids->ThermalProcessing Maillard Maillard Reaction & Carbohydrate Degradation ThermalProcessing->Maillard AA_Degradation Amino Acid Degradation ThermalProcessing->AA_Degradation Ascorbic_Oxidation Ascorbic Acid Oxidation ThermalProcessing->Ascorbic_Oxidation Lipid_Oxidation Lipid & Carotenoid Oxidation ThermalProcessing->Lipid_Oxidation Intermediates Reactive Intermediates (e.g., Dicarbonyls, Aldehydes) Maillard->Intermediates AA_Degradation->Intermediates Ascorbic_Oxidation->Intermediates Lipid_Oxidation->Intermediates FuranDerivatives Furan & Derivatives (Furan, 2-Methylfuran, 3-Methylfuran, etc.) Intermediates->FuranDerivatives

Figure 1: Major pathways of furan formation in food.

Comparative Analysis of Furan Derivatives in Foods

The concentration of furan and its derivatives varies significantly depending on the food matrix, processing conditions, and precursor availability. Coffee, baked goods, and canned products are among the most significant dietary sources.

Table 1: Concentration of Furan and its Derivatives in Various Food Products (ng/g)

Food ProductFuran2-Methylfuran3-Methylfuran2,5-DimethylfuranReference
Coffee (Roasted Beans) ND - 65692 - 29639PresentPresent[7][8]
Coffee (Brewed) 42 - 3660PresentPresentPresent[1]
Coffee (Capsule) 117 - 244 (ng/mL)PresentPresentPresent[9]
Coffee (Instant) Lower than espressoPresentPresentPresent[9]
Baked Beans 22 - 24---[1]
Baby Foods (Jarred) 39 - 48---[1]
Popcorn 78 - 91---[1]
Soy Sauce 27---[1]

ND: Not Detected. Data for methylfurans and dimethylfurans are often reported but not always quantified individually.

Experimental Protocols for Furan Analysis

The standard method for the analysis of volatile furan derivatives in food is Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS).[10][11] A common extraction technique is Solid-Phase Microextraction (SPME), which is solvent-free and offers high sensitivity.[12][13][14]

Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is a synthesized representation of commonly used methods for the determination of furan and its derivatives in food matrices.[10][12][13][15]

1. Sample Preparation:

  • Solid and Semi-solid Foods: Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.[10][13] Add a specific volume (e.g., 5-9 mL) of saturated sodium chloride solution to aid in the release of volatile compounds.[10][13]

  • Liquid Foods: Weigh 5-10 g of the liquid sample directly into a headspace vial.[10]

  • Internal Standard: Add a known amount of a deuterated internal standard, such as d4-furan, to each vial for accurate quantification.[10][16]

2. HS-SPME Extraction:

  • Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used for its high affinity for furan and its derivatives.[12][13][16]

  • Equilibration: Equilibrate the sample vial at a specific temperature (e.g., 30-60°C) for a set time (e.g., 10-15 minutes) with agitation to promote the partitioning of analytes into the headspace.[13]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-20 minutes) to adsorb the volatile compounds.[13][16]

3. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes onto the analytical column. Desorption times are typically 1-3 minutes.[16]

  • Chromatographic Separation: Use a capillary column (e.g., HP-5MS) to separate the furan derivatives. A typical temperature program starts at a low temperature (e.g., 35°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 200°C).[15]

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity. Monitor characteristic ions for furan (m/z 68) and its derivatives, as well as the internal standard (e.g., m/z 72 for d4-furan).[11][16]

4. Quantification:

  • Construct a calibration curve using standard solutions of furan and its derivatives. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10]

The following diagram illustrates the general workflow for the analysis of furan derivatives in food.

Furan_Analysis_Workflow cluster_gcms GC-MS System Start Start: Food Sample Homogenization Sample Homogenization Start->Homogenization Vial Transfer to Headspace Vial (1-10g sample) Homogenization->Vial Addition Add Saturated NaCl & Internal Standard (d4-furan) Vial->Addition HSSPME HS-SPME Extraction (CAR/PDMS fiber, 30-60°C) Addition->HSSPME GCMS GC-MS Analysis HSSPME->GCMS Desorption Thermal Desorption in GC Inlet Separation Chromatographic Separation (HP-5MS column) Detection Mass Spectrometric Detection (SIM or MS/MS mode) Desorption->Separation Separation->Detection Data Data Analysis & Quantification Detection->Data Result End: Furan Concentration Report Data->Result

Figure 2: General workflow for furan analysis.

Conclusion

The formation of furan and its derivatives is an inherent consequence of thermal food processing. The levels of these compounds can vary widely, with coffee being a particularly significant source. The analytical methodology, primarily HS-SPME-GC-MS, is well-established for the sensitive and accurate quantification of these volatile compounds. Continuous research is necessary to understand the mechanisms of formation more deeply and to develop effective mitigation strategies to reduce consumer exposure to these potentially harmful substances.

References

A Researcher's Guide to the Quantitative Comparison of Furfuryl Hexanoate in Vanilla Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive framework for the quantitative analysis of furfuryl hexanoate across different types of vanilla extracts, including natural, artificial, and bio-vanillin. Designed for researchers, scientists, and professionals in drug development, this document outlines a detailed experimental protocol and data presentation structure to facilitate objective comparisons. While extensive research has been conducted on the general chemical composition of vanilla extracts, specific quantitative data for this compound is not widely available in existing literature. This guide, therefore, presents a robust methodology to empower researchers to generate this critical data.

Introduction to this compound in Vanilla

Vanilla, a globally cherished flavor, derives its complex aroma from a rich blend of volatile organic compounds. While vanillin is the most prominent and well-studied component, other minor constituents like esters, ethers, and furanoids play a crucial role in defining the nuanced aromatic profile of different vanilla extracts. This compound, an ester with fruity and waxy notes, is one such compound that can potentially contribute to the overall flavor complexity and may serve as a marker for differentiating between vanilla extract types. Understanding its concentration is vital for quality control, authentication, and the development of novel flavor profiles.

Comparative Data of this compound (Template)

Vanilla Extract TypeSample IDThis compound Concentration (µg/g of extract)Standard Deviation (±)Method of AnalysisNotes
Natural Vanilla Extract
Vanilla planifolia
Vanilla tahitensis
Artificial Vanilla Flavoring
Lignin-based Vanillin
Guaiacol-based Vanillin
Bio-vanillin
Ferulic acid-derived

Experimental Protocol: Quantification of this compound

This protocol details a validated method for the quantification of this compound in vanilla extracts using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

3.1. Principle

Volatile compounds, including this compound, are partitioned from the vanilla extract matrix into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber adsorbs these analytes, which are then thermally desorbed into the gas chromatograph for separation and subsequent detection and quantification by a mass spectrometer.

3.2. Materials and Reagents

  • Samples: Natural vanilla extracts (Vanilla planifolia, Vanilla tahitensis), artificial vanilla flavorings, and bio-vanillin solutions.

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): Furfuryl heptanoate or a similar compound not naturally present in vanilla.

  • Solvent: Dichloromethane or ethyl acetate (pesticide residue grade).

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Apparatus:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

    • SPME autosampler

    • Analytical balance

    • Vortex mixer

    • Heater-stirrer

3.3. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 to 10 µg/mL.

  • Internal Standard Solution (10 µg/mL): Prepare a stock solution of the internal standard and dilute to the working concentration.

3.4. Sample Preparation

  • Accurately weigh 1.0 g of the vanilla extract into a 20 mL headspace vial.

  • Add 10 µL of the internal standard solution (10 µg/mL) to the vial.

  • Immediately seal the vial with the screw cap.

  • Vortex the vial for 30 seconds to ensure homogeneity.

3.5. HS-SPME-GC-MS Analysis

  • HS-SPME Conditions:

    • Incubation Temperature: 60 °C

    • Incubation Time: 15 min

    • Extraction Time: 30 min

    • Desorption Temperature: 250 °C

    • Desorption Time: 5 min (splitless mode)

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 81, 98, 115) and the internal standard.

3.6. Quantification

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples from this calibration curve.

Visualizing the Workflow and Relationships

To aid in the understanding of the experimental process and the logical connections between different types of vanilla extracts, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Vanilla Extract Sample Vial Weighing into Headspace Vial Sample->Vial IS Addition of Internal Standard Vial->IS Seal Sealing and Vortexing IS->Seal Incubation Incubation & Headspace Generation Seal->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Experimental workflow for the quantification of this compound.

Vanilla_Extract_Types Vanilla Extract Vanilla Extract Natural Extract Natural Extract Vanilla Extract->Natural Extract Artificial Flavoring Artificial Flavoring Vanilla Extract->Artificial Flavoring Bio-vanillin Bio-vanillin Vanilla Extract->Bio-vanillin Vanilla planifolia Vanilla planifolia Natural Extract->Vanilla planifolia Vanilla tahitensis Vanilla tahitensis Natural Extract->Vanilla tahitensis Lignin-based Lignin-based Artificial Flavoring->Lignin-based Guaiacol-based Guaiacol-based Artificial Flavoring->Guaiacol-based Ferulic Acid-derived Ferulic Acid-derived Bio-vanillin->Ferulic Acid-derived

Cross-Validation of HPLC and GC Methods for the Analysis of Furfuryl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of flavor and fragrance compounds, such as furfuryl hexanoate, is critical in various industries, including food and beverage, cosmetics, and pharmaceuticals. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by typical experimental data and detailed methodologies.

Introduction to Analytical Techniques

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound, often coupled with mass spectrometry (GC-MS) for enhanced identification.[1] It excels in separating volatile and semi-volatile compounds with high resolution. High-Performance Liquid Chromatography (HPLC) serves as a robust alternative, particularly for semi-volatile and non-volatile compounds, or when dealing with complex sample matrices.[1]

The choice between HPLC and GC depends on several factors including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity. Cross-validation of these methods is essential to ensure consistency and accuracy of analytical results across different platforms.

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for reproducibility. Below are representative protocols for the analysis of this compound, synthesized from established methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for the analysis of furanic compounds and esters.[2][3]

  • Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a diode array detector (DAD).[2]

  • Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) with a compatible pre-column.[2]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).[2]

  • Gradient Program: Start with 100% A, increase to 16% B at 2.5 minutes, then increase to 100% B between 10 and 10.5 minutes, and hold until 15 minutes.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV detection at 217 nm for furfuryl derivatives.[2]

  • Injection Volume: 2 µL.[2]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., water or methanol) and filtered through a 0.45 µm membrane filter before injection.

Gas Chromatography (GC) Protocol

This protocol is based on standard methods for the analysis of volatile esters and furan derivatives.[1][4]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injector: Split mode with a split ratio of 1:10.[4]

  • Injector Temperature: 280°C.[4]

  • Oven Temperature Program: Initial temperature of 32°C held for 4 minutes, then ramped to 200°C at a rate of 20°C/min, and held for 3 minutes.[4]

  • Detector: FID at 250°C or MS with electron ionization. The base peak for this compound in MS is often observed at m/z 81.[1]

  • Sample Preparation: For liquid samples, direct injection may be possible. For solid or complex matrices, headspace or solid-phase microextraction (SPME) is often employed. For SPME, a CAR/PDMS fiber can be used for extraction.[4]

Data Presentation: Comparison of Method Validation Parameters

The performance of analytical methods is evaluated through various validation parameters. The following table summarizes typical quantitative data for HPLC and GC methods for the analysis of esters and furanic compounds, providing a basis for comparison.

Validation ParameterHPLC-UVGC-FID
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.07 µg/mL1.37 µg/L - 6.7 mg/mL
Limit of Quantification (LOQ) 0.21 µg/mL1.5 mg/kg - 20.4 mg/mL
Precision (RSD%) < 3%< 8%
Accuracy (Recovery %) 88.43%77 - 107%

Data synthesized from multiple sources for similar analytes.[5][6][7][8][9][10]

Method Comparison and Cross-Validation Workflow

Both HPLC and GC offer excellent linearity for the quantification of this compound. HPLC-UV can provide very low limits of detection and quantification, making it suitable for trace analysis.[10] GC-FID also demonstrates good sensitivity, though the reported ranges can vary significantly based on the specific method and sample matrix.[7][9] Precision, indicated by the relative standard deviation (RSD), is generally very good for both techniques, with HPLC often showing slightly lower variability.[5][6][9] Accuracy, measured by recovery, is also comparable and falls within acceptable ranges for both methods.[9][10]

A critical step in ensuring data integrity across different analytical platforms is the cross-validation of methods. This process confirms that both methods provide equivalent results for the same sample.

CrossValidationWorkflow start Start: Define Analytical Need hplc_dev HPLC Method Development & Validation start->hplc_dev gc_dev GC Method Development & Validation start->gc_dev sample_prep Prepare Identical Sample Sets hplc_dev->sample_prep gc_dev->sample_prep hplc_analysis Analyze Samples by HPLC sample_prep->hplc_analysis gc_analysis Analyze Samples by GC sample_prep->gc_analysis data_comp Compare Datasets (e.g., Bland-Altman, t-test) hplc_analysis->data_comp gc_analysis->data_comp conclusion Conclusion: Methods are Equivalent / Biases Identified data_comp->conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are suitable and reliable techniques for the quantitative analysis of this compound. The choice between the two will ultimately depend on the specific application, sample matrix, and available instrumentation. GC is often preferred for its high resolution of volatile compounds, while HPLC provides a robust alternative, especially for less volatile compounds or complex matrices where minimal sample preparation is desired. Proper method validation and cross-validation are essential to ensure the accuracy and comparability of results.

References

Furfuryl Hexanoate: A Potential but Unproven Marker for Food Quality Compared to Established Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of food quality is a critical aspect of food science, ensuring safety, nutritional value, and consumer acceptance. Chemical markers play a pivotal role in this evaluation, offering objective measures of freshness, processing impact, and storage stability. While established markers such as hydroxymethylfurfural (HMF) in honey and caffeine/trigonelline ratios in coffee are widely utilized, the exploration of novel markers continues. This guide provides a comparative analysis of furfuryl hexanoate as a potential, albeit lesser-studied, marker for food quality against these well-established alternatives.

This compound, an ester of furfuryl alcohol and hexanoic acid, possesses a characteristic fruity aroma and is used as a flavoring agent. Its formation is theoretically linked to the Maillard reaction and caramelization, processes that are central to the development of flavor and color in thermally processed foods. This association suggests its potential as an indicator of heat treatment and storage conditions. However, a comprehensive review of the current scientific literature reveals a significant lack of quantitative data directly correlating this compound concentrations with specific food quality parameters.

In contrast, markers like HMF, caffeine, and trigonelline have been extensively studied, with a wealth of experimental data supporting their use in quality assessment. This guide will present a detailed comparison, summarizing available quantitative data, outlining experimental protocols, and providing a logical workflow for the application of chemical markers in food quality control.

Comparative Analysis of Food Quality Markers

The following table summarizes the quantitative data for this compound (where available and inferred from related compounds) and established food quality markers in various food matrices.

Food ProductQuality ParameterPotential Marker: this compound ConcentrationAlternative Marker(s)Alternative Marker Concentration(s)Analytical Method
Honey Freshness / Heat TreatmentNot well-documented. Formation of related furan derivatives increases with heating and storage.[1][2][3]5-Hydroxymethylfurfural (HMF)Fresh honey: <1 - 10 mg/kg.[1][3] Heated/stored honey: >40 mg/kg (EU limit).[1][4] Can reach >100 mg/kg with extensive heating or prolonged storage.[5]High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Coffee Roast Degree / QualityNot well-documented. Furfuryl alcohol, a precursor, forms during roasting.[6]Caffeine, TrigonellineGreen Beans (Arabica): Caffeine: 0.8-1.4%, Trigonelline: ~1.0%.[7] Roasted Beans: Caffeine content is relatively stable; Trigonelline content decreases significantly during roasting.[8][9]High-Performance Liquid Chromatography (HPLC)
Fruit Juice (Orange) Processing / FreshnessNot well-documented. Other volatile esters and furanic compounds change with processing and storage.[10][11]Volatile Compounds (e.g., Limonene, Ethyl Butanoate, Hexanal)Fresh Juice: Higher concentrations of fresh fruit volatiles like esters and terpenes.[4][11] Processed Juice: Increased levels of degradation products and some furanic compounds.[10]Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Determination of 5-Hydroxymethylfurfural (HMF) in Honey by HPLC-UV

This method is based on the principles outlined by the International Honey Commission and various published studies.[6][12]

1. Principle: HMF is a compound formed from the degradation of sugars in honey, particularly during heating or prolonged storage.[1] Its concentration is a key indicator of honey freshness and quality.[4] This protocol describes the quantification of HMF using reverse-phase high-performance liquid chromatography with ultraviolet detection.

2. Reagents and Materials:

  • HMF standard (analytical grade)

  • Ultrapure water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase acidification)

  • Carrez solution I (Potassium ferrocyanide solution)

  • Carrez solution II (Zinc acetate solution)

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

3. Sample Preparation:

  • Weigh accurately about 5 g of a homogenized honey sample into a 50 mL beaker.

  • Dissolve the honey in approximately 25 mL of ultrapure water.

  • Transfer the solution quantitatively to a 50 mL volumetric flask.

  • Add 0.5 mL of Carrez solution I and 0.5 mL of Carrez solution II to clarify the solution by precipitating proteins and other interfering substances. Mix well after each addition.

  • Make up the volume to 50 mL with ultrapure water and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of ultrapure water and acetonitrile (e.g., 90:10 v/v). The water can be acidified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector set at 284 nm.

  • Column Temperature: 30 °C

5. Calibration and Quantification:

  • Prepare a stock solution of HMF in ultrapure water.

  • Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared honey sample solution and determine the peak area of HMF.

  • Calculate the concentration of HMF in the honey sample using the calibration curve and considering the dilution factor from sample preparation.

Protocol 2: Simultaneous Determination of Caffeine and Trigonelline in Coffee by HPLC

This protocol is adapted from several published methods for the analysis of key coffee components.[2][3][8]

1. Principle: Caffeine and trigonelline are two major alkaloids in coffee beans. While caffeine is relatively stable during roasting, trigonelline degrades significantly, making the ratio of these compounds a potential indicator of the degree of roast and overall coffee quality.[8][9] This method allows for their simultaneous quantification by HPLC.

2. Reagents and Materials:

  • Caffeine standard (analytical grade)

  • Trigonelline hydrochloride standard (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid or Acetic acid (for mobile phase acidification)

  • Ultrapure water (HPLC grade)

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

3. Sample Preparation (for Green and Roasted Coffee Beans):

  • Grind the coffee beans to a fine powder.

  • Accurately weigh about 0.2 g of the ground coffee into a centrifuge tube.

  • Add 10 mL of a methanol/water solution (e.g., 50:50 v/v).

  • Extract the compounds by vortexing and sonicating the mixture for 15-20 minutes.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution is often used for better separation. A typical gradient might be:

    • Solvent A: Ultrapure water with 0.1% orthophosphoric acid

    • Solvent B: Acetonitrile

    • Gradient program: Start with a low percentage of B (e.g., 5%), and gradually increase to a higher percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector set at 272 nm.

  • Column Temperature: 30 °C

5. Calibration and Quantification:

  • Prepare stock solutions of caffeine and trigonelline in the mobile phase or a suitable solvent.

  • Create a series of mixed standard solutions with varying concentrations of both analytes.

  • Inject the standards to construct individual calibration curves for caffeine and trigonelline.

  • Inject the prepared coffee extract and quantify the analytes based on their respective calibration curves.

Protocol 3: Analysis of Volatile Compounds (including this compound) in Fruit Juice by HS-SPME-GC-MS

This is a general protocol for the analysis of volatile and semi-volatile compounds in a liquid food matrix, which can be optimized for the specific analysis of this compound.[10][11]

1. Principle: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique for volatile and semi-volatile organic compounds. Analytes are partitioned from the sample matrix into the headspace and then adsorbed onto a coated fiber. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis by mass spectrometry.

2. Reagents and Materials:

  • Sodium chloride (NaCl)

  • Ultrapure water

  • Internal standard (e.g., a compound not naturally present in the sample, like 2-octanol)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • GC-MS system

3. Sample Preparation:

  • Place 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • Add 1 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with a screw cap.

4. HS-SPME Conditions:

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) for an equilibration time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

5. GC-MS Conditions:

  • Injector: Splitless mode, with the injector temperature set to desorb the analytes from the fiber (e.g., 250 °C).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

6. Identification and Quantification:

  • Identify this compound and other volatile compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

  • For quantification, create a calibration curve using standard solutions of this compound prepared in a model juice solution and analyzed under the same conditions. Use the ratio of the analyte peak area to the internal standard peak area for calibration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for assessing food quality using chemical markers.

Food_Quality_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Interpretation Food_Sample Food Sample (e.g., Honey, Coffee, Juice) Extraction Extraction of Analytes Food_Sample->Extraction Homogenization Filtration Filtration / Cleanup Extraction->Filtration Analysis Instrumental Analysis (HPLC or GC-MS) Filtration->Analysis Quantification Quantification of Marker(s) Analysis->Quantification Calibration Curve Comparison Comparison with Quality Standards / Reference Data Quantification->Comparison Decision Quality Assessment (Accept / Reject / Grade) Comparison->Decision

Caption: Workflow for Food Quality Assessment using Chemical Markers.

Conclusion

This compound presents an interesting case as a potential marker for food quality, primarily due to its likely formation during thermal processing. Its fruity aroma suggests it could also play a role in the sensory profile of certain foods. However, the current body of scientific literature lacks the robust, quantitative data needed to establish a direct and reliable correlation between its concentration and specific quality attributes such as freshness, spoilage, or processing intensity.

In contrast, markers such as 5-hydroxymethylfurfural (HMF) in honey, and caffeine and trigonelline in coffee, are well-established and supported by extensive research. The analytical methods for these established markers are validated and widely used in the food industry for quality control.

For researchers and professionals in food science and related fields, this compound remains an area for future investigation. Further studies are needed to quantify its presence in various food matrices under different processing and storage conditions and to correlate these findings with sensory analysis and other quality parameters. Until such data becomes available, its utility as a reliable food quality marker remains speculative. Therefore, for routine quality control, reliance on established markers with a strong foundation of scientific evidence is recommended.

References

comparative study of synthetic versus natural furfuryl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance, characteristics, and production methods of synthetic and natural furfuryl hexanoate.

This guide provides an objective comparison of synthetic and natural this compound, a key aroma compound with applications in the flavor, fragrance, and pharmaceutical industries. By examining their chemical properties, production processes, and potential impurities, this document aims to equip professionals with the necessary information to make informed decisions for their specific research and development needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative and qualitative differences between synthetic and natural this compound. It is important to note that while "natural" this compound can be obtained through enzymatic synthesis or extraction from natural sources, the vast majority available commercially is produced synthetically. Direct comparative data for the natural variant is scarce; therefore, some points are based on general principles of natural versus synthetic compounds in the flavor and fragrance industry.

FeatureSynthetic this compoundNatural this compound
Purity Typically high (≥98%)Purity can be high, but may contain more complex trace components.
Impurity Profile Well-defined, primarily starting materials and by-products of the specific chemical reaction.More complex and variable, potentially including other esters, alcohols, and volatile compounds from the natural source or enzymatic process.
Sensory Profile Clean, consistent, and potent fruity, waxy, and pineapple-like aroma.Can be more complex and nuanced, potentially with additional floral or green notes due to trace compounds. The sensory profile can vary between batches depending on the natural source and processing.
Cost Generally lower due to scalable and well-established chemical synthesis processes. The cost of precursor chemicals like furfural can influence the final price.[1][2][3]Generally higher due to the lower yields and higher costs associated with enzymatic processes or extraction from natural materials.
Production Method Primarily through Fischer-Speier esterification of furfuryl alcohol and hexanoic acid.Enzymatic esterification using lipases, or potentially through extraction from sources where it may occur naturally in trace amounts.
Environmental Impact Dependent on the chemical synthesis route and the source of raw materials (e.g., petroleum-based vs. bio-based). Synthetic production can generate chemical waste.[4][5][6]Generally considered more "green" if produced via enzymatic synthesis under mild conditions. However, the overall impact depends on the production of the enzyme and the source of the raw materials.[4]
Consistency High batch-to-batch consistency.Can exhibit batch-to-batch variation due to the inherent variability of natural starting materials.

Experimental Protocols

I. Chemical Synthesis of this compound (Fischer-Speier Esterification)

Objective: To synthesize this compound from furfuryl alcohol and hexanoic acid using an acid catalyst.

Materials:

  • Furfuryl alcohol

  • Hexanoic acid

  • Sulfuric acid (concentrated) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene or other suitable solvent for azeotropic removal of water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of furfuryl alcohol and hexanoic acid in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% of the total reactant weight).

  • Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation.

II. Enzymatic Synthesis of this compound

Objective: To synthesize this compound using a lipase-catalyzed esterification in a solvent-free system or an organic solvent.

Materials:

  • Furfuryl alcohol

  • Hexanoic acid

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[7]

  • Organic solvent (optional, e.g., hexane, heptane)

  • Molecular sieves (optional, to remove water)

  • Incubator shaker

  • Centrifuge

Procedure:

  • In a screw-capped vial, combine furfuryl alcohol and hexanoic acid in a desired molar ratio (e.g., 1:1 or with an excess of one reactant).

  • If using a solvent, add the appropriate volume. For a solvent-free system, proceed without.

  • Add the immobilized lipase (typically 5-10% of the total substrate weight).

  • If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards product formation.

  • Incubate the mixture in an incubator shaker at a controlled temperature (e.g., 40-60 °C) and agitation speed for a predetermined time (e.g., 24-72 hours).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Once the desired conversion is reached, stop the reaction by filtering or centrifuging to remove the immobilized enzyme.

  • The product, this compound, can be purified from the remaining substrates, if necessary, by vacuum distillation or chromatography.

III. Sensory and Purity Analysis by Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS)

Objective: To identify and characterize the volatile compounds and their odor contribution in a sample of this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer and an olfactometry port

  • Appropriate GC column (e.g., non-polar or mid-polar)

  • Helium or hydrogen as carrier gas

  • This compound sample (synthetic or natural)

  • Reference standards for identification

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration.

  • GC-MS/O Analysis:

    • Inject the prepared sample into the GC-MS/O system.

    • The volatile compounds are separated based on their boiling points and polarity in the GC column.

    • The column effluent is split between the mass spectrometer detector and the olfactometry port.

    • MS Detection: The mass spectrometer fragments the eluting compounds, providing a mass spectrum for each, which allows for their identification by comparing the spectra to a library or reference standards.

    • Olfactometry Detection: A trained panelist or assessor sniffs the effluent from the olfactometry port and records the perceived aroma, its intensity, and the retention time.[8][9][10][11]

  • Data Analysis:

    • Correlate the retention times of the peaks detected by the MS with the aromas perceived at the olfactometry port to identify the odor-active compounds.

    • Quantify the identified compounds using the MS data and appropriate calibration.

    • Compare the impurity profiles and sensory characteristics of the synthetic and natural this compound samples.

Mandatory Visualization

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Synthesis / Extraction cluster_2 Purification cluster_3 Quality Control Analysis cluster_4 Final Product Raw Material Raw Material Chemical Synthesis Chemical Synthesis Raw Material->Chemical Synthesis Chemical Route Enzymatic Synthesis Enzymatic Synthesis Raw Material->Enzymatic Synthesis Biocatalytic Route Distillation Distillation Chemical Synthesis->Distillation Enzymatic Synthesis->Distillation GC-MS Purity & Impurity Profile (GC-MS) Distillation->GC-MS GC-O Sensory Analysis (GC-O) Distillation->GC-O Physicochemical Tests Physical Properties (e.g., Refractive Index) Distillation->Physicochemical Tests This compound This compound GC-MS->this compound GC-O->this compound Physicochemical Tests->this compound

Caption: Workflow for the Production and Quality Control of this compound.

Metabolic_Pathway This compound This compound Furfuryl Alcohol Furfuryl Alcohol This compound->Furfuryl Alcohol Ester Hydrolysis Hexanoic Acid Hexanoic Acid This compound->Hexanoic Acid Ester Hydrolysis Furfural Furfural Furfuryl Alcohol->Furfural Oxidation 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Oxidation Conjugation & Excretion Conjugation & Excretion 2-Furoic Acid->Conjugation & Excretion Metabolic Clearance

Caption: Predicted Metabolic Fate of this compound.[12]

References

Differentiating Furan-Based Esters: A Guide to their Flavor Profiles and Sensory Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced flavor profiles of furan-based esters is critical for applications ranging from food and beverage formulation to the development of palatable pharmaceuticals. This guide provides a comparative analysis of the flavor characteristics of common furan-based esters, supported by established sensory evaluation protocols and a review of the underlying biological signaling pathways.

Furan-based esters are a class of organic compounds that contribute significantly to the aroma and taste of a wide variety of foods and beverages. Their flavor profiles can range from sweet and fruity to caramel-like, nutty, and even savory or meaty. The specific sensory perception is largely determined by the chemical structure of the ester, particularly the nature of the alcohol and acyl groups attached to the furan ring.

Comparative Flavor Profiles of Furan-Based Esters

Furan-Based EsterChemical StructureFlavor/Odor DescriptorsOdor Detection Threshold (in water)
Methyl 2-furoate
alt text
Fruity, mushroom, fungal, tobacco, sweet, caramellic, brown sugar, musty.[1][2]Not widely reported
Ethyl 2-furoate
alt text
Balsamic, burnt, slightly fruity.Not widely reported
Propyl 2-furoate
alt text
Herbal, phenolic.Not widely reported
Furfuryl acetate
alt text
Sweet, fruity, banana, with a hint of horseradish.Not widely reported
Furfuryl propionate
alt text
Fruity, green, tropical, spicy, with notes of coffee and wasabi.Not widely reported

Note: The lack of standardized, publicly available quantitative sensory data for a homologous series of furan-based esters highlights a gap in the current scientific literature. The flavor descriptors provided are based on qualitative assessments from various sources.

Experimental Protocols for Flavor Profile Analysis

The differentiation of flavor profiles for compounds like furan-based esters relies on rigorous sensory evaluation techniques. Quantitative Descriptive Analysis (QDA) is a widely used method to generate detailed and quantifiable sensory profiles.

Quantitative Descriptive Analysis (QDA) Protocol

Objective: To identify and quantify the sensory attributes of furan-based esters.

1. Panelist Selection and Training:

  • Recruitment: Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.

  • Screening: Screen candidates for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and a range of relevant aromas.

  • Training: Conduct intensive training sessions where panelists are familiarized with the furan-based esters to be evaluated. During this phase, the panel collaboratively develops a consensus vocabulary of descriptive terms (lexicon) for the aroma, flavor, and mouthfeel of the samples. Reference standards for each descriptor are also established to calibrate the panelists.

2. Sample Preparation and Presentation:

  • Prepare solutions of each furan-based ester in a neutral solvent (e.g., deionized water or a specific food-grade solvent) at concentrations above their respective detection thresholds but below saturation.

  • Present samples to panelists in a controlled environment (e.g., individual sensory booths with controlled lighting and temperature).

  • Code samples with random three-digit numbers to prevent bias.

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

3. Sensory Evaluation:

  • Panelists individually evaluate each sample and rate the intensity of each descriptor from the agreed-upon lexicon.

  • Intensity ratings are typically recorded on a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the furan-based esters.

  • Visualize the results using spider web (or radar) plots to provide a graphical representation of the flavor profile of each ester.

The Biology of Flavor Perception: Olfactory Signaling Pathway

The perception of the aroma of furan-based esters begins with the interaction of these volatile molecules with olfactory receptors in the nasal cavity. This interaction initiates a cascade of events known as the olfactory signaling pathway.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway for Furan-Based Esters cluster_membrane Olfactory Sensory Neuron Membrane Furan_Ester Furan-Based Ester (Odorant) OR Olfactory Receptor (GPCR) Furan_Ester->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP_Channel Cyclic Nucleotide-Gated Ion Channel Depolarization Neuron Depolarization cAMP_Channel->Depolarization Leads to ATP ATP ATP->AC cAMP->cAMP_Channel Opens Ions Na+, Ca2+ Ions->cAMP_Channel Influx of Signal_to_Brain Signal to Brain (Olfactory Bulb) Depolarization->Signal_to_Brain Generates

Figure 1. A diagram illustrating the key steps in the G-protein coupled olfactory receptor signaling pathway initiated by the binding of a furan-based ester.

Experimental Workflow for Differentiating Flavor Profiles

The process of differentiating the flavor profiles of furan-based esters involves a systematic workflow that integrates chemical analysis with sensory evaluation.

Experimental_Workflow Experimental Workflow for Flavor Profile Differentiation Sample_Prep Sample Preparation (Dilution of Furan Esters) GC_O Gas Chromatography- Olfactometry (GC-O) Sample_Prep->GC_O Sensory_Panel Quantitative Descriptive Analysis (QDA) Panel Sample_Prep->Sensory_Panel Data_Collection Data Collection (Intensity Ratings) GC_O->Data_Collection Odor Descriptions & Retention Indices Sensory_Panel->Data_Collection Attribute Intensity Scores Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Flavor_Profile Flavor Profile Generation (Spider Web Plots) Statistical_Analysis->Flavor_Profile Comparison Comparative Analysis of Flavor Profiles Flavor_Profile->Comparison

References

The Elusive Furfuryl Hexanoate: A Comparative Guide to its Presence in Fruit Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furfuryl hexanoate, an ester known for its fruity, pineapple, and waxy aroma, is a volatile organic compound that can contribute to the complex flavor profiles of various foods. However, its specific abundance across different fruit varieties remains a subject of limited quantitative investigation. This guide provides a comparative overview of the reported presence of this compound and related furanoid compounds in a selection of fruits, supported by a detailed experimental protocol for their analysis.

Relative Abundance of this compound and Related Compounds

Direct quantitative data for this compound in different fruit varieties is scarce in publicly available scientific literature. Most studies on fruit volatiles focus on a broader range of compounds and often report on the presence or absence of specific molecules rather than their absolute concentrations. The following table summarizes the qualitative findings regarding the presence of this compound and other furan derivatives in selected fruits.

Fruit VarietyThis compound PresenceOther Furan Derivatives DetectedKey Volatile Compound Classes
Mango (Mangifera indica)Qualitatively identified in a metabolomics study of mango pulp.Furanones have been reported as part of the volatile profile.Terpenes, Esters, Aldehydes, Lactones[1][2]
Pineapple (Ananas comosus)Not explicitly reported in reviewed studies.Furanones and other furan derivatives are not major reported constituents.Esters (e.g., ethyl hexanoate, methyl hexanoate), Terpenes, Ketones, Aldehydes[3][4]
Durian (Durio zibethinus)Not explicitly reported in reviewed studies.While rich in sulfur compounds and esters, furan derivatives are not commonly highlighted.Sulfur-containing compounds, Esters, Alcohols[5][6]
Strawberry (Fragaria × ananassa)Not explicitly reported in reviewed studies.Furanones (e.g., furaneol, mesifurane) are key aroma compounds.[7][8]Esters, Furanones, Aldehydes, Alcohols[9][10]

It is important to note that the absence of a compound in the table does not definitively mean it is not present in the fruit, but rather that it has not been identified or reported in the reviewed literature. The volatile composition of fruits is highly dependent on factors such as cultivar, ripeness, and analytical methodology.[11]

Experimental Protocol: Determination of Furan Derivatives in Fruit Matrices

The following is a representative experimental protocol for the analysis of this compound and other furan derivatives in fruit samples, based on commonly used techniques in flavor and fragrance research. The primary method employed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Homogenize a known weight (e.g., 5-10 g) of fresh fruit pulp.

  • Transfer the homogenate to a headspace vial.

  • For improved extraction efficiency of semi-volatile compounds, a salt solution (e.g., saturated NaCl) can be added to the vial to increase the ionic strength of the matrix.

  • An internal standard (e.g., a deuterated analog of a target analyte) should be added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250 °C) to desorb the trapped analytes onto the analytical column.

  • Separation: Utilize a capillary column with a suitable stationary phase (e.g., DB-5ms or equivalent) for the separation of volatile compounds. A typical oven temperature program would be:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

  • Detection: Use a mass spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative identification and in selected ion monitoring (SIM) mode for targeted quantification.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

  • Quantify the target analytes by creating a calibration curve using the response ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis FruitSample Fruit Sample Homogenization Homogenization FruitSample->Homogenization Vial Transfer to Headspace Vial + Internal Standard Homogenization->Vial Equilibration Equilibration Vial->Equilibration SPME HS-SPME Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Quantification GCMS->Data signaling_pathway cluster_precursors Precursors cluster_enzymes Enzymatic Reaction cluster_product Product HexanoicAcid Hexanoic Acid Esterase Esterase (Hypothetical) HexanoicAcid->Esterase FurfurylAlcohol Furfuryl Alcohol FurfurylAlcohol->Esterase FurfurylHexanoate This compound Esterase->FurfurylHexanoate

References

Safety Operating Guide

Proper Disposal of Furfuryl Hexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, step-by-step guidance on the proper disposal procedures for furfuryl hexanoate, a common flavoring and fragrance agent. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

While this compound is not classified as a dangerous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care.[1] The compound may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the respiratory tract, skin, and eyes.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Disposal Procedures for this compound

The primary method for the disposal of this compound is through a licensed waste disposal company.[1] Do not pour this compound down the drain.[1]

For Small Quantities (<50 mL):

  • Absorption: Absorb the liquid onto a non-combustible, inert absorbent material such as vermiculite, perlite, or cat litter.[2]

  • Collection: Carefully scoop the mixture into a suitable, labeled, and closed container for chemical waste.[1][2]

  • Evaporation (Alternative): For very small spills, absorption onto a paper towel followed by evaporation in a certified chemical fume hood is an acceptable practice. Once fully evaporated, the paper towel can be disposed of in the regular trash.[2]

For Large Quantities (>50 mL):

  • Containment: If a large spill occurs, contain the spill to prevent it from spreading.

  • Absorption: Absorb the spilled material using an inert absorbent.[2]

  • Collection: Place the absorbed material into a designated and properly labeled hazardous waste container.[1] This container should be kept closed and stored in a safe, designated area until collection.[1]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[1][3]

Disposal of Contaminated Packaging:

Empty containers that once held this compound should be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinsates may also need to be collected depending on local regulations.

  • Dispose of Container: Once cleaned, the container can be disposed of as regular waste or recycled.[5]

Summary of Disposal Parameters

Parameter Guideline Citation
Disposal Method Licensed Waste Disposal Company[1][3]
Small Spills (<50 mL) Absorb on inert material or evaporate in fume hood.[2]
Large Spills (>50 mL) Absorb on inert material and collect for professional disposal.[2]
Contaminated Packaging Triple rinse, collect first rinsate as hazardous waste.[4]
Prohibited Disposal Do not dispose of in drains or regular trash without treatment.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FurfurylHexanoateDisposal start This compound Waste decision_quantity Quantity > 50 mL? start->decision_quantity container_decision Empty Container? start->container_decision absorb_small Absorb on Paper Towel decision_quantity->absorb_small No absorb_large Absorb on Inert Material (e.g., Vermiculite) decision_quantity->absorb_large Yes fume_hood Evaporate in Fume Hood absorb_small->fume_hood trash Dispose of Towel in Trash fume_hood->trash collect_waste Collect in Labeled Hazardous Waste Container absorb_large->collect_waste licensed_disposal Arrange for Licensed Waste Disposal collect_waste->licensed_disposal container_decision->decision_quantity No triple_rinse Triple Rinse Container container_decision->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_waste Add to Waste dispose_container Dispose of Clean Container in Regular Waste/Recycling collect_rinsate->dispose_container

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Furfuryl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling of Furfuryl hexanoate, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol [1]
Appearance Colorless to amber liquid[2]
Odor Faint, burning odor[2]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion or inhalation may be harmful.[1] Therefore, adherence to proper safety protocols is crucial.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles are required.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[3] A lab coat is mandatory to prevent skin contact.[3]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not required. For nuisance exposures or in poorly ventilated areas, use a respirator with organic vapor cartridges.[1]
Footwear Closed-toe shoes must be worn in the laboratory.[3]

Operational Plan for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.[1]

  • Keep containers tightly closed when not in use.[1]

  • Use only non-sparking tools if there is a risk of ignition.

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Keep containers tightly sealed to prevent leakage.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1] Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[6]

  • Control the Spill: For small spills, contain the liquid using an inert absorbent material such as vermiculite or sand.[7]

  • Absorb and Collect: Carefully absorb the spilled material. Scoop the absorbed material into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area with soap and water.[6]

  • Dispose: Dispose of the waste material as hazardous waste in accordance with local, state, and federal regulations.[1]

Disposal of Unused this compound:

  • Dispose of unused or waste this compound through a licensed disposal company.[1] Do not pour down the drain.[1]

  • Ensure that the waste container is properly labeled as hazardous waste.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks & Review SDS Gather_PPE Gather Required PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Gather_PPE Proceed if safe Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Transfer_Chemical Carefully Transfer this compound Prepare_Work_Area->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Store_Properly Store in Tightly Sealed Container Perform_Experiment->Store_Properly Decontaminate_Glassware Decontaminate Glassware & Surfaces Store_Properly->Decontaminate_Glassware Dispose_Waste Dispose of Waste (Hazardous Waste Stream) Decontaminate_Glassware->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Spill Spill Occurs Spill_Cleanup_Protocol Follow Spill Cleanup Protocol Spill->Spill_Cleanup_Protocol Follow Protocol Exposure Personal Exposure First_Aid_Measures Follow First Aid Measures Exposure->First_Aid_Measures Administer First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.